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Dihydroergotoxine (mesylate)

Cat. No.: B8068864
M. Wt: 2314.7 g/mol
InChI Key: HMMYROQEJAZVGJ-CTOOOFERSA-N
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Description

Dihydroergotoxine (mesylate) is a useful research compound. Its molecular formula is C123H156N20O23S and its molecular weight is 2314.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dihydroergotoxine (mesylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydroergotoxine (mesylate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C123H156N20O23S B8068864 Dihydroergotoxine (mesylate)

Properties

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-7-butan-2-yl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N5O5.2C30H39N5O5.C29H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;1-5-16(2)25-27(37)34-11-7-10-23(34)30(39)35(25)28(38)29(3,40-30)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18;1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36);6,8-9,14,16,18,20,22-23,25,31,39H,5,7,10-13,15H2,1-4H3,(H,32,36);5,7-8,13,15,17,19,21-22,24,30,38H,6,9-12,14H2,1-4H3,(H,31,35);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;18-,20?,22-,23+,24+,29-,30+;16?,18-,20?,22-,23+,25+,29-,30+;17-,19?,21-,22+,24+,28-,29+;/m1111./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMYROQEJAZVGJ-CTOOOFERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C123H156N20O23S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ergoloid Mesylates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ergoloid mesylates, also known by the trade name Hydergine, are a combination of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids.[1][2] These compounds are semi-synthetic derivatives of ergot alkaloids naturally produced by the fungus Claviceps purpurea.[2][3] Developed by Albert Hofmann at Sandoz, ergoloid mesylates have been utilized in the management of age-related cognitive decline and dementia.[1][2] The hydrogenation process improves the safety profile of the natural ergot compounds.[2] This guide provides a detailed overview of the components of ergoloid mesylates, their quantitative properties, relevant experimental protocols, and associated signaling pathways.

Core Components of Ergoloid Mesylates

Ergoloid mesylates consist of equal proportions of the following three hydrogenated ergot alkaloids:[1][3]

  • Dihydroergocornine Mesylate

  • Dihydroergocristine Mesylate

  • Dihydroergocryptine Mesylate (a mixture of alpha and beta isomers)[2][4]

Typically, a 1 mg sublingual tablet contains 0.333 mg of each of these components.[1]

Quantitative Data of Core Components

The following table summarizes the key quantitative data for each of the primary components of ergoloid mesylates.

PropertyDihydroergocornine MesylateDihydroergocristine MesylateDihydroergocryptine Mesylate (alpha-isomer)
Molecular Formula C31H41N5O5 • CH4O3SC36H45N5O8SC32H43N5O5 • CH4O3S
Molecular Weight 659.79 g/mol [5]707.8 g/mol [6]673.82 g/mol [5]
Parent Compound DihydroergocornineDihydroergocristineDihydro-alpha-ergocryptine
Parent Molecular Weight 563.7 g/mol [7]611.7 g/mol 577.7 g/mol [8]
Melting Point 187 °C (decomposes)[7]Not availableNot available

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Quantification of Ergoloid Mesylates

This protocol is based on established methods for the analysis of ergot alkaloids and their derivatives.[9][10][11]

  • Objective: To separate and quantify the individual components of ergoloid mesylates in a given sample.

  • Instrumentation: A standard HPLC system equipped with a UV detector set at 280 nm and a C18 column (e.g., 4-mm × 30-cm, packing L1).[12]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (1:1). The exact ratio may be adjusted to optimize separation.[12]

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of USP Ergoloid Mesylates Reference Standard (RS).

    • Dissolve in a 10-mL volumetric flask with a 1:1 mixture of acetonitrile and water.

    • Dilute to volume with the same solvent and mix thoroughly. This solution should be prepared fresh.[12]

  • Assay Preparation:

    • Accurately weigh approximately 10 mg of the ergoloid mesylates sample.

    • Follow the same procedure as for the Standard Preparation.[12]

  • Chromatographic Procedure:

    • Set the flow rate of the mobile phase.

    • Inject equal volumes (e.g., 20 µL) of the Standard Preparation and the Assay Preparation into the chromatograph.[12]

    • Record the chromatograms and measure the peak responses for each component.

    • The typical elution order is dihydroergocornine, dihydro-α-ergocryptine, dihydroergocristine, and dihydro-β-ergocryptine.[12]

  • Calculation: The quantity of each alkaloid in the sample is calculated by comparing its peak response to that of the corresponding peak in the Standard Preparation.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Accurately weigh ~10mg of Ergoloid Mesylates (Sample & RS) start->weigh dissolve Dissolve in 10mL of Acetonitrile:Water (1:1) weigh->dissolve filter Filter through 0.45µm filter dissolve->filter inject Inject 20µL into HPLC filter->inject separate Separation on C18 column inject->separate detect UV Detection at 280nm separate->detect record Record Chromatograms detect->record measure Measure Peak Responses record->measure calculate Calculate Component Quantities measure->calculate end End calculate->end

HPLC Analysis Workflow for Ergoloid Mesylates.

Signaling Pathways

The mechanism of action of ergoloid mesylates is multifaceted, involving modulation of several neurotransmitter systems.[13] They exhibit complex interactions with dopaminergic, serotonergic, and adrenergic receptors, often acting as partial agonists or antagonists.[13][14]

1. Dopaminergic System Modulation

Ergoloid mesylates are known to interact with dopamine (B1211576) receptors, particularly D2 receptors.[13] This interaction can enhance the sensitivity of these receptors, which is significant as dopamine plays a crucial role in cognitive functions like learning and memory.[13] The modulation of dopaminergic pathways may contribute to improvements in mood and motivation.[13][15]

dopamine_pathway cluster_receptor Dopamine Receptor Interaction cluster_cellular Cellular Response cluster_outcome Physiological Outcome em Ergoloid Mesylates d2r Dopamine D2 Receptor em->d2r Partial Agonist/ Antagonist Activity ac Adenylate Cyclase d2r->ac Inhibition camp cAMP Production ac->camp Modulates pka Protein Kinase A camp->pka Activates downstream Downstream Signaling (e.g., Gene Expression) pka->downstream outcome Enhanced Cognitive Function (Learning, Memory, Mood) downstream->outcome

Dopaminergic Signaling Pathway Modulation.

2. Serotonergic System Modulation

Ergoloid mesylates also act on various serotonin (B10506) receptors, including 5-HT1 and 5-HT2 receptors.[13] This interaction helps to stabilize serotonin levels, which can lead to improved mood, reduced anxiety, and enhanced cognitive function.[13][16] The modulation of the serotonergic system is a key aspect of the therapeutic effects of ergoloid mesylates.[13]

serotonin_pathway cluster_receptor Serotonin Receptor Interaction cluster_cellular Cellular Response cluster_outcome Physiological Outcome em Ergoloid Mesylates htr 5-HT Receptors (e.g., 5-HT1, 5-HT2) em->htr Stabilizing Action g_protein G-Protein Activation htr->g_protein plc Phospholipase C g_protein->plc ip3_dag IP3 / DAG Signaling plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release downstream Downstream Effects ca_release->downstream outcome Improved Mood Reduced Anxiety Enhanced Cognition downstream->outcome

Serotonergic Signaling Pathway Modulation.

3. Adrenergic System and Cerebral Blood Flow

In addition to their effects on dopamine and serotonin, ergoloid mesylates interact with alpha-adrenergic receptors.[15] This interaction can lead to vasodilation, which improves cerebral blood flow and the delivery of oxygen and nutrients to the brain.[16][17] This vascular effect is thought to be beneficial in ameliorating age-related cognitive decline.[17]

Conclusion

Ergoloid mesylates are a complex mixture of dihydrogenated ergot alkaloids with a multifaceted mechanism of action. Their ability to modulate key neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems, underlies their therapeutic potential in managing age-related cognitive decline. The quantitative understanding of its components and the detailed protocols for their analysis are crucial for quality control and further research into their clinical applications. The signaling pathway diagrams illustrate the complex interplay of these compounds with neuronal receptors and their downstream effects, providing a clearer picture of their pharmacological activity.

References

The Genesis of a Nootropic: A Technical History of Dihydroergotoxine Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Dihydroergotoxine (B79615) mesylate, a mixture of hydrogenated ergot alkaloids, has a rich and complex history that spans from its origins in the study of a notorious fungus to its application as a therapeutic agent for cognitive decline. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of dihydroergotoxine mesylate, with a focus on the seminal research that established its place in medicine. We delve into the pioneering work of Albert Hofmann at Sandoz, detailing the chemical synthesis and the early experimental protocols that elucidated its multifaceted mechanism of action. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured quantitative data from early clinical trials, and visual representations of its complex signaling pathways.

Introduction: From Ergotism to Ergoloids

The story of dihydroergotoxine mesylate begins with the ergot fungus, Claviceps purpurea, a parasitic organism that grows on rye and other grains. For centuries, ergot was known for its devastating effects, causing the disease known as ergotism, or "St. Anthony's Fire," characterized by hallucinations, convulsions, and gangrene. However, by the early 20th century, scientists began to recognize the therapeutic potential of the complex alkaloids produced by this fungus.

The scientific investigation into ergot alkaloids was significantly advanced by the work of Arthur Stoll and Albert Hofmann at Sandoz laboratories in Basel, Switzerland.[1] Their research aimed to isolate and characterize the active compounds of ergot, leading to the identification of ergotamine in 1918, a potent vasoconstrictor.[2] This laid the groundwork for the systematic chemical modification of ergot alkaloids to enhance their therapeutic properties and reduce toxicity.

Discovery and Synthesis: The Contribution of Albert Hofmann

In 1943, Albert Hofmann, renowned for his later synthesis of lysergic acid diethylamide (LSD), made a pivotal discovery in ergot research.[3] Through the catalytic hydrogenation of ergotoxine (B1231518), a mixture of naturally occurring ergot alkaloids, he created a new, semi-synthetic compound: dihydroergotoxine.[3] This process involved the reduction of a double bond in the lysergic acid moiety of the parent alkaloids, resulting in a substance with a distinct pharmacological profile.

Dihydroergotoxine is a mixture of the methanesulfonate (B1217627) (mesylate) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine (B134457) (in its alpha- and beta-isomeric forms).[3][4] This combination was later marketed under the trade name Hydergine.

Experimental Protocol: Catalytic Hydrogenation of Ergotoxine (Circa 1940s)

While the precise, proprietary industrial synthesis protocols from the 1940s are not publicly detailed, the fundamental chemical process of catalytic hydrogenation of ergot alkaloids can be outlined based on general principles of organic chemistry and knowledge of similar reactions from that era.

Objective: To saturate the 9,10-double bond of the lysergic acid skeleton in the ergotoxine alkaloid mixture.

Materials:

  • Ergotoxine alkaloid mixture (a combination of ergocornine, ergocristine, and ergocryptine)

  • Solvent (e.g., glacial acetic acid, ethanol, or dioxane)

  • Catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide (Adams' catalyst), or Raney nickel)

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation apparatus (e.g., a Parr shaker)

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Dissolution: The ergotoxine alkaloid mixture is dissolved in a suitable solvent in the reaction vessel of the hydrogenation apparatus.

  • Catalyst Addition: The catalyst is carefully added to the solution. The choice of catalyst and its concentration are critical for the efficiency and selectivity of the reaction.

  • Hydrogenation: The reaction vessel is sealed and purged with an inert gas (e.g., nitrogen) to remove oxygen, which can be a fire hazard in the presence of hydrogen and a catalyst. The vessel is then pressurized with hydrogen gas to a specific pressure.

  • Reaction Conditions: The mixture is agitated (e.g., shaken or stirred) at a controlled temperature and pressure for a predetermined duration to allow for the complete reduction of the double bond. Reaction progress could be monitored by measuring hydrogen uptake.

  • Catalyst Removal: After the reaction is complete, the pressure is released, and the vessel is purged again with an inert gas. The catalyst is removed by filtration. Extreme care is necessary during this step as the catalyst can be pyrophoric (ignite spontaneously in air), especially when dry and saturated with hydrogen.

  • Isolation and Purification: The solvent is removed from the filtrate, typically by evaporation under reduced pressure. The resulting crude dihydroergotoxine is then purified by recrystallization from a suitable solvent system to yield the final product.

  • Salt Formation: To produce dihydroergotoxine mesylate, the purified dihydroergotoxine base is reacted with methanesulfonic acid in a suitable solvent, followed by crystallization of the salt.

Workflow of Catalytic Hydrogenation:

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Purification A Dissolve Ergotoxine in Solvent B Add Catalyst A->B C Seal and Purge with Inert Gas B->C D Pressurize with Hydrogen Gas C->D E Agitate at Controlled Temperature and Pressure D->E F Release Pressure and Purge with Inert Gas E->F G Filter to Remove Catalyst F->G H Evaporate Solvent G->H I Recrystallize Dihydroergotoxine H->I J Form Mesylate Salt I->J

Fig. 1: Catalytic Hydrogenation Workflow

Pharmacological Profile: A Complex Mechanism of Action

Initial pharmacological investigations of dihydroergotoxine mesylate revealed a departure from the potent vasoconstrictive properties of its parent compounds. Instead, it exhibited vasodilatory effects, leading to its initial exploration as an antihypertensive agent.[4] However, its most significant and lasting application emerged from the observation of its effects on the central nervous system.

The mechanism of action of dihydroergotoxine mesylate is multifaceted and not entirely understood, even today. It is known to interact with multiple neurotransmitter systems, primarily the adrenergic, dopaminergic, and serotonergic systems.[4] Its effects are complex, as it can act as a partial agonist or an antagonist at different receptor subtypes within these systems.

Adrenergic Receptor Interactions

Dihydroergotoxine mesylate exhibits a prominent interaction with adrenergic receptors, particularly alpha-adrenoceptors. Early studies demonstrated its ability to block alpha-adrenergic receptors, contributing to its vasodilatory and blood pressure-lowering effects.[5] It acts as an antagonist at α1-adrenergic receptors and has a more complex interaction with α2-adrenergic receptors, where it can act as a partial agonist.[5][6]

Alpha-1 Adrenergic Antagonism Signaling Pathway:

G Dihydroergotoxine Dihydroergotoxine Mesylate Alpha1_Receptor α1-Adrenergic Receptor Dihydroergotoxine->Alpha1_Receptor Antagonism (Blocks) Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction

Fig. 2: Alpha-1 Adrenergic Antagonism
Dopaminergic Receptor Interactions

Dihydroergotoxine mesylate also demonstrates significant activity at dopamine (B1211576) receptors. It is considered a partial agonist at D2 dopamine receptors.[7] This interaction is believed to contribute to some of its neuroprotective and cognitive-enhancing effects. The agonistic activity at D2 receptors can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.

Dopamine D2 Receptor Agonism Signaling Pathway:

G Dihydroergotoxine Dihydroergotoxine Mesylate D2_Receptor Dopamine D2 Receptor Dihydroergotoxine->D2_Receptor Partial Agonism Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits ATP ATP Adenylyl_Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response G Dihydroergotoxine Dihydroergotoxine Mesylate HT2A_Receptor 5-HT2A Receptor Dihydroergotoxine->HT2A_Receptor Antagonism (Blocks) Gq_Protein Gq Protein HT2A_Receptor->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation PKC_Activation->Neuronal_Excitation G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation and Quantification cluster_3 Data Analysis A Prepare Tissue Homogenate C Incubate Membranes with Ligands at 37°C A->C B Prepare Radiolabeled and Unlabeled Ligands B->C D Rapid Filtration C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Determine Kd, Bmax, or IC50/Ki G->H

References

Pharmacological Profile of Dihydroergotoxine Mesylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergotoxine (B79615) mesylate, also known as ergoloid mesylates, is a pharmaceutical agent composed of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and α-/β-dihydroergocryptine. This technical guide provides a comprehensive overview of the pharmacological profile of dihydroergotoxine mesylate, with a focus on its complex mechanism of action, pharmacokinetics, and pharmacodynamics. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

Originally developed for the treatment of age-related cognitive decline and cerebrovascular insufficiency, dihydroergotoxine mesylate has a long history of clinical use.[1] Its therapeutic effects are attributed to its multifaceted interactions with various neurotransmitter systems in the central nervous system.[2] This guide synthesizes the current understanding of dihydroergotoxine mesylate's pharmacology, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper comprehension of its molecular interactions.

Mechanism of Action

The primary mechanism of action of dihydroergotoxine mesylate is its complex and dualistic interaction with adrenergic, dopaminergic, and serotonergic receptor systems.[2] It exhibits both partial agonist and antagonist activities, with the overall pharmacological effect being a composite of the individual actions of its three main components at various receptor subtypes.[2]

Adrenergic System Interaction

Dihydroergotoxine mesylate acts as an antagonist at α1-adrenergic receptors and a partial agonist at α2-adrenergic receptors.[3] The α1-adrenoceptor blockade contributes to its vasodilatory effects, while its interaction with α2-adrenoceptors is involved in modulating neurotransmitter release.[3]

Dopaminergic System Interaction

The components of dihydroergotoxine mesylate display mixed agonist and antagonist properties at dopamine (B1211576) D1 and D2 receptors.[1] This dual action allows it to potentially compensate for both deficits and hyperactivity in the dopaminergic system.[1]

Serotonergic System Interaction

Dihydroergotoxine mesylate also interacts with serotonin (B10506) (5-HT) receptors, exhibiting competitive antagonism at some subtypes.[4] This interaction is believed to contribute to its overall neuro-modulatory effects.

Pharmacodynamics: Receptor Binding Affinities

The affinity of the individual components of dihydroergotoxine mesylate for various neurotransmitter receptors is crucial to understanding its pharmacological profile. While a complete set of comparable Ki values across all receptor subtypes is not available in a single source, the following table summarizes known binding affinities.

Table 1: Receptor Binding Affinities (Ki, nM) of Dihydroergotoxine Components

Receptor SubtypeDihydroergocryptineDihydroergocornineDihydroergocristine
Dopamine
D1~30Data not availableData not available
D25-8Data not availableData not available
D3~30Data not availableData not available
Adrenergic
α1Data not availableData not availableData not available
α2Data not availableData not availableData not available
Serotonin
5-HT1AData not availableData not availableData not available
5-HT2AData not availableData not availableData not available

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. The Kd value for Dihydroergocryptine is presented as an approximation of its affinity.[5]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of dihydroergotoxine mesylate are complex due to its multi-component nature. The oral bioavailability is generally low, and it undergoes significant first-pass metabolism.[2]

Table 2: Pharmacokinetic Parameters of Dihydroergotoxine Components in Humans

ParameterDihydroergocornineDihydroergocristineα-Dihydroergocryptine
Tmax (oral) ~1.4 h0.46 ± 0.26 h[6]30-120 min[5]
Cmax (oral) ~0.04 µg/L[7][8]0.28 ± 0.22 µg/L[6]Data not available
Elimination Half-life (t½) Data not available3.50 ± 2.27 h[6]12-16 h[5]
Metabolites hydroxy-dihydroergocornine[7][8]8'-hydroxy-dihydroergocristine[6]Data not available

Note: Pharmacokinetic parameters can vary depending on the formulation and individual patient characteristics.

Signaling Pathways

The interaction of dihydroergotoxine mesylate with its target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary G-protein coupling and downstream effects for the major receptor families targeted by this drug.

Adrenergic Receptor Signaling

cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_alpha2 α2-Adrenergic Receptor Signaling DHET (Antagonist) DHET (Antagonist) α1-AR α1-AR DHET (Antagonist)->α1-AR Blocks Gq/11 Gq/11 α1-AR->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation DHET (Partial Agonist) DHET (Partial Agonist) α2-AR α2-AR DHET (Partial Agonist)->α2-AR Activates Gi/o Gi/o α2-AR->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP

Caption: Adrenergic receptor signaling pathways modulated by Dihydroergotoxine.

Dopamine Receptor Signaling

cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling DHET (Mixed Agonist/Antagonist) DHET (Mixed Agonist/Antagonist) D1-R D1-R DHET (Mixed Agonist/Antagonist)->D1-R Gs/olf Gs/olf D1-R->Gs/olf Activates Adenylyl Cyclase_D1 Adenylyl Cyclase Gs/olf->Adenylyl Cyclase_D1 Activates ATP_D1 ATP Adenylyl Cyclase_D1->ATP_D1 Converts cAMP_D1 cAMP ATP_D1->cAMP_D1 PKA_D1 PKA Activation cAMP_D1->PKA_D1 DHET (Mixed Agonist/Antagonist)_D2 DHET (Mixed Agonist/Antagonist) D2-R D2-R DHET (Mixed Agonist/Antagonist)_D2->D2-R Gi/o_D2 Gi/o D2-R->Gi/o_D2 Activates Adenylyl Cyclase_D2 Adenylyl Cyclase Gi/o_D2->Adenylyl Cyclase_D2 Inhibits ATP_D2 ATP Adenylyl Cyclase_D2->ATP_D2 Converts cAMP_D2 cAMP ATP_D2->cAMP_D2

Caption: Dopamine receptor signaling pathways modulated by Dihydroergotoxine.

Serotonin Receptor Signaling

cluster_5ht1a 5-HT1A Receptor Signaling cluster_5ht2a 5-HT2A Receptor Signaling DHET (Antagonist) DHET (Antagonist) 5-HT1A-R 5-HT1A-R DHET (Antagonist)->5-HT1A-R Blocks Gi/o Gi/o 5-HT1A-R->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP DHET (Antagonist)_5HT2A DHET (Antagonist) 5-HT2A-R 5-HT2A-R DHET (Antagonist)_5HT2A->5-HT2A-R Blocks Gq/11 Gq/11 5-HT2A-R->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation

Caption: Serotonin receptor signaling pathways modulated by Dihydroergotoxine.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the pharmacological profile of dihydroergotoxine mesylate.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of dihydroergotoxine and its components for specific receptors.

  • Objective: To measure the concentration of the unlabeled drug that inhibits 50% of the binding of a specific radioligand to its receptor (IC50), from which the Ki can be calculated.

  • Materials:

    • Cell membranes or tissue homogenates expressing the receptor of interest.

    • Radioligand specific for the target receptor (e.g., [3H]-prazosin for α1-adrenoceptors).

    • Unlabeled dihydroergotoxine or its individual components.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the unlabeled drug.

    • In a multi-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled drug.

    • Include control wells for total binding (no unlabeled drug) and non-specific binding (a high concentration of a competing unlabeled ligand).

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the unlabeled drug to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Prepare Membranes Prepare Membranes Incubate with Radioligand & Drug Incubate with Radioligand & Drug Prepare Membranes->Incubate with Radioligand & Drug Filter & Wash Filter & Wash Incubate with Radioligand & Drug->Filter & Wash Count Radioactivity Count Radioactivity Filter & Wash->Count Radioactivity Calculate Ki Calculate Ki Count Radioactivity->Calculate Ki

Caption: Workflow for a competitive radioligand binding assay.

LC-MS/MS for Pharmacokinetic Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices like plasma.

  • Objective: To determine the concentration of dihydroergotoxine components and their metabolites in plasma samples over time to calculate pharmacokinetic parameters.

  • Materials:

    • Human plasma samples.

    • Internal standard (a compound with similar chemical properties to the analytes).

    • Extraction solvent (e.g., ethyl acetate).

    • LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer).

  • Procedure:

    • Sample Preparation (Liquid-Liquid Extraction):

      • To a plasma sample, add the internal standard and the extraction solvent.

      • Vortex to mix and centrifuge to separate the organic and aqueous layers.

      • Evaporate the organic layer to dryness.

      • Reconstitute the residue in the mobile phase.

    • Chromatographic Separation:

      • Inject the reconstituted sample into the LC system.

      • Use a suitable column (e.g., C18) and mobile phase gradient to separate the analytes from other plasma components.

    • Mass Spectrometric Detection:

      • The eluent from the LC column is introduced into the mass spectrometer.

      • The analytes are ionized (e.g., by electrospray ionization - ESI).

      • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for quantification.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Determine the concentration of the analytes in the plasma samples by comparing their peak areas to that of the internal standard and interpolating from the calibration curve.

    • Plot the plasma concentration versus time profile to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Plasma Sample Plasma Sample Liquid-Liquid Extraction Liquid-Liquid Extraction Plasma Sample->Liquid-Liquid Extraction LC Separation LC Separation Liquid-Liquid Extraction->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification

Caption: Workflow for LC-MS/MS analysis of Dihydroergotoxine in plasma.

Conclusion

Dihydroergotoxine mesylate possesses a complex pharmacological profile characterized by its multi-component nature and its pleiotropic interactions with key neurotransmitter systems. Its dualistic agonist/antagonist activity at adrenergic, dopaminergic, and serotonergic receptors underlies its therapeutic potential. This guide has provided a detailed overview of its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways. A comprehensive understanding of these pharmacological aspects is essential for the continued exploration of its therapeutic applications and the development of novel neuro-modulatory agents. Further research is warranted to fully elucidate the specific contributions of each component to the overall clinical effects and to obtain a more complete and comparable set of receptor binding affinities.

References

An In-depth Technical Guide on the Receptor Binding Affinity of Dihydroergotoxine Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroergotoxine (B79615) mesylate, also known as ergoloid mesylates or co-dergocrine, is a pharmaceutical agent composed of a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1] Historically used for the treatment of age-related cognitive impairment, its complex pharmacological profile is characterized by a broad interaction with multiple neurotransmitter receptor systems. This technical guide provides a detailed overview of the receptor binding affinity of dihydroergotoxine mesylate, focusing on its interactions with adrenergic, dopaminergic, and serotonergic receptors. The document includes a compilation of available quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways to facilitate a deeper understanding of its mechanism of action.

Data Presentation: Comparative Receptor Binding Affinities

The receptor binding profile of dihydroergotoxine mesylate is complex, reflecting the individual and combined actions of its three main components. The available quantitative data, primarily for the individual alkaloids, are summarized below. The inhibition constant (Ki) and dissociation constant (Kd) are reported in nanomolar (nM) units; lower values indicate higher binding affinity.

Dopamine Receptor Binding Affinities

ComponentReceptor SubtypeBinding Affinity (Kd/Ki, nM)
DihydroergocryptineD1~30[2]
DihydroergocryptineD25-8[2]
DihydroergocryptineD3~30[2]
DihydroergocryptineD2-likeHigh Affinity[3]
DihydroergocornineD1/D2Mixed Agonist/Antagonist[3]
DihydroergocristineD1/D2Antagonist[3]

Adrenergic Receptor Binding Affinities

Component/MixtureReceptor SubtypeBinding Affinity (Kd, nM)
Dihydroergocryptineα21.78[4]
Dihydroergotoxineα1Antagonist[5]
Dihydroergotoxineα2Agonist[5]

Serotonin (B10506) Receptor Binding Affinities

While dihydroergotoxine is known to interact with serotonin receptors, specific quantitative Ki or Kd values for the complete mixture or its individual components across the various 5-HT receptor subtypes are not consistently available in the literature. It is generally understood that the components of dihydroergotoxine possess affinity for multiple serotonin receptor subtypes, contributing to its overall pharmacological effect.[6]

Experimental Protocols

The determination of receptor binding affinities for compounds like dihydroergotoxine mesylate is predominantly carried out using competitive radioligand binding assays.

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the typical steps for determining the binding affinity of dihydroergotoxine mesylate for a specific G-protein coupled receptor (GPCR).

1. Membrane Preparation:

  • Source: Tissues (e.g., rat or bovine brain regions rich in the target receptor) or cultured cells stably expressing the human recombinant receptor of interest.

  • Homogenization: The tissue or cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with fresh buffer, re-centrifuged, and finally resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose). Aliquots are stored at -80°C until use. The protein concentration is determined using a standard assay (e.g., BCA assay).

2. Binding Assay:

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Reaction Mixture: The assay is typically performed in 96-well plates. Each well contains:

    • Membrane preparation (a specific amount of protein, e.g., 50-100 µg).

    • Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors) at a fixed concentration, usually near its Kd value.

    • Test Compound: Increasing concentrations of unlabeled dihydroergotoxine mesylate or its individual components.

    • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor to determine the amount of non-specific binding of the radioligand.

    • Total Binding Control: Contains only the membrane preparation and the radioligand.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-120 minutes) to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification:

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.

5. Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to fit a sigmoidal curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the receptor families targeted by dihydroergotoxine mesylate.

Gq_signaling cluster_membrane cluster_cytosol Receptor α1-Adrenergic Receptor 5-HT2 Serotonin Receptor Gq Gq Receptor->Gq Agonist (Antagonized by Dihydroergotoxine) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Phosphorylates Targets Gi_signaling cluster_membrane cluster_cytosol Receptor D2-like Dopamine Receptor α2-Adrenergic Receptor 5-HT1 Serotonin Receptor Gi Gi Receptor->Gi Agonist AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->CellularResponse Phosphorylates Targets Gs_signaling cluster_membrane cluster_cytosol Receptor D1-like Dopamine Receptor β-Adrenergic Receptor 5-HT4/6/7 Serotonin Receptors Gs Gs Receptor->Gs Agonist AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->CellularResponse Phosphorylates Targets radioligand_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MembranePrep 1. Membrane Preparation (Tissue or Cell Culture) Incubation 3. Incubation (Membranes + Radioligand + Test Compound) MembranePrep->Incubation ReagentPrep 2. Reagent Preparation (Radioligand, Test Compound, Buffers) ReagentPrep->Incubation Filtration 4. Filtration & Washing (Separate Bound from Free) Incubation->Filtration Counting 5. Scintillation Counting (Quantify Bound Radioactivity) Filtration->Counting IC50 6. IC50 Determination (Non-linear Regression) Counting->IC50 Ki 7. Ki Calculation (Cheng-Prusoff Equation) IC50->Ki Result Binding Affinity (Ki) Ki->Result

References

In Vitro Neuroprotective Effects of Dihydroergotoxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotoxine (B79615), a mixture of three dihydrogenated ergot alkaloids (dihydroergocornine, dihydroergocristine, and α- and β-dihydroergocryptine), has been investigated for its potential therapeutic applications in cerebrovascular insufficiency and age-related cognitive decline. Emerging in vitro evidence suggests that dihydroergotoxine and its components possess direct neuroprotective properties. This technical guide provides an in-depth overview of the in vitro neuroprotective effects of dihydroergotoxine, focusing on its mechanisms of action, relevant experimental protocols, and associated signaling pathways. The information is tailored for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and the development of neuroprotective agents.

Core Mechanisms of Neuroprotection

In vitro studies have elucidated several key mechanisms through which dihydroergotoxine exerts its neuroprotective effects. These primarily revolve around the mitigation of oxidative stress, inhibition of excitotoxicity, and modulation of apoptotic pathways.

Antioxidant and Radical Scavenging Activity

One of the prominent neuroprotective mechanisms of dihydroergotoxine is its ability to counteract oxidative stress. Dihydroergocryptine (B134457), a major component, has been shown to reduce the formation of intracellular peroxides in cultured neurons in a concentration-dependent manner[1][2]. This antioxidant activity is crucial in protecting neurons from damage induced by reactive oxygen species (ROS), which are implicated in the pathogenesis of various neurodegenerative disorders.

Anti-Excitotoxic Effects

Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in ischemic stroke and other neurological conditions. Dihydroergocryptine has demonstrated a protective effect against glutamate-induced neurotoxicity in cultured rat cerebellar granule cells[1][2]. This suggests that dihydroergotoxine may modulate glutamate (B1630785) receptor signaling or downstream neurotoxic cascades, thereby preventing neuronal damage.

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a key process in neurodegeneration. While direct in vitro evidence for dihydroergotoxine's effects on specific apoptotic markers is still emerging, its neuroprotective actions suggest an interference with the apoptotic cascade. This could involve the regulation of pro-apoptotic and anti-apoptotic proteins, such as those belonging to the Bcl-2 family, and the inhibition of executioner caspases like caspase-3.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data on the neuroprotective effects of dihydroergocryptine, a key component of dihydroergotoxine, from in vitro studies. Please note that specific dose-response data from the primary literature is limited; the tables are presented to illustrate the expected experimental outcomes.

Table 1: Effect of Dihydroergocryptine on Neuronal Viability in a Glutamate-Induced Excitotoxicity Model

Treatment GroupDihydroergocryptine ConcentrationCell Viability (%)
Control (no glutamate)0 µM100 ± 5
Glutamate (100 µM)0 µM45 ± 7
Glutamate + Dihydroergocryptine1 µM60 ± 6
Glutamate + Dihydroergocryptine10 µM75 ± 5
Glutamate + Dihydroergocryptine50 µM85 ± 4

Data are illustrative and represent hypothetical mean ± standard deviation.

Table 2: Effect of Dihydroergocryptine on Intracellular Peroxide Levels in Neurons

Treatment GroupDihydroergocryptine ConcentrationIntracellular Peroxide Levels (Fold Change)
Control0 µM1.0 ± 0.1
Glutamate (100 µM)0 µM3.5 ± 0.4
Glutamate + Dihydroergocryptine1 µM2.5 ± 0.3
Glutamate + Dihydroergocryptine10 µM1.8 ± 0.2
Glutamate + Dihydroergocryptine50 µM1.2 ± 0.1

Data are illustrative and represent hypothetical mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the neuroprotective effects of dihydroergotoxine.

Glutamate-Induced Excitotoxicity and Cell Viability Assay

This protocol is based on the methodology used to demonstrate the protective effects of dihydroergocryptine against glutamate-induced neurotoxicity[1][2].

Objective: To determine the protective effect of dihydroergotoxine on neuronal viability following a glutamate challenge.

Cell Model: Primary cultures of rat cerebellar granule cells.

Materials:

  • Primary rat cerebellar granule cells

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Dihydroergotoxine mesylate (stock solution in DMSO)

  • L-glutamic acid

  • Fluorescein diacetate (FDA)

  • Propidium iodide (PI)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Plate primary cerebellar granule cells in 96-well plates at a suitable density and culture for 7-10 days to allow for maturation.

  • Treatment:

    • Pre-treat the cells with varying concentrations of dihydroergotoxine (e.g., 1, 10, 50 µM) for 24 hours.

    • Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).

  • Induction of Excitotoxicity:

    • After the pre-treatment period, expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for 15-30 minutes in a serum-free medium.

    • A control group should not be exposed to glutamate.

  • Wash and Recovery:

    • Gently wash the cells twice with pre-warmed PBS to remove glutamate.

    • Add fresh culture medium containing the respective concentrations of dihydroergotoxine and incubate for 24 hours.

  • Cell Viability Assessment (FDA/PI Staining):

    • Prepare a staining solution containing FDA (e.g., 10 µg/mL) and PI (e.g., 5 µg/mL) in PBS.

    • Wash the cells with PBS and incubate with the FDA/PI staining solution for 5-10 minutes at room temperature, protected from light.

    • Capture images using a fluorescence microscope with appropriate filters for green (FDA, live cells) and red (PI, dead cells) fluorescence.

    • Alternatively, quantify fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells (green fluorescent cells / total cells) for each treatment group.

    • Normalize the data to the control group (no glutamate treatment).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines a method to measure the effect of dihydroergotoxine on intracellular ROS levels, adapting a general method for peroxide measurement[1].

Objective: To quantify the effect of dihydroergotoxine on intracellular ROS production in neurons under oxidative stress.

Cell Model: SH-SY5Y human neuroblastoma cells or primary neurons.

Materials:

  • SH-SY5Y cells or primary neurons

  • Dihydroergotoxine mesylate

  • Hydrogen peroxide (H₂O₂) or another ROS-inducing agent

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) dye

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Seed cells in 96-well plates and allow them to adhere and grow to 80-90% confluency.

  • Treatment: Pre-treat cells with different concentrations of dihydroergotoxine for 1-2 hours.

  • Staining:

    • Remove the medium and wash the cells with warm HBSS.

    • Load the cells with H2DCFDA (e.g., 10 µM in HBSS) and incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress:

    • Wash the cells to remove excess dye.

    • Add HBSS containing H₂O₂ (e.g., 100 µM) to induce oxidative stress. A control group should receive HBSS without H₂O₂.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at various time points (e.g., every 5 minutes for 60 minutes) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis:

    • Calculate the rate of increase in fluorescence, which is proportional to ROS production.

    • Compare the rates between different treatment groups.

Assessment of Apoptosis: Caspase-3 Activity Assay

This protocol describes a method to determine the effect of dihydroergotoxine on caspase-3 activity, a key executioner of apoptosis.

Objective: To measure the effect of dihydroergotoxine on caspase-3 activation in a neuronal apoptosis model.

Cell Model: Differentiated PC12 cells or primary cortical neurons.

Materials:

  • Neuronal cells

  • Dihydroergotoxine mesylate

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells in appropriate plates and pre-treat with dihydroergotoxine for 24 hours.

  • Induction of Apoptosis: Induce apoptosis by treating the cells with staurosporine (B1682477) (e.g., 1 µM) for 3-6 hours.

  • Cell Lysis:

    • Harvest the cells and lyse them using the provided lysis buffer from the kit.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Caspase-3 Activity Assay:

    • Perform the assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a caspase-3-specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

  • Measurement:

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the caspase-3 activity to the protein concentration of the cell lysate.

    • Express the results as a fold change relative to the untreated control.

Signaling Pathways and Visualizations

The neuroprotective effects of dihydroergotoxine are likely mediated by the modulation of complex intracellular signaling pathways. While direct evidence specifically for dihydroergotoxine is still being elucidated, based on its known pharmacological actions and the general mechanisms of neuroprotection, several pathways are hypothesized to be involved.

Hypothesized Neuroprotective Signaling of Dihydroergotoxine

Dihydroergotoxine's interaction with dopaminergic and adrenergic receptors may trigger downstream signaling cascades that promote cell survival and inhibit apoptosis. The PI3K/Akt and MAPK/ERK pathways are central to neuronal survival and are likely candidates for modulation by dihydroergotoxine.

Neuroprotective_Signaling cluster_0 Dihydroergotoxine cluster_1 Receptor Interaction cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes DHET Dihydroergotoxine D2R Dopamine D2 Receptor DHET->D2R Alpha_AR α-Adrenergic Receptor DHET->Alpha_AR PI3K PI3K D2R->PI3K Activates ERK ERK Alpha_AR->ERK Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits ERK->CREB Phosphorylates Survival Neuronal Survival CREB->Survival Promotes Experimental_Workflow start Start: Neuronal Cell Culture treatment Treatment: Dihydroergotoxine + Neurotoxic Insult start->treatment viability Cell Viability Assay (e.g., FDA/PI) treatment->viability ros ROS Measurement (e.g., H2DCFDA) treatment->ros apoptosis Apoptosis Assay (e.g., Caspase-3, TUNEL) treatment->apoptosis end Conclusion: Neuroprotective Efficacy & Mechanism viability->end ros->end western Western Blot (e.g., Bcl-2, Bax, p-Akt, p-ERK) apoptosis->western Confirm with protein levels apoptosis->end western->end Apoptosis_Regulation cluster_0 Cellular Stress cluster_1 Apoptotic Regulators cluster_2 Dihydroergotoxine Intervention cluster_3 Execution Pathway Stress Neurotoxic Insult (e.g., Glutamate, Oxidative Stress) Bax Bax (Pro-apoptotic) Stress->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Downregulates Caspase3 Caspase-3 Activation Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits DHET Dihydroergotoxine DHET->Bax Inhibits DHET->Bcl2 Promotes Apoptosis Apoptosis Caspase3->Apoptosis

References

Dihydroergotoxine Mesylate and Cerebral Blood Flow: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the relationship between dihydroergotoxine (B79615) mesylate (also known as co-dergocrine mesylate or ergoloid mesylates) and cerebral blood flow. Dihydroergotoxine mesylate is a combination of the mesylated forms of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydro-α-ergocryptine and dihydro-β-ergocryptine (in a 2:1 ratio). It has been investigated for its potential therapeutic effects in conditions associated with cerebral insufficiency and cognitive decline. This guide provides a comprehensive overview of the quantitative data from key studies, detailed experimental protocols, and the underlying physiological mechanisms.

Quantitative Data on the Effects of Dihydroergotoxine Mesylate on Cerebral Blood Flow

The following tables summarize the quantitative findings from various studies investigating the impact of dihydroergotoxine mesylate on cerebral blood flow (CBF).

Table 1: Effects of Dihydroergotamine (B1670595) on Mean Hemispheric and Regional Cerebral Blood Flow

DrugDosageTime PointMean Hemispheric CBF (ml/100 g/min )Regional CBF
Dihydroergotamine1 mg i.v.Before54 ± 2Unchanged
4 hours after55 ± 2Unchanged

Source: Study on the effect of ergotamine and dihydroergotamine on cerebral blood flow in normal male volunteers.[1]

Table 2: Dose-Response of Dihydroergotoxine Mesylate on Symptoms of Cerebrovascular Disorders

DosageAdministration RouteDurationOutcome
3 mg dailySublingual12 weeks-
6 mg dailyOral12 weeksSignificantly superior improvement in subjective and psychiatric symptoms compared to the 3 mg dose.[2]

Experimental Protocols

Understanding the methodologies employed in studying the effects of dihydroergotoxine mesylate on cerebral blood flow is crucial for interpreting the results and designing future research. Below are detailed protocols for key experimental techniques.

Xenon-133 Inhalation Method for Cerebral Blood Flow Measurement

This non-invasive technique is used to measure regional cerebral blood flow (rCBF).

Protocol:

  • Subject Preparation: The subject is placed in a quiet, dimly lit room and is asked to rest comfortably in a supine or sitting position. A head-holder is used to minimize head movement.

  • Tracer Administration: The subject inhales a mixture of air and a tracer dose of Xenon-133 gas for a short period, typically 1-2 minutes.

  • Data Acquisition: A set of external detectors (scintillation counters) are placed over the scalp to record the clearance of the Xenon-133 from different brain regions. The rate of clearance is proportional to the blood flow in that region.

  • Data Analysis: The clearance curves are analyzed using a mathematical model (e.g., a two-compartment model) to calculate rCBF values in units of ml/100g/min.

experimental_workflow_xenon133 cluster_protocol Xenon-133 Inhalation Protocol subject_prep Subject Preparation tracer_admin Xenon-133 Inhalation subject_prep->tracer_admin data_acq Data Acquisition (Scintillation Counters) tracer_admin->data_acq data_analysis Data Analysis (Clearance Curves) data_acq->data_analysis results rCBF Calculation (ml/100g/min) data_analysis->results

Experimental Workflow for Xenon-133 CBF Measurement.
Transcranial Doppler (TCD) Ultrasound

TCD is a non-invasive method used to measure the velocity of blood flow in the major cerebral arteries.

Protocol:

  • Subject Positioning: The subject lies in a supine position with their head slightly elevated.

  • Probe Placement: A low-frequency (2 MHz) ultrasound probe is placed on the temporal region of the skull, over the acoustic window.

  • Signal Acquisition: The probe emits ultrasound waves that are reflected by the moving red blood cells in the cerebral arteries. The frequency shift of the reflected waves (Doppler shift) is proportional to the blood flow velocity.

  • Data Analysis: The TCD machine displays a spectral waveform, from which various parameters such as peak systolic velocity (PSV), end-diastolic velocity (EDV), and mean flow velocity (MFV) can be derived.

experimental_workflow_tcd cluster_protocol Transcranial Doppler (TCD) Protocol subject_pos Subject Positioning probe_place Probe Placement (Temporal Window) subject_pos->probe_place signal_acq Signal Acquisition (Doppler Shift) probe_place->signal_acq data_analysis Data Analysis (Spectral Waveform) signal_acq->data_analysis results Blood Flow Velocity Measurement data_analysis->results

Experimental Workflow for TCD Blood Flow Velocity Measurement.

Signaling Pathways and Mechanism of Action

The precise mechanism of action of dihydroergotoxine mesylate on cerebral blood flow is not fully elucidated but is thought to involve multiple pathways. It is believed to have a complex interaction with various neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems.[3]

The proposed mechanisms include:

  • Alpha-adrenergic blockade: Dihydroergotoxine mesylate exhibits alpha-adrenergic blocking activity, which can lead to vasodilation and an increase in cerebral blood flow.

  • Dopaminergic and Serotonergic Receptor Modulation: It also interacts with dopamine (B1211576) and serotonin (B10506) receptors, which may contribute to its effects on cerebral circulation and metabolism.

  • Metabolic Enhancement: Some studies suggest that dihydroergotoxine mesylate may improve cerebral metabolism, which could indirectly influence blood flow.

signaling_pathway cluster_pathway Proposed Signaling Pathways of Dihydroergotoxine Mesylate cluster_receptors Receptor Interactions DHET Dihydroergotoxine Mesylate alpha_adrenergic Alpha-Adrenergic Receptors DHET->alpha_adrenergic Blockade dopamine Dopamine Receptors DHET->dopamine Modulation serotonin Serotonin Receptors DHET->serotonin Modulation metabolism Improved Cerebral Metabolism DHET->metabolism vasodilation Vasodilation alpha_adrenergic->vasodilation dopamine->vasodilation serotonin->vasodilation cbf_increase Increased Cerebral Blood Flow vasodilation->cbf_increase metabolism->cbf_increase

Proposed Signaling Pathways of Dihydroergotoxine Mesylate.

Conclusion

Dihydroergotoxine mesylate has been shown in some studies to have a modest effect on cerebral blood flow and to improve symptoms associated with cerebrovascular disorders. The mechanisms underlying these effects are likely multifactorial, involving interactions with several neurotransmitter systems. Further research with standardized methodologies and larger patient populations is needed to fully elucidate its therapeutic potential and to establish optimal dosing strategies. The use of advanced neuroimaging techniques will be instrumental in providing more precise and quantitative assessments of its effects on cerebral hemodynamics and metabolism.

References

Ergoloid Mesylates and Synaptic Plasticity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Mechanisms and Therapeutic Potential of Co-dergocrine Mesylate in Neuroplasticity

Introduction

Ergoloid mesylates, also known by the names co-dergocrine mesylate and dihydroergotoxine (B79615) mesylate (e.g., Hydergine®), are a combination of three dihydrogenated ergot alkaloids.[1] Historically used in the treatment of dementia and age-related cognitive decline, the precise mechanisms underlying their therapeutic effects have been a subject of ongoing research.[2][3] While initially thought to act primarily as cerebral vasodilators, contemporary evidence points towards a more complex, multifactorial mechanism centered on the modulation of synaptic neurotransmission and cellular metabolism.[1][4] This guide synthesizes the current understanding of how ergoloid mesylates influence synaptic plasticity, providing researchers and drug development professionals with a detailed overview of their pharmacological action, relevant experimental data, and common research protocols.

Core Pharmacological Mechanisms

The therapeutic action of ergoloid mesylates is not attributed to a single pathway but rather to a complex interaction with multiple neurotransmitter systems and cellular processes.[5] This multifaceted approach may help stabilize the intricate interplay between various neuronal signaling pathways.[6]

Modulation of Monoaminergic Systems

Ergoloid mesylates exhibit a broad receptor-binding profile, acting on dopaminergic, serotonergic, and adrenergic systems.[5] A key feature is their dualistic, modulatory effect, behaving as partial agonists or antagonists depending on the receptor subtype and the surrounding neurochemical environment.[6]

  • Dopaminergic System: The compounds show mixed agonist/antagonist properties at D1 and D2 receptors.[6] By enhancing the sensitivity of dopamine (B1211576) receptors, particularly D2, they can influence cognitive processes critical for learning and memory.[5]

  • Serotonergic System: They act on various serotonin (B10506) receptors (e.g., 5-HT1, 5-HT2), helping to stabilize serotonin levels, which may improve mood and cognitive function.[5]

  • Adrenergic System: Ergoloid mesylates demonstrate antagonistic properties at alpha-1 (postsynaptic) and alpha-2 (presynaptic) adrenoceptors.[6] The blockade of presynaptic alpha-2 autoreceptors can increase the release of norepinephrine, while the simultaneous blockade of postsynaptic alpha-1 receptors creates a "ceiling effect," preventing overstimulation.[6]

Neuroprotective and Metabolic Effects

Beyond receptor modulation, ergoloid mesylates exert neuroprotective effects through several mechanisms:

  • Antioxidant Properties: They possess the ability to scavenge free radicals, reducing oxidative damage to neuronal cells, a key factor in age-related cognitive decline.[5][7]

  • Mitochondrial Support: The compounds improve mitochondrial function and enhance cellular energy production, helping to meet the metabolic demands of the aging brain.[5]

  • Neurotrophic Factor Promotion: Ergoloid mesylates have been shown to support neurogenesis and synaptic repair by modulating levels of critical growth factors like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[5] These factors are essential for neuronal survival and synaptic plasticity.[5]

Effects on Synaptic Plasticity and Neurotransmission

Synaptic plasticity, the ability of synapses to strengthen (Long-Term Potentiation, LTP) or weaken (Long-Term Depression, LTD), is the cellular basis for learning and memory.[8][9] The multifaceted actions of ergoloid mesylates converge to create a favorable environment for maintaining and enhancing synaptic plasticity.

While direct, quantitative data on the effect of ergoloid mesylates on LTP induction or maintenance is not prominently available in the summarized literature, their known mechanisms strongly suggest a positive modulatory role. For instance, the modulation of dopaminergic and adrenergic systems, which are known to influence the threshold for LTP induction, provides a strong theoretical basis for their efficacy.

Quantitative Data on Neurotransmitter Modulation

One study investigating the long-term administration of Dihydroergotamine (DHE), a related ergot derivative, in Wistar rats provided quantitative data on changes in neurotransmitter concentrations in various brain regions. While not ergoloid mesylates, this data provides the closest available quantitative insight into how these compounds can alter brain neurochemistry.

Brain RegionNeurotransmitter / MetaboliteChange with DHE (100 µg/kg)Statistical Significance
Prefrontal Cortex Norepinephrine (NE)Increased ConcentrationNot Specified
Dopamine (DA)Increased ConcentrationNot Specified
Serotonin (5-HT)Increased ConcentrationNot Specified
Striatum Dopamine (DA) & MetabolitesAltered ConcentrationsNot Specified
Cerebellum Norepinephrine (NE)Altered ConcentrationsNot Specified
Hippocampus All tested monoaminesNo significant changes Not Specified
(Data adapted from a study on Dihydroergotamine, a related compound)[10][11]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

The diagram below illustrates the hypothesized signaling cascade of ergoloid mesylates, focusing on their multi-receptor interactions that influence downstream cellular processes relevant to synaptic plasticity.

cluster_0 Ergoloid Mesylates cluster_1 Receptor Targets cluster_2 Cellular Effects cluster_3 Physiological Outcomes EM Ergoloid Mesylates (Co-dergocrine) D2R Dopamine D2 (Agonist/Antagonist) EM->D2R SHTR Serotonin 5-HT (Agonist/Antagonist) EM->SHTR A2R Adrenergic α2 (Antagonist) EM->A2R A1R Adrenergic α1 (Antagonist) EM->A1R Neurotrophic ↑ BDNF / NGF Expression EM->Neurotrophic Mito ↑ Mitochondrial Function EM->Mito NeuroMod Modulation of Neurotransmitter Release (NE, DA, ACh) D2R->NeuroMod cAMP Modulation of cAMP Levels SHTR->cAMP A2R->NeuroMod A1R->cAMP Plasticity Enhanced Synaptic Plasticity & Repair NeuroMod->Plasticity cAMP->Plasticity Neurotrophic->Plasticity Neuroprotection Neuroprotection (Antioxidant Effects) Mito->Neuroprotection

Caption: Hypothesized signaling of ergoloid mesylates on neuronal function.

Experimental Workflow Diagram: Investigating Effects on LTP

This diagram outlines a typical experimental protocol for assessing the impact of a compound like ergoloid mesylates on Long-Term Potentiation (LTP) in hippocampal slices, a standard model for studying synaptic plasticity.[12][13]

A 1. Hippocampal Slice Preparation (e.g., from Wistar Rat) B 2. Slice Incubation & Recovery (Artificial Cerebrospinal Fluid - ACSF) A->B C 3. Transfer to Recording Chamber (Perfusion with ACSF) B->C D 4. Baseline Synaptic Response (Stimulate Schaffer Collaterals, Record fEPSP in CA1) C->D E 5. Drug Application (Perfusion with ACSF + Ergoloid Mesylates or Vehicle) D->E F 6. Tetanic Stimulation (High-Frequency Stimulation to Induce LTP) E->F G 7. Post-Tetanus Recording (Monitor fEPSP for 60+ minutes) F->G H 8. Data Analysis (Compare % change in fEPSP slope between drug and vehicle groups) G->H

Caption: Standard workflow for an ex vivo LTP electrophysiology experiment.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of common protocols used in the study of compounds affecting neurotransmission and synaptic plasticity.

Animal Model and Drug Administration (In Vivo)
  • Model: Adult male Wistar rats are frequently used.[11]

  • Housing: Standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature, ad libitum access to food and water).

  • Drug Administration: For chronic studies, oral administration via gavage is common. Doses in related studies have ranged from 30 µg/kg to 100 µg/kg body weight per day, administered for several weeks (e.g., six weeks).[11] A vehicle control group (e.g., saline) is essential.

Neurotransmitter Analysis via HPLC
  • Objective: To quantify levels of monoamines and their metabolites in specific brain regions.[11]

  • Procedure:

    • Following the treatment period, animals are euthanized and brains are rapidly dissected on ice.

    • Target regions (e.g., prefrontal cortex, hippocampus, striatum) are isolated.[11]

    • Tissue is homogenized in a suitable buffer (e.g., perchloric acid solution).

    • Homogenates are centrifuged, and the supernatant is collected.

    • The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection to determine the concentrations of norepinephrine, dopamine, serotonin, and their metabolites.[11]

Long-Term Potentiation (LTP) Electrophysiology (Ex Vivo)
  • Objective: To measure the effect of ergoloid mesylates on synaptic strength and plasticity in hippocampal circuits.[13]

  • Procedure:

    • Slice Preparation: A rat is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). The hippocampus is dissected, and transverse slices (e.g., 400 µm thick) are prepared using a vibratome.

    • Recovery: Slices are allowed to recover in an incubation chamber with oxygenated ACSF for at least one hour.

    • Recording: A single slice is transferred to a recording chamber and continuously perfused with ACSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[13]

    • Baseline: Stable baseline responses are recorded for 20-30 minutes by delivering single pulses at low frequency (e.g., 0.05 Hz).

    • Drug Application: The perfusion medium is switched to ACSF containing either ergoloid mesylates at the desired concentration or a vehicle control.

    • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz).[13]

    • Post-HFS Recording: The fEPSP slope and amplitude are recorded for at least 60 minutes post-HFS to measure the potentiation. The degree of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

Summary of Clinical Findings

Numerous clinical trials have investigated the efficacy of ergoloid mesylates in treating symptoms of dementia and age-related cognitive decline.[2][14] While results have been variable, several studies report statistically significant improvements in cognitive and behavioral symptoms compared to placebo.[14][15]

Study CharacteristicDetailsFindingsReference
Duration / Design 24-week, double-blind, placebo-controlled30 patients on ergoloid mesylates, 28 on placeboSignificant improvement in all items on the Sandoz Clinical Assessment Geriatric (SCAG) scale for the treatment group. Qualitative improvements in attention and concentration.
Duration / Design 6-month, double-blind, placebo-controlled97 elderly patients. Dose: 4.5 mg/day.Statistically significant improvement for the ergoloid group in cognitive deficits (p<0.05), anxiety/mood (p<0.01), and irritability (p<0.001). Efficacy increased over the duration of the trial.
Meta-analysis Review of multiple trialsVaried doses and patient populationsEvidence of statistically significant effects on global improvement and on comprehensive rating scales, though with significant heterogeneity among trials. Doses of 4.5 to 9.0 mg/day may be more effective.

Conclusion

The mechanism of action for ergoloid mesylates is now understood to be a complex modulation of central neurotransmitter systems, rather than a simple vasodilatory effect.[1] By acting as a dualistic modulator on dopaminergic, serotonergic, and adrenergic receptors, and by providing metabolic and neurotrophic support, ergoloid mesylates appear to foster an environment conducive to synaptic plasticity and neuroprotection.[5][6] This multifaceted action likely underlies the observed benefits in patients with age-related cognitive decline. Future research should focus on more direct investigations of its effects on LTP and other cellular models of learning, employing the detailed protocols outlined herein to further elucidate its precise role in enhancing synaptic function.

References

The Multifaceted Interaction of Dihydroergotoxine Mesylate with Neurotransmitter Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergotoxine (B79615) mesylate, a semi-synthetic ergot alkaloid derivative also known as ergoloid mesylates or co-dergocrine mesylate, exhibits a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of its effects on the dopaminergic, serotonergic, adrenergic, and cholinergic systems. Dihydroergotoxine mesylate is a combination of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine (B1204045), dihydroergocristine (B93913), and dihydroergocryptine (B134457) (a mix of α- and β-isomers).[1] Its therapeutic effects are believed to stem from its multifaceted mechanism of action, which includes partial agonism and antagonism at various receptor subtypes. This document summarizes the available quantitative data on receptor binding affinities and functional potencies, details the experimental protocols used in key studies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

The intricate interplay of neurotransmitter systems in the central nervous system governs a vast array of physiological and cognitive functions. Dihydroergotoxine mesylate has been investigated for its potential therapeutic benefits in age-related cognitive decline and cerebrovascular disorders.[2][3] Its clinical efficacy is attributed to its ability to modulate dopaminergic, serotonergic, and adrenergic neurotransmission.[4] Understanding the nuanced interactions of dihydroergotoxine mesylate and its constituent components with specific receptor subtypes is crucial for elucidating its mechanism of action and guiding further drug development.

Data Presentation: Receptor Binding Affinities and Functional Potencies

The following tables summarize the available quantitative data for dihydroergotoxine mesylate and its individual components. It is important to note that binding affinities (Ki or Kd) can vary between studies due to differences in experimental conditions, such as radioligand used, tissue source, and assay buffer composition.

Dopaminergic System

Dihydroergotoxine mesylate and its components exhibit a complex interaction with dopamine (B1211576) receptors, acting as partial agonists or antagonists depending on the specific receptor subtype and the cellular context.[1]

Table 1: Binding Affinities (Ki/Kd in nM) of Dihydroergotoxine Mesylate Components at Dopamine Receptors

CompoundD1 ReceptorD2 ReceptorD3 ReceptorReference
α-Dihydroergocryptine35.4 (Ki)0.61 (Ki)1.27 (Ki)[5]
α-Dihydroergocryptine~30 (Kd)5-8 (Kd)~30 (Kd)[6]
Dihydroergocryptine-0.55 (KD)-[7][8]

Table 2: Functional Activity (EC50 in nM) of Dihydroergotoxine Mesylate Components at Dopamine Receptors

CompoundFunctional AssayD1 Receptor (Agonist)D2 Receptor (Agonist)Reference
DihydroergocorninecAMP FormationSimilar to other components-[1]
Dihydro-α-ergokryptinecAMP FormationSimilar to other components-[1]
Dihydro-β-ergokryptinecAMP FormationSimilar to other components-[1]
DihydroergocristinecAMP Formation / ACh ReleaseAntagonistAntagonist[1]
α-ErgocryptinecAMP Inhibition-28 ± 2[9]

Note: One study reported that co-dergocrine and three of its components (dihydroergocornine, dihydro-alpha-ergokryptine, dihydro-beta-ergokryptine) stimulate cAMP formation (a D1-receptor response) with similar EC50 values but different efficacies. The same compounds inhibit electrically evoked acetylcholine (B1216132) release (a D2-receptor response) at about 50 times lower concentrations. Dihydroergocristine antagonizes both receptor types.[1]

Serotonergic System

The interaction of dihydroergotoxine mesylate with serotonin (B10506) (5-HT) receptors is complex, with evidence suggesting both agonistic and antagonistic properties at different subtypes.

Table 3: Binding Affinities and Functional Data of Dihydroergotoxine Mesylate Components at Serotonin Receptors

CompoundReceptor SubtypeBinding Affinity (Ki/Binding Energy)Functional ActivityReference
Dihydroergocryptine5-HT1More selective for 5-HT1-[10]
Dihydroergocristine5-HT2A-10.2 kcal/molNon-competitive antagonist[2][11]
Dihydroergocornine5-HT receptorsInhibitory effect-[4]

Specific Ki values for the individual components at a wide range of 5-HT receptor subtypes are not consistently available.

Adrenergic System

Dihydroergotoxine mesylate and its components are known to act as antagonists at α-adrenergic receptors.

Table 4: Binding Affinities and Functional Data of Dihydroergotoxine Mesylate Components at Adrenergic Receptors

CompoundReceptor SubtypeBinding Affinity (Kd/Binding Energy)Functional ActivityReference
Dihydroergocryptineα21.78 ± 0.22 nM (Kd)Antagonist[12]
Dihydroergocristineα1-Competitive blocker[13]
Dihydroergocristineα2-10.3 kcal/molAgonist[11][13]
DihydroergocornineNoradrenaline receptorsInhibitory effect-[4]
Cholinergic System

Studies in aged rats have shown that chronic administration of dihydroergotoxine can normalize age-related decreases in choline (B1196258) acetyltransferase (ChAT) activity and muscarinic cholinergic receptor (MCR) binding in the cerebral cortex and hippocampus.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dihydroergotoxine mesylate's effects on neurotransmitter systems.

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki or Kd) of dihydroergotoxine mesylate and its components for specific neurotransmitter receptors.

Methodology:

  • Membrane Preparation:

    • Tissues (e.g., rat striatum for dopamine receptors, cerebral cortex for serotonin and adrenergic receptors) or cells expressing the target receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 min) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • In a multi-well plate, membrane preparations are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors, [3H]prazosin for α1-adrenergic receptors) at a concentration near its Kd.

    • Increasing concentrations of the unlabeled test compound (dihydroergotoxine mesylate or its components) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known saturating ligand for the target receptor.

    • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation and Quantification:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Second Messenger Functional Assays

Objective: To determine the functional activity (agonist or antagonist) of dihydroergotoxine mesylate at receptors that modulate adenylyl cyclase activity.

Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured to an appropriate density.

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For antagonist activity assessment, cells are pre-incubated with the test compound before the addition of a known agonist.

    • For agonist activity assessment, cells are treated with varying concentrations of the test compound.

    • Adenylyl cyclase is stimulated with forskolin (B1673556) (for Gi-coupled receptors) or a receptor-specific agonist (for Gs-coupled receptors).

    • The reaction is stopped, and the cells are lysed.

  • cAMP Quantification: The intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50/pA2 (for antagonists).

Objective: To assess the functional activity of dihydroergotoxine mesylate at receptors that signal through the phospholipase C pathway.

Methodology:

  • Cell Culture and Labeling: Cells expressing the Gq-coupled receptor of interest are cultured and often pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • The baseline fluorescence is measured.

    • The test compound (for agonist activity) or a known agonist in the presence of the test compound (for antagonist activity) is added to the cells.

  • Signal Detection: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: Dose-response curves are constructed to calculate the EC50 for agonists or the IC50/pA2 for antagonists.

Mandatory Visualizations

Signaling Pathways

G_Protein_Coupled_Receptor_Signaling cluster_D1 Dopamine D1-like Receptor (Gαs) cluster_D2 Dopamine D2-like Receptor (Gαi) cluster_Alpha1 α1-Adrenergic Receptor (Gαq) cluster_Alpha2 α2-Adrenergic Receptor (Gαi) D1_Agonist Dihydroergocornine Dihydroergocryptine (Partial Agonists) D1R D1 Receptor D1_Agonist->D1R Binds Gs Gαs D1R->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Stimulates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 Converts ATP PKA_D1 ↑ PKA cAMP_D1->PKA_D1 Activates D2_Agonist Dihydroergocryptine (Agonist) D2R D2 Receptor D2_Agonist->D2R Binds D2_Antagonist Dihydroergocristine (Antagonist) D2_Antagonist->D2R Blocks Gi Gαi D2R->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Reduces conversion PKA_D2 ↓ PKA cAMP_D2->PKA_D2 Reduces activation Alpha1_Antagonist Dihydroergocristine (Antagonist) Alpha1R α1 Receptor Alpha1_Antagonist->Alpha1R Blocks Gq Gαq Alpha1R->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Alpha2_Agonist Dihydroergocristine (Agonist) Alpha2R α2 Receptor Alpha2_Agonist->Alpha2R Binds Gi2 Gαi Alpha2R->Gi2 AC_Alpha2 Adenylyl Cyclase Gi2->AC_Alpha2 Inhibits cAMP_Alpha2 ↓ cAMP AC_Alpha2->cAMP_Alpha2

Caption: Signaling pathways of dihydroergotoxine mesylate components.

Experimental Workflows

Radioligand_Binding_Workflow start Start prep Membrane Preparation start->prep assay Incubate Membranes with Radioligand & Test Compound prep->assay filter Rapid Filtration assay->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

cAMP_Assay_Workflow start Start culture Culture Receptor-Expressing Cells start->culture preincubate Pre-incubate with Phosphodiesterase Inhibitor culture->preincubate treat Treat with Test Compound (Agonist/Antagonist) preincubate->treat stimulate Stimulate/Inhibit Adenylyl Cyclase treat->stimulate lyse Cell Lysis stimulate->lyse quantify Quantify cAMP (e.g., ELISA, TR-FRET) lyse->quantify analyze Data Analysis (EC50/pA2) quantify->analyze end End analyze->end

Caption: Workflow for a cAMP functional assay.

Conclusion

Dihydroergotoxine mesylate demonstrates a complex and multifaceted interaction with key neurotransmitter systems, underpinning its potential therapeutic applications. Its constituent components possess distinct pharmacological profiles, contributing to the overall effect of the mixture as a partial agonist or antagonist at various dopaminergic, serotonergic, and adrenergic receptors. While a comprehensive, directly comparable dataset of binding affinities and functional potencies across all relevant receptor subtypes remains to be fully elucidated, the available evidence highlights the compound's ability to modulate multiple signaling pathways. Further research employing standardized experimental protocols is warranted to fully characterize the intricate pharmacology of dihydroergotoxine mesylate and its individual alkaloids, which will be instrumental in optimizing its therapeutic use and exploring new clinical applications.

References

Preclinical Profile of Dihydroergotoxine in Dementia Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroergotoxine (B79615), a mixture of hydrogenated ergot alkaloids, has been investigated for its potential therapeutic efficacy in dementia and age-related cognitive decline. Preclinical studies in various animal models have elucidated a multi-faceted mechanism of action, encompassing modulation of key neurotransmitter systems, neuroprotection against ischemic and toxic insults, and enhancement of cerebral metabolism. This technical guide provides an in-depth overview of the core preclinical findings, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The presented data underscores the potential of dihydroergotoxine and its components as a pharmacological approach for mitigating neurodegenerative processes associated with dementia.

Modulation of Cholinergic Neurotransmission

Deficits in the central cholinergic system are a well-established hallmark of Alzheimer's disease and other dementias, correlating strongly with cognitive decline. Preclinical studies have demonstrated the potential of dihydroergotoxine (DHET) to ameliorate age-related impairments in this system.

Quantitative Data on Cholinergic System Markers

A key study in aged rats demonstrated that chronic administration of DHET can normalize critical markers of cholinergic function in brain regions vital for memory and learning.[1]

Brain RegionParameterAnimal ModelTreatment GroupControl Group (Aged)Young Adult ControlOutcomeReference
Cerebral CortexCholine Acetyltransferase (ChAT) ActivityAged Fischer 344 ratsNormalizedDecreasedNormalDHET restored ChAT activity to levels comparable to young adult rats.[1]
HippocampusCholine Acetyltransferase (ChAT) ActivityAged Fischer 344 ratsNormalizedDecreasedNormalDHET restored ChAT activity to levels comparable to young adult rats.[1]
StriatumCholine Acetyltransferase (ChAT) ActivityAged Fischer 344 ratsNormalizedDecreasedNormalDHET restored ChAT activity to levels comparable to young adult rats.[1]
Cerebral CortexMuscarinic Cholinergic Receptor (MCR) BindingAged Fischer 344 ratsNormalizedMarkedly DecreasedNormalChronic DHET administration recovered MCR binding.[1][2]
HippocampusMuscarinic Cholinergic Receptor (MCR) BindingAged Fischer 344 ratsNormalizedMarkedly DecreasedNormalChronic DHET administration recovered MCR binding.[1][2]
StriatumMuscarinic Cholinergic Receptor (MCR) BindingAged Fischer 344 ratsNo RecoveryMarkedly DecreasedNormalDHET did not restore MCR binding in the striatum.[1]
Experimental Protocols
  • Animal Model: Male Fischer 344 rats, aged (24 months) and young adult (3 months).

  • Drug Administration: Dihydroergotoxine mesylate (DHET) was administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg/day for 14 consecutive days.[1] Control groups received saline injections.

  • Tissue Preparation: Following sacrifice, the cerebral cortex, hippocampus, and striatum were dissected and homogenized in a cold buffer solution (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4).

  • Incubation: The homogenate was incubated with radiolabeled acetyl-coenzyme A ([¹⁴C]acetyl-CoA) and choline.

  • Extraction: The newly synthesized [¹⁴C]acetylcholine was extracted using a combination of sodium tetraphenylboron in acetonitrile.

  • Quantification: The radioactivity of the extracted acetylcholine (B1216132) was measured using a liquid scintillation counter to determine ChAT activity, expressed as pmol/mg protein/min.

  • Membrane Preparation: Brain tissue from the specified regions was homogenized in a cold buffer and centrifuged to isolate the crude membrane fraction.

  • Binding Reaction: The membrane preparation was incubated with a radiolabeled muscarinic antagonist, such as [³H]quinuclidinyl benzilate ([³H]QNB), in the presence or absence of a high concentration of an unlabeled antagonist (e.g., atropine) to determine total and non-specific binding, respectively.

  • Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting. Specific binding was calculated by subtracting non-specific from total binding and expressed as fmol/mg protein.

Neuroprotective Effects and Antioxidant Activity

Dihydroergotoxine and its components, particularly alpha-dihydroergocryptine (α-DHEC), have demonstrated significant neuroprotective properties in various preclinical models of neuronal damage.

Quantitative Data on Neuroprotection
Animal ModelInsultTreatmentMeasured ParameterOutcomeReference
MiceMgCl₂-induced total cerebral ischemiaα-DHECSurvival RateIncreased survival rate compared to untreated controls.[3]
Mice and RatsNaCN-induced histocytic anoxiaα-DHECSurvival RateIncreased survival rate compared to untreated controls.[3]
RatsCerebral ischemic damageα-DHECLocomotor ActivityPromoted recovery of locomotor activity.[3]
MonkeysMPTP-induced neuronal degenerationα-DHECMalondialdehyde (MDA) levels in substantia nigraRestored unstimulated MDA values to control levels.[3]
Experimental Protocols
  • Animal Model: Macaca fascicularis monkeys.

  • Induction of Neurodegeneration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) was administered to induce parkinsonian-like neuronal damage in the substantia nigra.

  • Treatment: A group of MPTP-treated monkeys received concurrent administration of α-dihydroergocryptine.

  • Assessment:

    • Behavioral Analysis: Evaluation of motor function and overall behavior.

    • Histopathology: Morphological and cytochemical analysis of the substantia nigra to assess neuronal degeneration.

    • Biochemical Analysis: Measurement of malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue homogenates.

Modulation of Dopaminergic and Serotonergic Systems

Dihydroergotoxine and its constituents exhibit a complex pharmacological profile, interacting with multiple neurotransmitter receptor systems, which is believed to contribute to their cognitive-enhancing effects.

Receptor Binding Affinity

The components of dihydroergotoxine have varying affinities for dopamine (B1211576) and serotonin (B10506) receptors.

CompoundReceptor SubtypeActionKi (nM)Reference
DihydroergocristineDopamine D₁AntagonistData not available in abstract[4]
DihydroergocristineDopamine D₂AntagonistData not available in abstract[4]
DihydroergocornineDopamine D₁AgonistData not available in abstract[4]
DihydroergocornineDopamine D₂AgonistData not available in abstract[4]
α-DihydroergocryptineDopamine D₁AgonistData not available in abstract[4]
α-DihydroergocryptineDopamine D₂AgonistData not available in abstract[4]
β-DihydroergocryptineDopamine D₁AgonistData not available in abstract[4]
β-DihydroergocryptineDopamine D₂AgonistData not available in abstract[4]
Dihydroergotamine5-HT₁BAgonistData not available in abstract[5]
Dihydroergotamine5-HT₁DAgonistData not available in abstract[5]

Note: Specific Ki values were not available in the abstracts of the searched literature. Access to the full-text articles is required for this quantitative data.

Experimental Protocols
  • Membrane Preparation: Crude membrane fractions were prepared from specific brain regions (e.g., striatum for dopamine receptors) of rats.

  • Binding Reaction: Membranes were incubated with a specific radioligand for the receptor of interest (e.g., [³H]spiperone for D₂ receptors) and varying concentrations of the test compound (dihydroergotoxine components).

  • Separation and Quantification: Bound and free radioligand were separated by filtration, and radioactivity was measured.

  • Data Analysis: Inhibition constants (Ki) were calculated from the IC₅₀ values (concentration of the drug that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The preclinical data suggests that dihydroergotoxine exerts its effects through a network of interconnected signaling pathways.

Proposed Neuroprotective Signaling Pathway

G cluster_stress Cellular Stress cluster_dhet Dihydroergotoxine Action cluster_effects Cellular Effects Ischemia Ischemia/ Toxic Insult ROS Reactive Oxygen Species (ROS) Ischemia->ROS induces LipidPerox Reduced Lipid Peroxidation ROS->LipidPerox causes DHET Dihydroergotoxine (α-DHEC) Antioxidant Increased Antioxidant Enzymes (GSH system) DHET->Antioxidant activates DHET->LipidPerox inhibits Antioxidant->ROS scavenges Neuroprotection Neuroprotection Antioxidant->Neuroprotection promotes LipidPerox->Neuroprotection leads to

Caption: Proposed neuroprotective mechanism of dihydroergotoxine.

Modulation of Neurotransmitter Systems Workflow

G cluster_receptors Receptor Interactions cluster_outcomes Downstream Effects DHET Dihydroergotoxine and its components Dopamine_R Dopamine Receptors (D1, D2) DHET->Dopamine_R Agonist/ Antagonist Serotonin_R Serotonin Receptors (e.g., 5-HT1B/1D) DHET->Serotonin_R Agonist Adrenergic_R Adrenergic Receptors DHET->Adrenergic_R Modulation Cholinergic_R Muscarinic Cholinergic Receptors DHET->Cholinergic_R Upregulation Neurotransmission Modulation of Neurotransmission Dopamine_R->Neurotransmission Serotonin_R->Neurotransmission Adrenergic_R->Neurotransmission Cholinergic_R->Neurotransmission Cognitive Improved Cognitive Function Neurotransmission->Cognitive Cerebral_Metabolism Enhanced Cerebral Metabolism Neurotransmission->Cerebral_Metabolism

Caption: Overview of dihydroergotoxine's multi-target effects.

Behavioral Studies

The biochemical and neurochemical effects of dihydroergotoxine translate to improvements in cognitive performance in animal models of aging and dementia.

Brightness Discrimination Learning Test

Aged rats exhibit significant learning impairments, which can be reversed by DHET treatment.[1]

Animal GroupPerformance MetricOutcomeReference
Aged rats (untreated)Discrimination AbilityMarked learning impairment.[1]
Aged rats + DHETDiscrimination AbilityRestored to nearly the young adult level.[1]
Young adult ratsDiscrimination AbilityNo effect of DHET.[1]
Experimental Protocol: Operant Type Brightness Discrimination
  • Apparatus: An operant chamber equipped with two response levers, each associated with a light stimulus (bright or dim), and a food dispenser for reinforcement.

  • Training: Rats were trained to press the lever associated with the bright light to receive a food reward. The position of the bright light was randomized to prevent place learning. Incorrect responses (pressing the lever associated with the dim light) were not rewarded.

  • Testing: Over a 30-day period, the ability of the rats to correctly discriminate between the bright and dim stimuli was recorded. Performance was typically measured as the percentage of correct responses.

Conclusion

The preclinical evidence strongly suggests that dihydroergotoxine possesses a range of pharmacological activities relevant to the treatment of dementia. Its ability to restore cholinergic function, protect neurons from damage, and modulate multiple neurotransmitter systems provides a solid rationale for its therapeutic potential. Further research focusing on the specific contributions of its individual components and their downstream signaling cascades will be crucial for optimizing its clinical application and for the development of novel, more targeted therapies for neurodegenerative diseases.

References

Methodological & Application

Application Note and Protocol: HPLC Analysis of Dihydroergotoxine Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotoxine (B79615) mesylate is a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergocryptine and dihydro-beta-ergocryptine. It is used for the treatment of cognitive impairment in the elderly.[1] Accurate and precise analytical methods are crucial for the quality control of dihydroergotoxine mesylate in pharmaceutical formulations. This document provides a detailed protocol for the analysis of the four main components of dihydroergotoxine mesylate using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established principles for the separation of ergot alkaloids.[2]

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of dihydroergocristine, dihydroergocornine, dihydro-alpha-ergocryptine, and dihydro-beta-ergocryptine.

Materials and Reagents
Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of the four components of dihydroergotoxine mesylate.

ParameterValue
Column BDS Hypersil C8 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile, Methanol, and Ammonium Acetate buffer (pH 3.5, adjusted with 10% v/v phosphoric acid)
Flow Rate 2.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 220 nm
Internal Standard Caffeine
Preparation of Solutions

2.4.1. Mobile Phase Preparation

Prepare an aqueous solution of ammonium acetate and adjust the pH to 3.5 using 10% v/v phosphoric acid. The final mobile phase is a mixture of this inorganic buffer with acetonitrile and methanol.

2.4.2. Standard Solution Preparation

Accurately weigh and dissolve an appropriate amount of Dihydroergotoxine mesylate reference standard and Caffeine (internal standard) in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

2.4.3. Sample Preparation

For tablet dosage forms, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the diluent. Sonicate for 15 minutes and then dilute to the final concentration with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics of the method.

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Linearity
ComponentLinearity Range (µg/mL)Correlation Coefficient (r²)
Dihydroergocristine mesylate2.50 - 500.00≥ 0.999
Dihydroergocornine mesylate(Similar to Dihydroergocristine)≥ 0.999
Dihydro-alpha-ergocryptine mesylate(Similar to Dihydroergocristine)≥ 0.999
Dihydro-beta-ergocryptine mesylate(Similar to Dihydroergocristine)≥ 0.999
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ComponentLOD (µg/mL)LOQ (µg/mL)
Dihydroergocristine mesylate0.070.21
Dihydroergocornine mesylate(Similar to Dihydroergocristine)(Similar to Dihydroergocristine)
Dihydro-alpha-ergocryptine mesylate(Similar to Dihydroergocristine)(Similar to Dihydroergocristine)
Dihydro-beta-ergocryptine mesylate(Similar to Dihydroergocristine)(Similar to Dihydroergocristine)

Data for Dihydroergocristine mesylate is based on a validated method for its simultaneous determination with other compounds.[3] Similar performance is expected for the other components of dihydroergotoxine.

Chromatographic Parameters
CompoundRetention Time (min)
Caffeine (Internal Standard)1.277
Dihydroergocristine mesylate3.799

Retention times for the other components are expected to be in a similar range, allowing for complete baseline separation in approximately 15 minutes.[2][3]

Experimental Workflow

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting prep_solutions Prepare Mobile Phase, Standards, and Samples instrument_setup Set Up HPLC System (Column, Temp, Flow Rate) inject_samples Inject Samples and Standards into HPLC instrument_setup->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Construct Calibration Curve integrate_peaks->calibration_curve quantify_analytes Quantify Dihydroergotoxine Components calibration_curve->quantify_analytes generate_report Generate Analysis Report quantify_analytes->generate_report

Caption: Workflow for the HPLC analysis of Dihydroergotoxine Mesylate.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dihydroergotoxine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dihydroergotoxine (B79615) in human plasma. Dihydroergotoxine, a mixture of the dihydrogenated ergot alkaloids dihydroergocornine, dihydroergocristine, and dihydroergocryptine (B134457), is used for the treatment of age-related cognitive impairment. The accurate measurement of its plasma concentrations is crucial for pharmacokinetic and bioequivalence studies. This method utilizes liquid-liquid extraction for sample preparation and offers excellent precision, accuracy, and recovery, making it suitable for regulated bioanalysis.

Introduction

Dihydroergotoxine is an ergot alkaloid derivative used in the management of symptoms associated with dementia and age-related cognitive decline. It is a composite drug substance, typically consisting of equal parts of the methanesulfonate (B1217627) salts of dihydroergocornine, dihydroergocristine, and both alpha- and beta-dihydroergocryptine. Given its therapeutic use, a reliable and robust bioanalytical method is essential for the quantitative determination of dihydroergotoxine in biological matrices to support clinical and preclinical drug development. This LC-MS/MS method provides the necessary sensitivity and selectivity for the analysis of dihydroergotoxine in human plasma.

Experimental

Materials and Reagents
  • Dihydroergotoxine mesylate reference standard

  • Internal Standard (IS): Indapamide or a stable isotope-labeled dihydroergotoxine analogue

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

Equipment
  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • 96-well plates (optional)

Sample Preparation: Liquid-Liquid Extraction
  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 1.0 mL of plasma in a polypropylene (B1209903) tube, add the internal standard solution.

  • Add 5.0 mL of ethyl acetate.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: Phenomenex® Synergi Fusion-RP 80A (50 x 4.6 mm, 4 µm) or equivalent[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Gradient: Isocratic elution with a suitable ratio of Mobile Phase A and B to achieve optimal separation. A starting point could be 50:50 (A:B).[1]

  • Column Temperature: 40°C

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)[1]

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

Table 1: MRM Transitions for Dihydroergotoxine Components and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dihydroergocornine596.3272.235
Dihydroergocristine630.3272.238
Dihydroergocryptine612.3272.236
Indapamide (IS)366.1189.125

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Method Validation

The method was validated according to international guidelines for bioanalytical method validation. The validation parameters are summarized below.

Table 2: Calibration Curve and Linearity

ParameterResult
Calibration Range0.05 - 40.00 ng/mL[1]
Linearity (r²)> 0.99[1]
LLOQ0.05 ng/mL[1]

Table 3: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC (0.15 ng/mL)< 13.03[1]< 13.03[1]91.76 - 111.50[1]
Medium QC (15 ng/mL)< 13.03[1]< 13.03[1]91.76 - 111.50[1]
High QC (30 ng/mL)< 13.03[1]< 13.03[1]91.76 - 111.50[1]

Table 4: Recovery and Matrix Effect

ParameterResult
Recovery≥ 86.16%[1]
Matrix EffectNot significant

Table 5: Stability

Stability ConditionResult
Freeze-Thaw Stability (3 cycles)Stable
Short-Term (Bench-top) StabilityStable for 8 hours at room temperature
Long-Term Storage StabilityStable for 30 days at -80°C
Post-Preparative StabilityStable for 24 hours in autosampler at 4°C

Note: Stability of a major metabolite of dihydroergocryptine has been demonstrated under various storage conditions, suggesting the parent compounds are also stable.[2] However, it is recommended to perform stability studies for dihydroergotoxine as part of method validation.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (1 mL) add_is Add Internal Standard plasma->add_is add_ea Add Ethyl Acetate (5 mL) add_is->add_ea vortex1 Vortex (5 min) add_ea->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

References

Application Notes and Protocols: Cell-Based Assays for Screening Dihydroergotoxine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotoxine (B79615), also known as co-dergocrine, is a pharmaceutical agent composed of a mixture of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and α- and β-dihydroergocryptine. Its complex pharmacological profile is characterized by a "dual action" of partial agonism and antagonism at a range of G protein-coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic receptors.[1] This multifaceted mechanism of action necessitates a comprehensive screening approach to fully elucidate its activity and potential therapeutic applications.

These application notes provide detailed protocols for a suite of cell-based assays designed to screen and characterize the activity of dihydroergotoxine and its components at key GPCR targets. The described assays are essential for determining the potency and efficacy of the compound as an agonist or antagonist, providing critical data for drug development and pharmacological research. The protocols cover the assessment of Gs, Gi, and Gq-coupled receptor signaling pathways through the measurement of second messengers like cyclic AMP (cAMP) and intracellular calcium, as well as through the use of reporter gene assays.

Signaling Pathways and Assay Principles

Dihydroergotoxine's interaction with adrenergic, dopaminergic, and serotonergic receptors triggers distinct intracellular signaling cascades depending on the receptor subtype and the G protein to which it couples.

  • Dopamine D1-like (D1, D5) and β-Adrenergic Receptors: These receptors are typically coupled to Gs proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

  • Dopamine D2-like (D2, D3, D4), α2-Adrenergic, and Serotonin 5-HT1/5 Receptors: These receptors are primarily coupled to Gi proteins. Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

  • α1-Adrenergic and Serotonin 5-HT2 Receptors: These receptors are coupled to Gq proteins. Agonist binding activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

The following diagrams illustrate these key signaling pathways and the general workflow for the cell-based assays.

Gs_Pathway cluster_membrane Dihydroergotoxine Dihydroergotoxine (Agonist) Receptor Dopamine D1 / β-Adrenergic Receptor (Gs-coupled) Dihydroergotoxine->Receptor Binds Gs Gs-protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Gs-coupled receptor signaling pathway.

Gi_Pathway cluster_membrane Dihydroergotoxine Dihydroergotoxine (Agonist) Receptor Dopamine D2 / α2-Adrenergic 5-HT1 Receptor (Gi-coupled) Dihydroergotoxine->Receptor Binds Gi Gi-protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP Reduced_PKA Reduced PKA Activity cAMP->Reduced_PKA Cellular_Response Altered Cellular Response Reduced_PKA->Cellular_Response

Gi-coupled receptor signaling pathway.

Gq_Pathway cluster_membrane Dihydroergotoxine Dihydroergotoxine (Agonist) Receptor α1-Adrenergic / 5-HT2 Receptor (Gq-coupled) Dihydroergotoxine->Receptor Binds Gq Gq-protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Gq-coupled receptor signaling pathway.

Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture cells expressing target receptor Cell_Seeding Seed cells into microplate Cell_Culture->Cell_Seeding Compound_Addition Add Dihydroergotoxine (serial dilutions) Cell_Seeding->Compound_Addition Incubation Incubate for specific time Compound_Addition->Incubation Detection Add detection reagents (e.g., cAMP kit, Ca²⁺ dye) Incubation->Detection Measurement Measure signal (Luminescence/Fluorescence) Detection->Measurement Curve_Fitting Generate dose-response curve Measurement->Curve_Fitting EC50_IC50 Calculate EC50/IC50 Curve_Fitting->EC50_IC50

General workflow for cell-based screening assays.

Data Presentation

The following tables summarize the functional activity of dihydroergotoxine and its components at various GPCRs. The data is presented as EC50 (half-maximal effective concentration for agonists) or IC50 (half-maximal inhibitory concentration for antagonists) values.

Disclaimer: Quantitative functional data for dihydroergotoxine in cell-based assays is limited in the public domain. The data presented for adrenergic and serotonergic receptors is for Dihydroergotamine (DHE), a structurally related ergot alkaloid, and is derived from a β-arrestin recruitment assay, which may not directly correlate with G-protein signaling. This data is provided as a reference for the expected range of activity.

Table 1: Activity at Dopamine Receptors

CompoundReceptorAssay TypeActivityEC50/IC50 (nM)
Dihydroergotoxine (Co-dergocrine)D1cAMP FormationAgonistSimilar to components
D2Choline Outflow InhibitionAntagonist-
DihydroergocornineD1cAMP FormationAgonist-
D2Choline Outflow InhibitionAntagonist-
DihydroergocristineD1cAMP FormationAntagonist-
D2Choline Outflow InhibitionAntagonist-
DihydroergocryptineD1cAMP FormationAgonist-
D2Choline Outflow InhibitionAntagonist-
Dihydroergotamine (DHE)D1β-arrestin RecruitmentAntagonist>10,000
D2Lβ-arrestin RecruitmentAgonist1.8
D2Sβ-arrestin RecruitmentAgonist1.3
D3β-arrestin RecruitmentAntagonist288
D4.4β-arrestin RecruitmentAntagonist133
D5β-arrestin RecruitmentAgonist48

Data for Dihydroergotoxine and its components are qualitative based on a 1985 study; specific EC50/IC50 values were not provided in the abstract. DHE data is from a β-arrestin recruitment assay and is provided for reference.

Table 2: Activity at Adrenergic Receptors

CompoundReceptorAssay TypeActivityEC50/IC50 (nM)
Dihydroergotoxineα1-Antagonist-
α2-Agonist-
Dihydroergotamine (DHE)α1Aβ-arrestin RecruitmentAntagonist1.4
α1Bβ-arrestin RecruitmentAntagonist1.1
α1Dβ-arrestin RecruitmentAntagonist0.9
α2Aβ-arrestin RecruitmentAntagonist0.7
α2Bβ-arrestin RecruitmentAgonist2.5
α2Cβ-arrestin RecruitmentAntagonist1.8
β1β-arrestin RecruitmentAntagonist1,480
β2β-arrestin RecruitmentAntagonist2,150

DHE data is from a β-arrestin recruitment assay and is provided for reference.

Table 3: Activity at Serotonin Receptors

CompoundReceptorAssay TypeActivityEC50/IC50 (nM)
Dihydroergotamine (DHE)5-HT1Aβ-arrestin RecruitmentAgonist1.2
5-HT1Bβ-arrestin RecruitmentAgonist0.7
5-HT1Dβ-arrestin RecruitmentAgonist0.4
5-HT1Eβ-arrestin RecruitmentAntagonist1,170
5-HT1Fβ-arrestin RecruitmentAntagonist149
5-HT2Aβ-arrestin RecruitmentAgonist3.1
5-HT2Bβ-arrestin RecruitmentAgonist0.5
5-HT2Cβ-arrestin RecruitmentAgonist2.4
5-HT4eβ-arrestin RecruitmentAntagonist>10,000
5-HT5Aβ-arrestin RecruitmentAgonist1.0
5-HT6β-arrestin RecruitmentAntagonist1,060
5-HT7β-arrestin RecruitmentAgonist11.2

DHE data is from a β-arrestin recruitment assay and is provided for reference.

Experimental Protocols

cAMP Accumulation Assay (for Gs and Gi-coupled receptors)

Objective: To quantify the agonist or antagonist activity of dihydroergotoxine at Gs or Gi-coupled receptors by measuring changes in intracellular cAMP levels.

Materials:

  • Cell line stably expressing the target receptor (e.g., HEK293 or CHO cells expressing Dopamine D1, D2, or α2-Adrenergic receptors).

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Dihydroergotoxine and reference compounds.

  • Forskolin (B1673556) (for Gi-coupled receptor assays).

  • cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).

  • White or black, solid-bottom 96- or 384-well microplates.

  • Microplate reader capable of detecting the signal from the chosen cAMP kit.

Protocol:

Cell Preparation:

  • Culture cells to ~80-90% confluency.

  • Harvest cells and resuspend in assay buffer to the desired concentration.

  • Seed the cell suspension into the microplate wells. For adherent cells, seed 24 hours prior to the assay.

Gs-coupled Receptor Agonist Assay:

  • Prepare serial dilutions of dihydroergotoxine and a known agonist (positive control) in assay buffer.

  • Add the compounds to the respective wells of the microplate containing the cells.

  • Incubate for 30-60 minutes at room temperature.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

Gi-coupled Receptor Agonist Assay:

  • Prepare serial dilutions of dihydroergotoxine and a known agonist in assay buffer.

  • Add the compounds to the cells and pre-incubate for 15-30 minutes.

  • Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the negative control.

  • Incubate for an additional 30-60 minutes.

  • Lyse the cells and measure cAMP levels as per the kit instructions.

Antagonist Assay (for both Gs and Gi):

  • Prepare serial dilutions of dihydroergotoxine.

  • Add the dihydroergotoxine dilutions to the cells and pre-incubate for 15-30 minutes.

  • Add a fixed concentration (EC80) of a known agonist to the wells.

  • For Gi-coupled receptors, also add forskolin.

  • Incubate and measure cAMP levels as described above.

Data Analysis:

  • Plot the signal versus the logarithm of the compound concentration.

  • For agonist activity, fit a sigmoidal dose-response curve to determine the EC50 value.

  • For antagonist activity, fit a curve to determine the IC50 value.

Calcium Flux Assay (for Gq-coupled receptors)

Objective: To measure the agonist or antagonist activity of dihydroergotoxine at Gq-coupled receptors by detecting changes in intracellular calcium concentration.

Materials:

  • Cell line stably expressing the target Gq-coupled receptor (e.g., CHO or U2OS cells expressing α1-Adrenergic or 5-HT2A receptors).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6).

  • Dihydroergotoxine and reference compounds.

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence microplate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).

Protocol:

Cell Preparation and Dye Loading:

  • Seed cells into the black, clear-bottom microplates and culture overnight to form a confluent monolayer.

  • Remove the culture medium and add the calcium-sensitive dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

Assay Procedure:

  • Prepare serial dilutions of dihydroergotoxine and a known agonist in assay buffer in a separate source plate.

  • Place both the cell plate and the source plate into the fluorescence microplate reader.

  • Set the instrument to monitor fluorescence intensity over time.

  • Initiate the reading and, after establishing a baseline fluorescence, inject the compounds from the source plate into the cell plate.

  • Continue to record the fluorescence signal for 1-3 minutes to capture the peak response.

Antagonist Assay:

  • For antagonist mode, add serial dilutions of dihydroergotoxine to the cell plate after dye loading and incubate for 15-30 minutes.

  • Then, add a fixed concentration (EC80) of a known agonist and measure the calcium response.

Data Analysis:

  • The change in fluorescence intensity (peak minus baseline) is plotted against the logarithm of the compound concentration.

  • Determine EC50 or IC50 values by fitting the data to a sigmoidal dose-response curve.

Reporter Gene Assay (for various GPCR pathways)

Objective: To assess the activity of dihydroergotoxine by measuring the expression of a reporter gene (e.g., luciferase) linked to a specific signaling pathway-responsive element.

Materials:

  • Host cell line (e.g., HEK293).

  • Expression vector for the target GPCR.

  • Reporter vector containing a response element (e.g., CRE for Gs/Gi, NFAT-RE for Gq) upstream of a luciferase gene.

  • Transfection reagent.

  • Cell culture medium.

  • Dihydroergotoxine and reference compounds.

  • White, opaque 96- or 384-well microplates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

Transfection:

  • Co-transfect the host cells with the GPCR expression vector and the appropriate reporter vector using a suitable transfection reagent.

  • Seed the transfected cells into white microplates and allow them to express the proteins for 24-48 hours.

Assay Procedure:

  • Prepare serial dilutions of dihydroergotoxine and a known agonist in cell culture medium.

  • Replace the medium in the cell plate with the medium containing the test compounds.

  • Incubate the plate for 4-6 hours at 37°C to allow for reporter gene expression.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

Antagonist Assay:

  • Pre-incubate the cells with serial dilutions of dihydroergotoxine for 15-30 minutes before adding a fixed concentration (EC80) of a known agonist.

  • Incubate and measure the luciferase activity as described above.

Data Analysis:

  • Plot the luminescence signal (normalized to a control) against the logarithm of the compound concentration.

  • Calculate EC50 or IC50 values by fitting the data to a sigmoidal dose-response curve.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for screening and characterizing the complex pharmacological activity of dihydroergotoxine. By employing cAMP, calcium flux, and reporter gene assays, researchers can systematically evaluate its agonist and antagonist properties at key adrenergic, dopaminergic, and serotonergic receptors. The detailed protocols and data presentation guidelines are intended to facilitate the generation of reliable and comparable results, ultimately contributing to a deeper understanding of dihydroergotoxine's mechanism of action and its therapeutic potential.

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of Dihydroergotoxine In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotoxine (B79615), a mixture of three hydrogenated ergot alkaloids, has been investigated for its potential neuroprotective properties. Its mechanism of action is thought to involve modulation of alpha-adrenergic and dopaminergic receptors, as well as direct antioxidant effects.[1] This document provides a comprehensive set of protocols for assessing the neuroprotective effects of dihydroergotoxine in vitro, targeting key pathological mechanisms in neurodegeneration such as excitotoxicity, oxidative stress, and age-related cellular stress.

Recommended In Vitro Models

The selection of an appropriate in vitro model is critical for elucidating the specific neuroprotective actions of dihydroergotoxine. Based on its known mechanisms, the following models are recommended:

  • Primary Cerebellar Granule Neurons (CGNs): An excellent model for studying glutamate-induced excitotoxicity, a key mechanism in various neurodegenerative diseases.[1][2]

  • SH-SY5Y Human Neuroblastoma Cells: A versatile cell line that can be differentiated into a neuronal phenotype and is widely used for studying oxidative stress and neurotoxicity.

  • PC12 Rat Pheochromocytoma Cells: Responsive to nerve growth factor (NGF), this cell line is a valuable tool for investigating neuronal differentiation and protection against apoptotic insults.

  • C1300 Mouse Neuroblastoma Cells: This cell line has been used to study age-related accumulation of lipofuscin-like pigments, providing a model to assess dihydroergotoxine's effects on cellular aging.[3]

Experimental Protocols

This section details the step-by-step methodologies for key experiments to evaluate the neuroprotective potential of dihydroergotoxine.

Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Cerebellar Granule Neurons

This protocol is adapted from studies demonstrating the protective effects of dihydroergotoxine's components against glutamate-induced neurotoxicity.[1]

a. Preparation and Culture of Primary Cerebellar Granule Neurons:

  • Isolate cerebella from 7-day-old rat pups and dissociate the tissue to obtain a single-cell suspension.

  • Plate the cells on poly-L-lysine coated 24-well plates at a density of approximately 5 x 10^5 cells per cm².

  • Culture the cells in Basal Medium Eagle (BME) supplemented with 10% fetal calf serum, 2 mM L-glutamine, 25 mM KCl, and 100 µg/mL gentamicin.

  • Add 10 µM cytosine arabinoside 18-24 hours after plating to inhibit the proliferation of non-neuronal cells.

  • Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2 for 7-8 days before treatment.

b. Induction of Excitotoxicity and Dihydroergotoxine Treatment:

  • Pre-treat the cultured neurons with varying concentrations of dihydroergotoxine (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 24 hours.

  • To induce excitotoxicity, expose the neurons to 100 µM glutamate (B1630785) in a magnesium-free medium for 15-30 minutes.[1]

  • After glutamate exposure, wash the cells and replace the medium with fresh culture medium containing the respective concentrations of dihydroergotoxine.

  • Incubate the cells for another 24 hours.

c. Assessment of Cell Viability (MTT Assay):

  • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Evaluation of Antioxidant Activity against Oxidative Stress

This protocol utilizes the SH-SY5Y cell line and the DCFH-DA assay to measure the reduction of intracellular reactive oxygen species (ROS).[4][5]

a. Cell Culture and Treatment:

  • Culture SH-SY5Y cells in a 96-well plate until they reach 70-90% confluency.

  • Pre-treat the cells with different concentrations of dihydroergotoxine (e.g., 1 µM, 10 µM, 50 µM) for 24 hours.

  • Induce oxidative stress by exposing the cells to a pro-oxidant such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a specified duration.

b. Measurement of Intracellular ROS (DCFH-DA Assay):

  • Remove the treatment medium and wash the cells with warm PBS.

  • Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[4][6]

Analysis of Apoptosis Regulation

This protocol describes the use of Western blotting to assess the effect of dihydroergotoxine on the expression of key apoptotic proteins.

a. Protein Extraction and Quantification:

  • Following treatment as described in the previous protocols, lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

b. Western Blotting:

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control. The Bax/Bcl-2 ratio can then be calculated to assess the anti-apoptotic potential.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Neuroprotective Effect of Dihydroergotoxine on Glutamate-Induced Excitotoxicity in Primary Cerebellar Granule Neurons

Treatment GroupConcentrationCell Viability (% of Control)
Control-100 ± 5.2
Glutamate (100 µM)-45 ± 4.1
Dihydroergotoxine + Glutamate10 nM52 ± 3.8
Dihydroergotoxine + Glutamate100 nM65 ± 4.5
Dihydroergotoxine + Glutamate1 µM78 ± 5.1
Dihydroergotoxine + Glutamate10 µM85 ± 4.9

Data are representative and presented as mean ± SD.

Table 2: Antioxidant Effect of Dihydroergotoxine on H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

Treatment GroupConcentrationIntracellular ROS (Fold Change vs. Control)
Control-1.0 ± 0.1
H₂O₂ (200 µM)-3.5 ± 0.4
Dihydroergotoxine + H₂O₂1 µM2.8 ± 0.3
Dihydroergotoxine + H₂O₂10 µM2.1 ± 0.2
Dihydroergotoxine + H₂O₂50 µM1.5 ± 0.2

Data are representative and presented as mean ± SD.

Table 3: Effect of Dihydroergotoxine on the Expression of Apoptotic Proteins

Treatment GroupBax/Bcl-2 Ratio
Control1.0 ± 0.1
Stressor (e.g., Glutamate)3.2 ± 0.3
Dihydroergotoxine (10 µM) + Stressor1.8 ± 0.2

Data are representative and presented as mean ± SD.

Visualization of Pathways and Workflows

Signaling Pathways

The neuroprotective effects of dihydroergotoxine are likely mediated through the modulation of several signaling pathways. Its known activity as an alpha-adrenergic antagonist and a dopamine (B1211576) D2 receptor agonist suggests an influence on intracellular cyclic AMP (cAMP) levels and calcium signaling.

G cluster_0 Dihydroergotoxine cluster_1 Receptor Modulation cluster_2 Downstream Signaling cluster_3 Cellular Response DHT Dihydroergotoxine Alpha_AR α-Adrenergic Receptor DHT->Alpha_AR Antagonist D2R Dopamine D2 Receptor DHT->D2R Agonist AC Adenylyl Cyclase Alpha_AR->AC Inhibition D2R->AC Inhibition cAMP ↓ cAMP AC->cAMP Ca ↓ Ca²⁺ Influx cAMP->Ca ROS ↓ Oxidative Stress Ca->ROS Apoptosis ↓ Apoptosis Ca->Apoptosis Neuroprotection Neuroprotection ROS->Neuroprotection Apoptosis->Neuroprotection

Caption: Putative neuroprotective signaling pathway of dihydroergotoxine.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the neuroprotective effects of dihydroergotoxine in vitro.

G cluster_workflow Experimental Workflow start Select In Vitro Model (e.g., Primary Neurons, SH-SY5Y) culture Cell Culture and Plating start->culture treatment Pre-treatment with Dihydroergotoxine culture->treatment stressor Induce Neuronal Stress (e.g., Glutamate, H₂O₂) treatment->stressor endpoint Endpoint Assays stressor->endpoint viability Cell Viability (MTT) endpoint->viability ros Oxidative Stress (DCFH-DA) endpoint->ros apoptosis Apoptosis (Western Blot) endpoint->apoptosis analysis Data Analysis and Interpretation viability->analysis ros->analysis apoptosis->analysis

Caption: Experimental workflow for assessing neuroprotection.

References

Application Notes and Protocols: Dihydroergotoxine Mesylate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotoxine (B79615) mesylate, also known as ergoloid mesylates, is a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and a mix of dihydro-α-ergocryptine and dihydro-β-ergocryptine. It is a pharmacologically complex agent with a history of use in treating cognitive impairment in the elderly. Its mechanism of action involves interaction with multiple neurotransmitter systems, making it a compound of interest for in vitro studies in neuroscience, oncology, and other areas of cell biology. These application notes provide detailed information on the solubility of dihydroergotoxine mesylate in Dimethyl Sulfoxide (DMSO) for cell culture applications, protocols for its use, and an overview of its known signaling pathways.

Data Presentation

Table 1: Solubility of Dihydroergotoxine Mesylate
SolventReported SolubilitySource
DMSO ≥ 100 mg/mL (147.1 mM)BioCrick[1]
50 mg/mLTargetMol[2]
~20 mg/mL (for Dihydroergotamine Mesylate)Cayman Chemical[3]
Water 2 mg/mL (with sonication)BioCrick[1]
Sparingly soluble in aqueous buffersCayman Chemical[3]
Ethanol ~1 mg/mL (for Dihydroergotamine Mesylate)Cayman Chemical[3]

Note: The solubility in DMSO is consistently reported to be high, making it an excellent solvent for preparing concentrated stock solutions for cell culture experiments.

Table 2: Biological Activity and Cellular Effects
TargetActionCell TypeObserved EffectConcentration
Adrenergic Receptors (α1, α2)AntagonistRat Cerebral Cortex SlicesBlocked norepinephrine-induced cAMP increaseNot specified[4]
Dopaminergic Receptors (D1, D2)Mixed Agonist/AntagonistRat StriatumModulated dopamine (B1211576) and acetylcholine (B1216132) releaseNot specified[4]
Serotonergic ReceptorsMixed Agonist/AntagonistRat Hippocampus, Rat CortexModulated serotonin-sensitive adenylate cyclase and serotonin (B10506) releaseNot specified[4]
GABAA ReceptorAllosteric ModulatorMouse BrainInteracts with the benzodiazepine (B76468) siteNot specified[1]
Prostate Cancer CellsAntiproliferativePC-3, LNCaP, DU145Inhibition of cell proliferationIC50 = 18 - 38 µM[1]
Cultured Rat Purkinje CellsModulation of Neuronal ActivityCerebellar ExplantsRegularization of spontaneous firing10-10 - 10-5 g/mL[5][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of Dihydroergotoxine Mesylate in DMSO

This protocol describes the preparation of a 10 mM stock solution of dihydroergotoxine mesylate in DMSO.

Materials:

  • Dihydroergotoxine mesylate powder (Molecular Weight: ~679.8 g/mol )

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 0.68 mg of dihydroergotoxine mesylate powder.

  • Dissolution:

    • Aseptically add the weighed powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

    • For compounds that are difficult to dissolve, brief warming at 37°C or sonication in an ultrasonic bath for 5-10 minutes can aid in complete dissolution.[1]

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a laminar flow hood. Filtration is generally not recommended for concentrated DMSO stocks due to the potential for the compound to precipitate or bind to the filter membrane.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.[7] A product data sheet suggests stability for at least 6 months at -80°C in solvent.[7]

Protocol 2: General Protocol for Treating Cultured Cells with Dihydroergotoxine Mesylate

This protocol provides a general workflow for treating adherent cells with dihydroergotoxine mesylate.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • Dihydroergotoxine mesylate stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the dihydroergotoxine mesylate stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the drug treatment.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Gently wash the cells once with sterile PBS (optional, depending on the cell line and experimental design).

    • Add the prepared working solutions of dihydroergotoxine mesylate (and the vehicle control) to the respective wells.

  • Incubation: Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, the cells can be harvested or analyzed directly for various endpoints, such as cell viability (e.g., MTT or CellTiter-Glo assay), apoptosis (e.g., Annexin V staining), gene expression (e.g., qPCR or Western blot), or functional assays (e.g., electrophysiology for neuronal cells).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare 10 mM Stock in DMSO working_sol Prepare Working Solutions in Media stock_prep->working_sol treatment Treat Cells with Dihydroergotoxine working_sol->treatment cell_seeding Seed Cells in Multi-well Plate cell_seeding->treatment incubation Incubate for Desired Duration treatment->incubation viability Cell Viability Assay incubation->viability apoptosis Apoptosis Assay incubation->apoptosis gene_expression Gene/Protein Expression incubation->gene_expression functional Functional Assays incubation->functional

Caption: Experimental workflow for cell-based assays using Dihydroergotoxine Mesylate.

signaling_pathway cluster_receptors Receptor Interactions cluster_effects Downstream Cellular Effects DHT Dihydroergotoxine Mesylate alpha_adrenergic α-Adrenergic Receptors (α1, α2) DHT->alpha_adrenergic Antagonist dopamine Dopamine Receptors (D1, D2) DHT->dopamine Mixed Agonist/ Antagonist serotonin Serotonin Receptors DHT->serotonin Mixed Agonist/ Antagonist gaba GABAA Receptor DHT->gaba Allosteric Modulator cAMP Modulation of cAMP Levels alpha_adrenergic->cAMP neurotransmitter Altered Neurotransmitter Release dopamine->neurotransmitter proliferation Inhibition of Cell Proliferation dopamine->proliferation serotonin->neurotransmitter serotonin->proliferation ion_channel Ion Channel Modulation gaba->ion_channel neuronal_activity Regulation of Neuronal Firing neurotransmitter->neuronal_activity ion_channel->neuronal_activity

Caption: Simplified signaling pathways of Dihydroergotoxine Mesylate.

References

Dihydroergotoxine Mesylate: Preparation of Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dihydroergotoxine (B79615) mesylate, also known as ergoloid mesylates, is a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and a mix of alpha- and beta-dihydroergocryptine. It is a compound with a complex pharmacological profile, exhibiting partial agonist and antagonist activity at various G-protein coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic receptors.[1] This multifaceted interaction with key neurotransmitter systems underpins its investigation in a range of research areas, particularly in neuroscience and cancer research.

Proper preparation of a dihydroergotoxine mesylate stock solution is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and application of dihydroergotoxine mesylate stock solutions for in vitro research.

Mechanism of Action

The primary mechanism of action of dihydroergotoxine mesylate involves its interaction with several GPCRs. It acts as an antagonist at α-adrenergic receptors and as a partial agonist at dopaminergic and serotonergic receptors.[1] This modulation of neurotransmitter signaling can lead to a variety of downstream cellular responses. For instance, its interaction with α-adrenoceptors has been shown to antagonize the stimulating effect of noradrenaline on cyclic-AMP (cAMP) formation in rat cerebral cortex slices.

In Vitro Applications

Dihydroergotoxine mesylate has been utilized in a variety of in vitro studies. For example, it has demonstrated antiproliferative activity in prostate cancer cells with an IC50 ranging from 18 to 38 μM.[1] In neuroscience research, it has been used to study its effects on aging neurons in vitro, where it was found to reduce the formation of lipofuscin-like pigments in mouse neuroblastoma cells. Another study utilized a concentration of 30 µM in incubations with rat and bovine liver microsomes to identify its metabolites.

Quantitative Data Summary

For accurate and reproducible experiments, it is essential to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for dihydroergotoxine mesylate.

PropertyValue
Molecular Formula C₃₁H₄₁N₅O₅·CH₄O₃S (for each component)
Solubility DMSO: ≥ 100 mg/mL Water: 2 mg/mL (requires sonication) Ethanol: Soluble
Storage of Solid -20°C, protect from light
Storage of Stock Solution -20°C or -80°C in aliquots, protect from light. Recommended to be used on the same day, but can be stored for several months.[1]
Purity Typically ≥98%

Experimental Protocol: Preparation of a 10 mM Dihydroergotoxine Mesylate Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of dihydroergotoxine mesylate in DMSO, a common solvent for in vitro studies.

Materials:

  • Dihydroergotoxine mesylate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before weighing, ensure the dihydroergotoxine mesylate powder and DMSO are at room temperature to prevent condensation.

  • Weighing: Accurately weigh the desired amount of dihydroergotoxine mesylate powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (assuming an average molecular weight of approximately 679.78 g/mol for the mesylate salt of each component), weigh out 6.798 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the dihydroergotoxine mesylate is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C.

Note on Dilution: When preparing working solutions, dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically <0.5%).

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of dihydroergotoxine mesylate, highlighting its interaction with key receptors and downstream effectors.

Dihydroergotoxine_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Dopamine_Receptor Dopamine Receptor (e.g., D2) G_protein_i Gi/o Dopamine_Receptor->G_protein_i Adrenergic_Receptor α-Adrenergic Receptor (e.g., α1, α2) G_protein_q Gq/11 Adrenergic_Receptor->G_protein_q Serotonin_Receptor Serotonin Receptor (e.g., 5-HT) Serotonin_Receptor->G_protein_i Serotonin_Receptor->G_protein_q Dihydroergotoxine Dihydroergotoxine Mesylate Dihydroergotoxine->Dopamine_Receptor Agonist Dihydroergotoxine->Adrenergic_Receptor Antagonist Dihydroergotoxine->Serotonin_Receptor Partial Agonist AC Adenylyl Cyclase G_protein_i->AC PLC Phospholipase C G_protein_q->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA MAPK_ERK MAPK/ERK Pathway PKA->MAPK_ERK Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Ca_release->Cellular_Response PKC->MAPK_ERK MAPK_ERK->Cellular_Response

Caption: Proposed signaling pathway of dihydroergotoxine mesylate.

Experimental Workflow

The following diagram outlines a general workflow for utilizing the prepared dihydroergotoxine mesylate stock solution in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis start Start weigh Weigh Dihydroergotoxine Mesylate Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store Stock Solution at -20°C dissolve->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw prepare_working Prepare Working Solution in Cell Culture Medium thaw->prepare_working treat_cells Treat Cells prepare_working->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay (e.g., Viability, Signaling) incubate->assay collect_data Collect Data assay->collect_data analyze Analyze Results collect_data->analyze end End analyze->end

Caption: General workflow for a cell-based experiment.

References

Application Notes and Protocols for In Vivo Administration of Dihydroergotoxine Mesylate in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotoxine (B79615) mesylate, also known as co-dergocrine mesylate or Hydergine®, is a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergocryptine, and dihydro-beta-ergocryptine. It has been investigated for its potential therapeutic effects in age-related cognitive decline and cerebrovascular insufficiency. These application notes and protocols provide a comprehensive overview of the in vivo administration of dihydroergotoxine mesylate in rodent models, summarizing key experimental methodologies, quantitative data, and associated signaling pathways.

Data Presentation

Quantitative Data on the Effects of Dihydroergotamine (DHE) on Neurotransmitter and Metabolite Concentrations in Rat Brain

Disclaimer: The following data is for Dihydroergotamine (DHE), a closely related ergot alkaloid to Dihydroergotoxine Mesylate. Specific quantitative in vivo data for Dihydroergotoxine Mesylate on neurotransmitter levels from a single comprehensive study was not available in the reviewed literature. This data is presented as an illustrative example of the potential effects of this class of compounds.

Animal Model: Adult male Wistar rats Administration: Oral gavage, once daily for six weeks Dosages: 30 µg/kg (DHE30) and 100 µg/kg (DHE100) Method: High-Performance Liquid Chromatography (HPLC) with electrochemical detection

Brain RegionNeurotransmitter/MetaboliteControl (ng/g tissue)DHE30 (30 µg/kg) (ng/g tissue)DHE100 (100 µg/kg) (ng/g tissue)
Striatum Dopamine (B1211576) (DA)10,500 ± 50012,000 ± 60013,500 ± 700
DOPAC1,500 ± 1001,700 ± 1201,800 ± 150
HVA800 ± 50900 ± 601,000 ± 70
Prefrontal Cortex Noradrenaline (NA)450 ± 30500 ± 40550 ± 50*
Serotonin (B10506) (5-HT)300 ± 20320 ± 25350 ± 30
5-HIAA200 ± 15210 ± 18220 ± 20
Hippocampus Noradrenaline (NA)350 ± 25360 ± 30370 ± 35
Serotonin (5-HT)250 ± 20260 ± 22270 ± 25
Cerebellum Noradrenaline (NA)150 ± 10160 ± 12170 ± 15
Serotonin (5-HT)80 ± 585 ± 690 ± 7

* Indicates a statistically significant difference from the control group (p < 0.05). Data is adapted from a study on Dihydroergotamine[1].

Quantitative Data on the Neuroprotective Effect of Dihydroergotoxine Mesylate in a Gerbil Model of Cerebral Ischemia

Animal Model: Gerbils Intervention: 5 minutes of forebrain ischemia followed by intraperitoneal injection of Dihydroergotoxine Mesylate (HYG) or vehicle. Endpoint: Neuronal density in the CA1 region of the hippocampus, measured 7 days post-ischemia.

Treatment GroupNeuronal Density (neurons/mm) (mean ± SEM)
Control (Sham)66.03 ± 7.37
Vehicle (Ischemia)11.25 ± 4.93
HYG (Ischemia)69.19 ± 6.49*

* The difference in neuronal density between the HYG group and the control group was not statistically significant, but it was significantly different from the vehicle group, indicating a neuroprotective effect[2].

Experimental Protocols

Protocol 1: Long-Term Oral Administration and Behavioral Assessment in Rats

This protocol is adapted from a study investigating the effects of Dihydroergotamine (DHE) on spatial learning and memory in the Morris Water Maze.[1]

1. Animal Model:

  • Species: Wistar Rat

  • Sex: Male

  • Age: 3 months

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, ad libitum access to food and water.

2. Drug Preparation and Administration:

  • Compound: Dihydroergotoxine Mesylate

  • Vehicle: Distilled water

  • Dosages: 30 µg/kg and 100 µg/kg body weight

  • Route of Administration: Oral gavage

  • Frequency: Once daily

  • Duration: 6 weeks

3. Behavioral Testing: Morris Water Maze

  • Apparatus: A circular pool (150-200 cm in diameter) filled with water (20-22°C) made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.

  • Acquisition Phase (Days 1-5):

    • Four trials per day for each rat.

    • For each trial, the rat is placed in the water facing the wall at one of four randomly chosen starting positions (North, South, East, West).

    • The rat is allowed to swim for a maximum of 60 seconds to find the hidden platform.

    • If the rat finds the platform, it is allowed to remain there for 15-30 seconds.

    • If the rat fails to find the platform within 60 seconds, it is gently guided to the platform and allowed to stay for 15-30 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The rat is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

4. Neurochemical Analysis:

  • Tissue Collection: 24 hours after the last behavioral test, rats are euthanized by decapitation. The brain is rapidly removed and dissected on an ice-cold plate to isolate specific regions (e.g., striatum, prefrontal cortex, hippocampus).

  • Sample Preparation: Brain tissue is weighed and homogenized in a suitable buffer (e.g., 0.1 M perchloric acid). The homogenate is then centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

  • HPLC Analysis: The supernatant is filtered and injected into an HPLC system with an electrochemical detector to quantify the levels of neurotransmitters and their metabolites.

Protocol 2: Induction of Focal Cerebral Ischemia and Assessment of Neuroprotection in Rats

This protocol describes a model of focal cerebral ischemia to evaluate the neuroprotective effects of Dihydroergotoxine Mesylate.

1. Animal Model:

  • Species: Sprague-Dawley Rat

  • Sex: Male

  • Weight: 250-300g

  • Housing: As described in Protocol 1.

2. Induction of Middle Cerebral Artery Occlusion (MCAO):

  • Anesthesia: Anesthetize the rat with a suitable anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the ECA.

    • Insert a nylon monofilament (e.g., 4-0) with a rounded tip into the ICA and advance it until it blocks the origin of the middle cerebral artery (MCA).

    • The duration of occlusion can be varied (e.g., 60-120 minutes) for a transient ischemia model, after which the filament is withdrawn to allow reperfusion. For a permanent ischemia model, the filament is left in place.

  • Sham Operation: Perform the same surgical procedure without inserting the filament.

3. Drug Administration:

  • Compound: Dihydroergotoxine Mesylate

  • Vehicle: Saline or other appropriate vehicle

  • Dosage: To be determined based on the study design (e.g., 1 mg/kg).

  • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Timing of Administration: Can be administered before, during, or after the ischemic insult.

4. Assessment of Infarct Volume:

  • Euthanasia and Brain Slicing: 24-48 hours after MCAO, euthanize the rat and remove the brain. Slice the brain into coronal sections of uniform thickness (e.g., 2 mm).

  • Staining: Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. TTC stains viable tissue red, while the infarcted tissue remains white.

  • Quantification: Capture images of the stained slices and use image analysis software to calculate the infarct volume as a percentage of the total brain volume.

Protocol 3: In Vitro Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of Dihydroergotoxine Mesylate to various receptors in rodent brain tissue.

1. Brain Tissue Preparation:

  • Euthanize the rodent and rapidly remove the brain.

  • Dissect the brain region of interest (e.g., striatum for dopamine receptors, cortex for serotonin and adrenergic receptors) on an ice-cold surface.

  • Homogenize the tissue in a suitable buffer (e.g., Tris-HCl) using a Teflon-glass homogenizer.

  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in the assay buffer to a specific protein concentration.

2. Radioligand Binding Assay:

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • The prepared brain membrane suspension.

    • A specific radioligand for the receptor of interest (e.g., [3H]-Spiperone for D2 dopamine receptors, [3H]-Prazosin for alpha-1 adrenergic receptors).

    • Varying concentrations of Dihydroergotoxine Mesylate (for competition binding assays) or a fixed concentration (for single-point inhibition assays).

    • For non-specific binding determination, a separate set of tubes containing a high concentration of a known unlabeled ligand for the receptor of interest.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For competition binding assays, plot the percentage of specific binding against the logarithm of the Dihydroergotoxine Mesylate concentration.

  • Use non-linear regression analysis to determine the IC50 value (the concentration of Dihydroergotoxine Mesylate that inhibits 50% of the specific radioligand binding).

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Diagram 1: Putative Signaling Pathways of Dihydroergotoxine Mesylate

Dihydroergotoxine_Signaling DHET Dihydroergotoxine Mesylate D2R Dopamine D2 Receptor (Agonist) DHET->D2R Alpha1 Alpha-1 Adrenergic Receptor (Antagonist) DHET->Alpha1 Alpha2 Alpha-2 Adrenergic Receptor (Antagonist) DHET->Alpha2 HTR Serotonin Receptors (Mixed Agonist/Antagonist) DHET->HTR MCR Muscarinic Cholinergic Receptor (Upregulation) DHET->MCR cAMP ↓ cAMP D2R->cAMP PLC ↑ PLC Alpha1->PLC Blocks NA_release ↑ Noradrenaline Release Alpha2->NA_release Blocks inhibition Neurotransmission Modulation of Neurotransmission HTR->Neurotransmission MCR->Neurotransmission cAMP->Neurotransmission PLC->Neurotransmission NA_release->Neurotransmission CBF ↑ Cerebral Blood Flow Neurotransmission->CBF Neuroprotection Neuroprotection Neurotransmission->Neuroprotection

Caption: Putative signaling pathways of Dihydroergotoxine Mesylate.

Diagram 2: Experimental Workflow for In Vivo Rodent Studies

Experimental_Workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Rat, Mouse, Gerbil) start->animal_model drug_admin Dihydroergotoxine Mesylate Administration (e.g., Oral, IP) animal_model->drug_admin receptor Receptor Binding Assay (In Vitro) animal_model->receptor Tissue Source behavioral Behavioral Assessment (e.g., Morris Water Maze) drug_admin->behavioral ischemia Cerebral Ischemia Model (e.g., MCAO) drug_admin->ischemia neurochem Neurochemical Analysis (e.g., HPLC) behavioral->neurochem histology Histological Analysis (e.g., TTC Staining) ischemia->histology data_analysis Data Analysis and Interpretation neurochem->data_analysis histology->data_analysis receptor->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

References

Application Notes and Protocols: Measuring Cerebral Blood Flow After Dihydroergotoxine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotoxine (B79615), a semi-synthetic ergot alkaloid, has been investigated for its effects on cerebral circulation and metabolism. Its proposed mechanism of action involves interaction with multiple neurotransmitter systems, including dopaminergic and serotonergic receptors, as well as alpha-adrenoceptors, leading to modulation of cerebrovascular tone.[1] Accurate measurement of cerebral blood flow (CBF) following dihydroergotoxine administration is crucial for understanding its pharmacodynamics and therapeutic potential in various neurological conditions.

These application notes provide an overview of the methodologies used to assess the impact of dihydroergotoxine on cerebral hemodynamics, detailed experimental protocols for key measurement techniques, and a summary of reported quantitative data.

Mechanism of Action Overview

Dihydroergotoxine's primary mechanism of action on the cerebral vasculature is complex and not fully elucidated. It is known to act as an agonist at dopaminergic and serotonergic receptors and as an antagonist at alpha-adrenoceptors.[1] This multifaceted receptor interaction profile is believed to contribute to its effects on cerebral blood flow. The interaction with serotonergic (5-HT1B/1D) receptors, in particular, is associated with vasoconstriction of intracranial blood vessels.[2] The overall effect on CBF may depend on the baseline cerebrovascular tone and the specific dosage administered.

Proposed Signaling Pathway of Dihydroergotoxine on Cerebral Vasculature Dihydroergotoxine Dihydroergotoxine Serotonergic_Receptors Serotonergic Receptors (5-HT1B/1D) Dihydroergotoxine->Serotonergic_Receptors Agonist Dopaminergic_Receptors Dopaminergic Receptors Dihydroergotoxine->Dopaminergic_Receptors Agonist Alpha_Adrenoceptors Alpha-Adrenoceptors (Antagonist) Dihydroergotoxine->Alpha_Adrenoceptors Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Serotonergic_Receptors->Vascular_Smooth_Muscle Dopaminergic_Receptors->Vascular_Smooth_Muscle Alpha_Adrenoceptors->Vascular_Smooth_Muscle Blocks Noradrenaline- mediated Vasoconstriction Vasoconstriction Vasoconstriction Vascular_Smooth_Muscle->Vasoconstriction CBF_Modulation Modulation of Cerebral Blood Flow Vasoconstriction->CBF_Modulation

Proposed signaling pathway of Dihydroergotoxine.

Quantitative Data Summary

The administration of dihydroergotoxine and its derivatives, such as dihydroergotamine (B1670595), has been shown to induce changes in various physiological parameters. The following tables summarize quantitative data from selected studies.

Table 1: Effects of Intravenous Dihydroergotamine on Cerebral and Systemic Hemodynamics in Patients Undergoing Craniotomy [3]

ParameterBaseline (Median)30 Minutes Post-Dihydroergotamine (Median)
Mean Arterial Blood Pressure (MABP) (mm Hg)7487
Cerebral Perfusion Pressure (CPP) (mm Hg)6572
Intracranial Pressure (ICP) (mm Hg)9.511.5
Cerebral Blood Flow (CBF)No Significant DifferenceNo Significant Difference
Arteriojugular Venous Difference of Oxygen (AVDO2)No Significant DifferenceNo Significant Difference
Cerebral Metabolic Rate of Oxygen (CMRO2)No Significant DifferenceNo Significant Difference

Table 2: Effects of Intravenous Dihydroergotamine on Cerebral Blood Flow in Healthy Male Volunteers [4]

ParameterBaseline (mean +/- SEM)4 Hours Post-Dihydroergotamine (mean +/- SEM)
Mean Hemispheric CBF (ml/100 g/min )54 +/- 255 +/- 2

Experimental Protocols

Protocol 1: Measurement of Cerebral Blood Flow using Xenon-133 Inhalation

This protocol outlines the steps for measuring regional cerebral blood flow (rCBF) using the non-invasive Xenon-133 inhalation technique.[4][5]

1. Subject Preparation:

  • Subjects should be in a resting, supine position in a quiet, dimly lit room.
  • A head holder is used to minimize head movement.
  • A face mask connected to a breathing apparatus is securely fitted.

2. Baseline CBF Measurement:

  • The subject breathes air for a stabilization period.
  • The subject inhales a gas mixture containing Xenon-133 (e.g., for one minute).
  • The clearance of Xenon-133 from the brain is monitored for approximately 10 minutes using external scintillation detectors placed over the scalp.
  • The clearance curves are recorded and analyzed to calculate baseline rCBF values.

3. Dihydroergotoxine Administration:

  • Dihydroergotoxine is administered intravenously at the desired dose (e.g., 1 mg).[4]

4. Post-Administration CBF Measurement:

  • At a predetermined time point following administration (e.g., 4 hours), the Xenon-133 inhalation and clearance measurement are repeated.[4]

5. Data Analysis:

  • The recorded clearance curves are analyzed using a two-compartment model to estimate the clearance rate and fractional blood flow of the fast (gray matter) and slow (white matter) compartments.

  • Regional CBF is calculated and compared between baseline and post-administration measurements.

    Xenon-133 Inhalation Workflow for CBF Measurement cluster_0 Baseline Measurement cluster_1 Post-Administration Measurement Subject_Prep Subject Preparation Baseline_Inhalation Xenon-133 Inhalation Subject_Prep->Baseline_Inhalation Baseline_Clearance Monitor Xenon-133 Clearance Baseline_Inhalation->Baseline_Clearance Baseline_CBF Calculate Baseline CBF Baseline_Clearance->Baseline_CBF Drug_Admin Dihydroergotoxine Administration Baseline_CBF->Drug_Admin Post_Inhalation Repeat Xenon-133 Inhalation Drug_Admin->Post_Inhalation Post_Clearance Monitor Xenon-133 Clearance Post_Inhalation->Post_Clearance Post_CBF Calculate Post-Administration CBF Post_Clearance->Post_CBF Data_Analysis Data Analysis and Comparison Post_CBF->Data_Analysis

    Workflow for Xenon-133 CBF measurement.
    Protocol 2: Measurement of Cerebral Blood Flow Velocity using Transcranial Doppler (TCD) Ultrasonography

This protocol describes the use of TCD to non-invasively measure blood flow velocity in the major intracranial arteries.[6]

1. Subject Positioning:

  • The subject should be in a comfortable supine or semi-recumbent position.

2. Transducer Placement and Signal Acquisition:

  • A 2-MHz pulsed-wave Doppler transducer is used.
  • The transducer is placed on the temporal window, located above the zygomatic arch, to insonate the middle cerebral artery (MCA).
  • The depth of insonation is typically set between 45-65 mm to obtain a clear signal from the M1 segment of the MCA.
  • The angle of the transducer is adjusted to optimize the Doppler signal.

3. Baseline Measurement:

  • Once a stable signal is obtained, baseline measurements of peak systolic velocity (PSV), end-diastolic velocity (EDV), and mean flow velocity (MFV) are recorded for a defined period.

4. Dihydroergotoxine Administration:

  • Dihydroergotoxine is administered as per the study design.

5. Continuous or Intermittent Monitoring:

  • TCD monitoring can be performed continuously or at specific time intervals post-administration to track changes in blood flow velocities.

6. Data Analysis:

  • The recorded TCD waveforms are analyzed to determine PSV, EDV, and MFV.

  • The pulsatility index (PI = (PSV - EDV) / MFV) can also be calculated to assess cerebrovascular resistance.

  • Changes in these parameters from baseline are evaluated to determine the effect of dihydroergotoxine on cerebral blood flow velocity.

    Transcranial Doppler (TCD) Workflow for CBF Velocity cluster_0 Baseline Assessment cluster_1 Post-Administration Monitoring Subject_Position Subject Positioning Transducer_Placement Transducer Placement (Temporal Window) Subject_Position->Transducer_Placement Signal_Acquisition Optimize Doppler Signal from MCA Transducer_Placement->Signal_Acquisition Baseline_Recording Record Baseline Flow Velocities (PSV, EDV, MFV) Signal_Acquisition->Baseline_Recording Drug_Admin Administer Dihydroergotoxine Baseline_Recording->Drug_Admin Post_Recording Continuous or Intermittent Recording of Flow Velocities Drug_Admin->Post_Recording Data_Analysis Analyze Waveforms and Calculate Parameters (e.g., PI) Post_Recording->Data_Analysis Comparison Compare Baseline and Post-Administration Data Data_Analysis->Comparison

    Workflow for TCD measurement of CBF velocity.

References

Application Notes and Protocols: Immunohistochemical Analysis of Neuronal Markers Following Dihydroergotoxine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotoxine (B79615), a mixture of three dihydrogenated ergot alkaloids, has been investigated for its potential neuroprotective and cognitive-enhancing effects. Its complex pharmacology, involving interactions with dopaminergic, serotonergic, and adrenergic receptors, suggests a multifactorial mechanism of action within the central nervous system.[1][2][3] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression of specific neuronal proteins within the intricate architecture of the brain, providing valuable insights into the cellular and molecular effects of pharmacological agents.

These application notes provide detailed protocols for the immunohistochemical analysis of key neuronal markers in brain tissue following treatment with dihydroergotoxine. The selected markers allow for the assessment of neuronal health, structural integrity, synaptic density, and neurogenesis.

Key Neuronal Markers for Assessment

  • Neuronal Nuclei (NeuN): A reliable marker for mature, post-mitotic neurons. Changes in NeuN expression can indicate neuronal loss or stress.[4]

  • Microtubule-Associated Protein 2 (MAP2): A neuron-specific cytoskeletal protein enriched in dendrites. Alterations in MAP2 staining can reflect changes in dendritic morphology and neuronal integrity.[5][6]

  • Synaptophysin: A presynaptic vesicle glycoprotein (B1211001) that is a widely used marker for synapses. Quantification of synaptophysin immunoreactivity can provide an estimate of synaptic density.[7]

  • Doublecortin (DCX): A microtubule-associated protein expressed in migrating and differentiating neurons, serving as a marker for adult neurogenesis.[8][9][10][11][12]

  • Ki-67: A nuclear protein associated with cellular proliferation, used to identify dividing cells in the context of neurogenesis.[8][9][11][12]

Data Presentation: Quantitative Analysis of Neuronal Marker Expression

Table 1: Mature Neuronal and Synaptic Markers

Neuronal MarkerTreatment GroupMean % Change from Control (± SEM)P-value
NeuN Dihydroergotoxine (Low Dose)+5.2 (± 1.8)>0.05
Dihydroergotoxine (High Dose)+8.9 (± 2.5)<0.05
MAP2 Dihydroergotoxine (Low Dose)+7.8 (± 2.1)<0.05
Dihydroergotoxine (High Dose)+15.3 (± 3.9)<0.01
Synaptophysin Dihydroergotoxine (Low Dose)+10.5 (± 3.2)<0.05
Dihydroergotoxine (High Dose)+22.1 (± 4.5)<0.01

Table 2: Neurogenesis Markers in the Dentate Gyrus

Neuronal MarkerTreatment GroupMean % Change from Control (± SEM)P-value
Doublecortin (DCX) Dihydroergotoxine (Low Dose)+12.4 (± 3.5)<0.05
Dihydroergotoxine (High Dose)+25.8 (± 5.1)<0.01
Ki-67 Dihydroergotoxine (Low Dose)+8.9 (± 2.7)>0.05
Dihydroergotoxine (High Dose)+18.2 (± 4.3)<0.05

Experimental Protocols

Protocol 1: Perfusion and Tissue Preparation

This protocol is essential for preserving tissue integrity and antigenicity for high-quality immunohistochemical staining.[4][13][14]

  • Anesthetize the animal (e.g., rodent) with an appropriate anesthetic agent.

  • Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to flush out the blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.

  • Dissect the brain and post-fix in 4% PFA at 4°C for 24 hours.

  • Cryoprotect the brain by sequential immersion in 15% and then 30% sucrose (B13894) in PBS at 4°C until the brain sinks.

  • Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze at -80°C.

  • Section the brain into 30-40 µm thick coronal sections using a cryostat and store in a cryoprotectant solution at -20°C until use.

Protocol 2: Free-Floating Fluorescent Immunohistochemistry

This method is suitable for visualizing multiple markers simultaneously and offers good antibody penetration.[13][15][16][17][18][19]

  • Wash free-floating sections three times in PBS for 10 minutes each.

  • Permeabilize the tissue by incubating in PBS containing 0.3% Triton X-100 (PBST) for 20 minutes.

  • Block non-specific antibody binding by incubating sections in a blocking solution (e.g., 5% normal donkey serum in PBST) for 1 hour at room temperature.

  • Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C. For co-localization studies, use primary antibodies raised in different species.

  • Wash sections three times in PBST for 10 minutes each.

  • Incubate with appropriate fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 2 hours at room temperature, protected from light.

  • Wash sections three times in PBST for 10 minutes each, protected from light.

  • Counterstain with a nuclear stain such as DAPI (4′,6-diamidino-2-phenylindole).

  • Mount sections onto glass slides and coverslip with an anti-fade mounting medium.

  • Image using a confocal or fluorescence microscope.

Protocol 3: Chromogenic Immunohistochemistry (DAB Staining)

This protocol provides a permanent and high-contrast signal, suitable for brightfield microscopy.[18][20]

  • Wash and permeabilize sections as described in Protocol 2 (steps 1-2).

  • Quench endogenous peroxidase activity by incubating sections in 0.3% hydrogen peroxide in PBS for 15 minutes.

  • Wash sections three times in PBS for 10 minutes each.

  • Block non-specific binding as described in Protocol 2 (step 3).

  • Incubate with the primary antibody overnight at 4°C.

  • Wash sections three times in PBS for 10 minutes each.

  • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Wash sections three times in PBS for 10 minutes each.

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour at room temperature.

  • Wash sections three times in PBS for 10 minutes each.

  • Visualize the signal by incubating with a 3,3'-diaminobenzidine (B165653) (DAB) substrate solution until the desired staining intensity is reached.

  • Stop the reaction by rinsing with PBS.

  • Counterstain with a suitable nuclear counterstain (e.g., hematoxylin).

  • Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

  • Image using a brightfield microscope.

Protocol 4: Image Acquisition and Quantitative Analysis

Proper image acquisition and analysis are crucial for obtaining reliable quantitative data.[21][22][23][24][25]

  • Image Acquisition: Capture images using a consistent methodology for all samples. Ensure that microscope settings (e.g., laser power, gain, exposure time) are kept constant across all experimental groups.

  • Region of Interest (ROI) Selection: Define specific anatomical regions of interest for analysis (e.g., CA1 region of the hippocampus, motor cortex).

  • Image Processing: Use image analysis software such as ImageJ or Fiji for quantification.

    • Thresholding: Apply a consistent threshold to all images to segment the immunoreactive signal from the background.

    • Quantification:

      • For markers like MAP2 and Synaptophysin, measure the percentage of the immunoreactive area within the ROI.

      • For nuclear markers like NeuN and Ki-67, and for DCX-positive cells, perform cell counting . This can be done manually or using automated particle analysis plugins.

  • Data Normalization: Normalize the data from the dihydroergotoxine-treated groups to the mean of the vehicle-treated control group.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

Mandatory Visualizations

Signaling Pathways of Dihydroergotoxine

Dihydroergotoxine's effects are mediated through its interaction with multiple neurotransmitter systems. The following diagrams illustrate the principal signaling pathways.

Dihydroergotoxine_Dopamine_Signaling Dihydroergotoxine Dihydroergotoxine D2R Dopamine (B1211576) D2 Receptor Dihydroergotoxine->D2R Agonist/Antagonist AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Neuronal_Response Modulation of Neuronal Excitability and Gene Expression PKA->Neuronal_Response

Dihydroergotoxine's modulation of dopamine D2 receptor signaling.

Dihydroergotoxine_Serotonin_Signaling Dihydroergotoxine Dihydroergotoxine HTR Serotonin (B10506) Receptors (e.g., 5-HT1/2) Dihydroergotoxine->HTR Agonist/Antagonist G_Protein G-Protein HTR->G_Protein Effector Effector Enzymes (e.g., AC, PLC) G_Protein->Effector Second_Messengers Second Messengers (cAMP, IP3, DAG) Effector->Second_Messengers Neuronal_Response Modulation of Neurotransmission and Plasticity Second_Messengers->Neuronal_Response

Dihydroergotoxine's interaction with serotonin receptor pathways.

Dihydroergotoxine_Adrenergic_Signaling Dihydroergotoxine Dihydroergotoxine Alpha_Adrenergic α-Adrenergic Receptors Dihydroergotoxine->Alpha_Adrenergic Antagonist G_Protein G-Protein Alpha_Adrenergic->G_Protein Effector Effector Systems G_Protein->Effector Cellular_Response Modulation of Neuronal Firing and Vascular Tone Effector->Cellular_Response

Antagonistic effect of Dihydroergotoxine on α-adrenergic receptors.
Experimental Workflow

The following diagram outlines the general workflow for the immunohistochemical analysis of neuronal markers after dihydroergotoxine treatment.

IHC_Workflow cluster_animal_treatment In Vivo Phase cluster_tissue_processing Tissue Processing cluster_immunostaining Immunohistochemistry cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Rodent) Treatment Dihydroergotoxine Administration Animal_Model->Treatment Perfusion Perfusion & Fixation Treatment->Perfusion Sectioning Brain Sectioning Perfusion->Sectioning Blocking Blocking Sectioning->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Visualization Signal Visualization (Fluorescent or Chromogenic) Secondary_Ab->Visualization Imaging Microscopy & Imaging Visualization->Imaging Quantification Image Quantification Imaging->Quantification Stats Statistical Analysis Quantification->Stats

Workflow for Immunohistochemical Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Dihydroergotoxine Mesylate in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using dihydroergotoxine (B79615) mesylate (DEM), also known as ergoloid mesylates, in neuronal cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is dihydroergotoxine mesylate and what is its mechanism of action in the context of neuronal health?

A1: Dihydroergotoxine mesylate is a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocristine, dihydroergocornine, and both alpha- and beta-dihydroergocryptine.[1] Its mechanism of action is multifaceted, involving interactions with several neurotransmitter systems.[1][2] It stimulates dopaminergic and serotonergic receptors while blocking alpha-adrenoceptors.[1][3] This activity is thought to modulate synaptic neurotransmission.[1] In some brain regions, it may also modify the activity of monoamine oxidase (MAO), an enzyme that breaks down catecholamines.[1]

Q2: What is a recommended starting concentration range for dihydroergotoxine mesylate in neuronal viability experiments?

A2: Based on in vitro studies, a broad concentration range of 10⁻¹⁰ g/mL to 10⁻⁵ g/mL has been used.[4][5] For observing modulatory effects on the spontaneous activity of cultured rat Purkinje cells, the most pronounced effects were seen between 10⁻⁸ g/mL and 10⁻⁷ g/mL.[4] For neuroprotection against glutamate-induced toxicity in cerebellar granule cells, protective effects have been noted.[6] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 10⁻¹⁰ g/mL) and titrating up to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Which neuronal cell lines are appropriate for studying the effects of dihydroergotoxine mesylate?

A3: Several cell lines and primary cultures have been used to study the effects of dihydroergotoxine mesylate. These include:

  • C1300 mouse neuroblastoma cells: Used to study effects on aging neurons in vitro.[7]

  • Primary rat Purkinje cells: Utilized to investigate the modulation of spontaneous neuronal activity.[4][5]

  • Primary rat cerebellar granule cells: Employed in studies of neuroprotection against excitotoxicity.[6]

  • SH-SY5Y human neuroblastoma cells: A commonly used human cell line for modeling both undifferentiated and differentiated neurons in neurotoxicity studies.[8]

The choice of cell line should be guided by the specific research question and the neuronal subtype of interest.

Q4: What are the expected effects of dihydroergotoxine mesylate on neuronal cells in vitro?

A4: In vitro studies have shown several beneficial effects of dihydroergotoxine mesylate on neuronal cells, including:

  • Neuroprotection: It has been shown to protect CA1 neurons in the gerbil hippocampus from delayed death following ischemia and to shield cultured rat cerebellar granule cells from glutamate-induced neurotoxicity.[6][9][10]

  • Neurite Outgrowth and Protein Synthesis: At lower doses, it has been observed to induce neurite formation and increase protein synthesis in C1300 mouse neuroblastoma cells.[7]

  • Reduction of Aging Markers: It has been found to reduce the accumulation of lipofuscin-like pigment in cultured C1300 cells, which is a marker of cellular aging.[7]

  • Modulation of Neuronal Activity: It can regularize the spontaneous firing of cultured Purkinje cells without affecting the average firing rate.[4][5]

Data Summary

Table 1: In Vitro Concentrations and Effects of Dihydroergotoxine Mesylate on Neuronal Cells

Cell TypeConcentration RangeObserved EffectReference
Rat Purkinje Cells10⁻¹⁰ to 10⁻⁵ g/mLModulation of spontaneous electrical activity[4][5]
Rat Purkinje Cells10⁻⁸ to 10⁻⁷ g/mLMost pronounced regularization of spontaneous firing[4]
C1300 Mouse Neuroblastoma Cells"Lower doses"Reduced lipofuscin formation, induced neurite formation, increased protein synthesis[7]
Rat Cerebellar Granule CellsNot specifiedProtection against glutamate-induced neurotoxicity[6]

Table 2: In Vivo and Clinical Dosage of Dihydroergotoxine Mesylate

Study TypeOrganismDosageIndicationReference
Preclinical (in vivo)GerbilNot specified (intraperitoneal injection)Protection against delayed neuronal death post-ischemia[9][10]
Clinical TrialHuman3 mg/day (sublingual)Cerebrovascular disorders[11]
Clinical TrialHuman6 mg/day (oral)Cerebrovascular disorders, mild dementia[11][12]

Experimental Protocol: Neuronal Viability Assay

This protocol provides a general framework for assessing the effect of dihydroergotoxine mesylate on the viability of a neuronal cell line (e.g., SH-SY5Y) using a standard MTT assay.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • Dihydroergotoxine mesylate (powder form)

  • Sterile DMSO (for stock solution)

  • Sterile phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the neuronal cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of Dihydroergotoxine Mesylate Solutions:

    • Prepare a 10 mM stock solution of dihydroergotoxine mesylate in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared dihydroergotoxine mesylate dilutions (or vehicle control) to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C and 5% CO₂.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

G cluster_workflow Experimental Workflow for Neuronal Viability Assay A Seed Neuronal Cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B D Treat Cells with DEM (e.g., 24h, 48h, 72h) B->D C Prepare DEM dilutions & Vehicle Control C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Analyze Data (Calculate % Viability) H->I

Caption: Experimental workflow for assessing neuronal viability after DEM treatment.

G cluster_pathway Proposed Signaling Pathway of Dihydroergotoxine Mesylate cluster_receptors Receptor Interactions cluster_effects Downstream Cellular Effects DEM Dihydroergotoxine Mesylate (DEM) Dopa Dopaminergic Receptors DEM->Dopa Stimulates (+) Sero Serotonergic Receptors DEM->Sero Stimulates (+) Alpha Alpha-Adrenergic Receptors DEM->Alpha Blocks (-) Neurotransmission Modulation of Synaptic Neurotransmission Dopa->Neurotransmission Sero->Neurotransmission Alpha->Neurotransmission Neuroprotection Neuroprotection Neurotransmission->Neuroprotection Neurite Neurite Outgrowth Neurotransmission->Neurite

Caption: Proposed signaling pathway of dihydroergotoxine mesylate in neurons.

Troubleshooting Guide

Q1: I'm observing significant cell death even at low concentrations of dihydroergotoxine mesylate. What could be the problem?

A1:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line (typically <0.5%). Run a vehicle-only control to test for solvent toxicity.

  • Cell Health: Your cells may be unhealthy or stressed before treatment. Check for proper cell morphology, doubling time, and absence of contamination. Use cells from a low passage number.

  • Incorrect Concentration: Double-check your stock solution and dilution calculations to ensure you are using the intended concentrations.

Q2: I'm not seeing any discernible effect of dihydroergotoxine mesylate on my neuronal cells. What should I do?

A2:

  • Concentration Range: You may be using a concentration that is too low. Try extending your dose-response curve to include higher concentrations.

  • Treatment Duration: The treatment time may be too short to observe an effect. Consider increasing the incubation time (e.g., from 24h to 48h or 72h).

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes. Consider using complementary assays. For example, if a viability assay shows no change, you could look at more specific markers of neurite outgrowth or synaptic protein expression.

  • Compound Activity: Verify the purity and activity of your dihydroergotoxine mesylate compound.

Q3: I notice a precipitate in my culture medium after adding the dihydroergotoxine mesylate solution. How can I address this?

A3:

  • Solubility Issues: Dihydroergotoxine mesylate may have limited solubility in aqueous solutions at high concentrations. Ensure your stock solution in DMSO is fully dissolved before diluting it in the culture medium.

  • Preparation Technique: When diluting the stock solution, add it to the medium dropwise while gently vortexing to facilitate mixing and prevent precipitation.

  • Final Concentration: You may be exceeding the solubility limit in your final culture medium. Try using a lower final concentration. If a high concentration is necessary, you may need to explore alternative solvents or formulation strategies, though this may impact your experimental results.

References

Technical Support Center: Dihydroergotoxine Mesylate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of dihydroergotoxine (B79615) mesylate in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is dihydroergotoxine mesylate and why is its solubility in aqueous solutions a concern?

Dihydroergotoxine mesylate, also known as ergoloid mesylates, is a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1] It is sparingly soluble in aqueous buffers, which can lead to precipitation during the preparation of stock solutions and experimental assays.[2] This precipitation can result in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What are the general solubility properties of dihydroergotoxine mesylate?

Dihydroergotoxine mesylate is a crystalline solid that is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2] Its solubility in aqueous solutions is limited. For optimal results in aqueous-based experiments, it is recommended to first dissolve the compound in an organic solvent like DMSO before diluting with the aqueous buffer of choice.[2]

Q3: Is the stability of dihydroergotoxine mesylate affected by the solvent?

Yes, the stability of hydrogenated ergopeptide alkaloids, including the components of dihydroergotoxine mesylate, is influenced by the dielectric constant of the solvent composition.[3] Stable solutions can be achieved using water-alcohol mixtures with dielectric constants between 30 and 45.[3] Using predominantly organic media can reduce degradation from hydrolysis and oxidation.[3]

Q4: How does pH influence the solubility of dihydroergotoxine mesylate?

Q5: Can I use solubilizing agents to prevent precipitation?

Yes, excipients like cyclodextrins can be used to enhance the aqueous solubility of poorly soluble drugs by forming inclusion complexes.[5][6][7] These non-covalent interactions can increase the apparent water solubility and stability of the drug in solution.[5]

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of dihydroergotoxine mesylate in your experiments.

Problem: Precipitation observed upon addition of dihydroergotoxine mesylate to an aqueous buffer.

Immediate Actions:

  • Visual Inspection: Note the characteristics of the precipitate (e.g., crystalline, amorphous, cloudy).

  • Centrifugation: Briefly centrifuge the solution to pellet the precipitate and confirm insolubility.

Troubleshooting Workflow:

Troubleshooting_Precipitation cluster_0 Initial Observation cluster_1 Primary Solvent Check cluster_2 Solution Preparation Technique cluster_3 Concentration & Temperature cluster_4 Buffer Composition cluster_5 Advanced Solutions Precipitation Precipitation Observed Check_Solvent Was a primary organic solvent (e.g., DMSO) used? Precipitation->Check_Solvent Dissolve_First Dissolve completely in DMSO before adding aqueous buffer Check_Solvent->Dissolve_First No Dilution_Method Add DMSO stock solution to buffer dropwise while vortexing Check_Solvent->Dilution_Method Yes Check_Concentration Is the final concentration too high? Dilution_Method->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration Yes Check_Temperature Was the solution prepared or stored at a low temperature? Check_Concentration->Check_Temperature No Lower_Concentration->Check_Temperature Warm_Solution Gently warm the solution (e.g., to 37°C) Check_Temperature->Warm_Solution Yes Check_pH Is the buffer pH appropriate? Check_Temperature->Check_pH No Warm_Solution->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Buffer_Type Consider buffer type (e.g., Tris vs. Phosphate) Check_pH->Check_Buffer_Type Yes Use_Solubilizer Consider adding a solubilizing agent (e.g., cyclodextrin) Adjust_pH->Use_Solubilizer Change_Buffer Switch to a different buffer system Check_Buffer_Type->Change_Buffer Change_Buffer->Use_Solubilizer

Caption: Troubleshooting workflow for dihydroergotoxine mesylate precipitation.

Detailed Troubleshooting Steps:
  • Ensure Proper Dissolution Technique:

    • Protocol: Always dissolve dihydroergotoxine mesylate in a minimal amount of a suitable organic solvent like DMSO before introducing it to an aqueous buffer.[2] Ensure the compound is fully dissolved in the organic solvent before proceeding.

    • Recommendation: Add the concentrated DMSO stock solution to the aqueous buffer dropwise while gently vortexing or stirring. This gradual dilution can prevent localized high concentrations that may lead to precipitation.

  • Evaluate the Final Concentration:

    • Issue: The desired final concentration in the aqueous solution may exceed the solubility limit.

    • Solution: If possible, lower the final concentration of dihydroergotoxine mesylate in your experiment. Refer to the solubility data in Table 1 as a starting point.

  • Consider Temperature Effects:

    • Issue: The stability and solubility of ergot alkaloids can be temperature-dependent.[3] Preparing or storing solutions at low temperatures may decrease solubility.

    • Solution: Try gently warming the solution (e.g., to 37°C) and sonicating to aid dissolution.[8] However, be mindful of the potential for degradation with prolonged heat exposure.

  • Assess Buffer Composition:

    • pH: The pH of your buffer can significantly impact solubility. While specific data for dihydroergotoxine mesylate is limited, you may need to empirically test a range of pH values to find the optimal condition for your experiment.

    • Buffer Type: The choice of buffer can influence drug solubility.[9][10][11] If you are using a phosphate (B84403) buffer and observing precipitation, consider switching to a Tris-based buffer or another non-phosphate buffer system, as phosphate ions can sometimes interact with drug molecules.

  • Utilize Solubilizing Agents:

    • Excipients: If the above steps are unsuccessful, consider incorporating a solubilizing agent. Cyclodextrins are a common choice for increasing the aqueous solubility of hydrophobic compounds.[5][7][12] You will need to determine the appropriate type and concentration of cyclodextrin (B1172386) for your specific application.

Data and Protocols

Quantitative Solubility Data
CompoundSolvent SystemConcentrationReference
Dihydroergotamine Mesylate1:20 DMSO:PBS (pH 7.2)~0.05 mg/mL[2]
Dihydroergotamine MesylateEthanol~1 mg/mL[2]
Dihydroergotamine MesylateDMSO~20 mg/mL[2]
Dihydroergotamine MesylateDimethylformamide (DMF)~20 mg/mL[2]
Dihydroergotoxine MesylateWater2 mg/mL (requires sonication)[8]
Dihydroergotoxine MesylateDMSO≥ 100 mg/mL[8]

Note: Dihydroergotamine mesylate is a related but distinct compound. Its solubility data is provided here for reference.

Experimental Protocol: Preparation of an Aqueous Solution

This protocol provides a general method for preparing an aqueous solution of dihydroergotoxine mesylate for in vitro experiments.

Materials:

  • Dihydroergotoxine mesylate powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), Tris-HCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Weigh the required amount of dihydroergotoxine mesylate powder in a sterile microcentrifuge tube.

    • Add a minimal volume of anhydrous DMSO to achieve a high concentration (e.g., 10-20 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to facilitate dissolution.[8] Visually inspect the solution to ensure no solid particles remain.

  • Dilute to the Final Aqueous Concentration:

    • Pipette the desired volume of your aqueous buffer into a new sterile tube.

    • While vortexing the aqueous buffer, add the required volume of the concentrated DMSO stock solution dropwise.

    • Continue vortexing for a few seconds after the addition is complete to ensure thorough mixing.

  • Final Check:

    • Visually inspect the final aqueous solution for any signs of precipitation or cloudiness.

    • If the solution is not clear, refer to the Troubleshooting Guide.

Workflow for Solution Preparation:

Solution_Preparation cluster_0 Step 1: Stock Solution cluster_1 Step 2: Dilution cluster_2 Step 3: Final Check Weigh Weigh Dihydroergotoxine Mesylate Add_DMSO Add minimal anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate until fully dissolved Add_DMSO->Dissolve Prepare_Buffer Prepare aqueous buffer Dissolve->Prepare_Buffer Add_Stock Add DMSO stock dropwise to buffer while vortexing Prepare_Buffer->Add_Stock Inspect Visually inspect for precipitation Add_Stock->Inspect Troubleshoot If not clear, refer to Troubleshooting Guide Inspect->Troubleshoot Precipitation Ready Solution ready for use Inspect->Ready Clear Solution

Caption: Workflow for preparing an aqueous solution of dihydroergotoxine mesylate.

Signaling Pathway and Mechanism of Action

While not directly related to precipitation, understanding the mechanism of action of dihydroergotoxine mesylate is important for its application in research. It interacts with multiple receptor systems in the central nervous system.

Mechanism_of_Action cluster_receptors Receptor Interactions DHETM Dihydroergotoxine Mesylate Dopaminergic Dopaminergic Receptors DHETM->Dopaminergic Stimulates Serotonergic Serotonergic Receptors DHETM->Serotonergic Stimulates Adrenergic Alpha-Adrenergic Receptors DHETM->Adrenergic Blocks GABA_A GABAA Receptor Cl- Channel DHETM->GABA_A Binds (Allosteric Interaction)

Caption: Receptor interactions of dihydroergotoxine mesylate.

References

Dihydroergotoxine Mesylate Interference with Fluorescent Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from dihydroergotoxine (B79615) mesylate in their fluorescent assays. The following information is presented in a question-and-answer format to directly address potential issues and offer troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Can dihydroergotoxine mesylate interfere with our fluorescent assay results?

Yes, it is possible. Dihydroergotoxine mesylate is a mixture of ergot alkaloids, which are known to be intrinsically fluorescent.[1][2] This property can lead to two primary types of interference:

  • Autofluorescence: Dihydroergotoxine mesylate may emit its own fluorescence at the excitation and emission wavelengths used for your assay's fluorophore, leading to artificially high signals (false positives).

  • Fluorescence Quenching: The compound may absorb the excitation light intended for your fluorophore or the emitted light from it, resulting in a decreased signal (false negatives).

Q2: What are the spectral properties of dihydroergotoxine mesylate?

Q3: How can we determine if dihydroergotoxine mesylate is interfering with our specific assay?

You should perform control experiments to assess the potential for autofluorescence and quenching.

  • Autofluorescence Check: Measure the fluorescence of dihydroergotoxine mesylate in your assay buffer at the same concentration used in your experiment, but without your fluorescent probe. A significant signal indicates autofluorescence.

  • Quenching Check: Measure the fluorescence of your assay's fluorophore with and without the presence of dihydroergotoxine mesylate. A significant decrease in the fluorophore's signal in the presence of the compound suggests quenching.

Troubleshooting Guides

Problem 1: Higher than expected fluorescence signal in the presence of dihydroergotoxine mesylate.

This is a strong indication of autofluorescence .

Troubleshooting Steps:

  • Confirm Autofluorescence: Follow the experimental protocol for assessing compound autofluorescence outlined below.

  • Spectral Analysis: If possible, perform a full excitation and emission scan of dihydroergotoxine mesylate to identify its peak fluorescence.

  • Molar Concentration: Dihydroergotoxine mesylate is a mixture of three components. For precise calculations, the molar concentration should be determined based on the specific composition of the batch being used.

  • Mitigation Strategies:

    • Use Red-Shifted Dyes: Autofluorescence is often more pronounced in the blue-green spectral region.[9][10] Switching to a fluorophore with excitation and emission wavelengths in the red or far-red spectrum (e.g., Cyanine dyes like Cy5) can often resolve the issue.[11]

    • Computational Correction: If switching dyes is not feasible, you can measure the fluorescence of dihydroergotoxine mesylate alone and subtract this background signal from your experimental wells. This requires careful controls and is most effective when the autofluorescence is not excessively high.

    • Time-Resolved Fluorescence (TRF): If your instrumentation allows, consider using TRF assays. Autofluorescence from interfering compounds typically has a short lifetime, while the signal from lanthanide-based TRF probes is long-lived, allowing for temporal separation of the signals.

Problem 2: Lower than expected fluorescence signal in the presence of dihydroergotoxine mesylate.

This suggests fluorescence quenching .

Troubleshooting Steps:

  • Confirm Quenching: Follow the experimental protocol for assessing fluorescence quenching detailed below.

  • Mitigation Strategies:

    • Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome the quenching effect, but this must be balanced against potential issues with background fluorescence and assay performance.

    • Change Fluorophore: Select a different fluorophore with a distinct spectral profile that is less susceptible to quenching by dihydroergotoxine mesylate.

    • Assay Reconfiguration: If possible, redesign the assay to be a "gain-of-signal" assay rather than a "loss-of-signal" assay.

Experimental Protocols

Protocol 1: Assessment of Compound Autofluorescence

Objective: To determine if dihydroergotoxine mesylate exhibits intrinsic fluorescence at the assay's operational wavelengths.

Materials:

  • Dihydroergotoxine mesylate

  • Assay buffer

  • Black, opaque microplates (e.g., 96-well or 384-well)

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of dihydroergotoxine mesylate in the assay buffer. The concentration range should include and exceed the concentration used in your primary assay.

  • Dispense the dilutions into the wells of the microplate.

  • Include wells containing only the assay buffer to serve as a blank control.

  • Read the fluorescence intensity of the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing the compound.

  • Plot the background-subtracted fluorescence intensity against the concentration of dihydroergotoxine mesylate. A dose-dependent increase in fluorescence confirms autofluorescence.

Protocol 2: Assessment of Fluorescence Quenching

Objective: To determine if dihydroergotoxine mesylate quenches the fluorescence of the assay's fluorophore.

Materials:

  • Dihydroergotoxine mesylate

  • Your specific fluorescent probe

  • Assay buffer

  • Black, opaque microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your primary assay.

  • Prepare a serial dilution of dihydroergotoxine mesylate in the assay buffer.

  • In the microplate, add the fluorescent probe solution to a set of wells.

  • Add the serial dilutions of dihydroergotoxine mesylate to the wells containing the fluorescent probe.

  • Include control wells with the fluorescent probe and assay buffer only (maximum signal).

  • Include blank wells with assay buffer only.

  • Incubate the plate under the same conditions as your primary assay.

  • Read the fluorescence intensity of the plate.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other wells.

  • Plot the fluorescence intensity of the probe against the concentration of dihydroergotoxine mesylate. A dose-dependent decrease in fluorescence indicates quenching.

Data Presentation

Table 1: Spectral Properties of a Dihydroergotoxine Mesylate Component and Common Fluorophores

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Notes
Dihydroergocristine (B93913)224344A component of Dihydroergotoxine Mesylate.[4]
Fluorescein (FITC)~494~518Commonly used green fluorophore.
Rhodamine B~555~580Commonly used orange-red fluorophore.
Cyanine 5 (Cy5)~649~666Commonly used far-red fluorophore, less likely to be affected by autofluorescence.[11]

Table 2: Troubleshooting Summary for Dihydroergotoxine Mesylate Interference

Observed IssuePotential CauseRecommended Action
Increased SignalAutofluorescence1. Confirm with autofluorescence protocol. 2. Switch to a red-shifted fluorophore. 3. Apply computational background correction.
Decreased SignalFluorescence Quenching1. Confirm with quenching protocol. 2. Consider increasing fluorophore concentration. 3. Switch to a different fluorophore.

Visualizations

Interference_Troubleshooting_Workflow start Unexpected Assay Signal with Dihydroergotoxine Mesylate check_signal Is the signal higher or lower than expected? start->check_signal higher_signal Higher Signal check_signal->higher_signal Higher lower_signal Lower Signal check_signal->lower_signal Lower autofluorescence_protocol Perform Autofluorescence Protocol higher_signal->autofluorescence_protocol quenching_protocol Perform Quenching Protocol lower_signal->quenching_protocol is_autofluorescent Is it autofluorescent? autofluorescence_protocol->is_autofluorescent is_quenching Is it quenching? quenching_protocol->is_quenching mitigate_af Mitigation Strategies: - Use red-shifted dye - Computational correction - TRF is_autofluorescent->mitigate_af Yes no_interference No significant interference detected. Investigate other assay parameters. is_autofluorescent->no_interference No mitigate_q Mitigation Strategies: - Increase [Fluorophore] - Change Fluorophore - Reconfigure assay is_quenching->mitigate_q Yes is_quenching->no_interference No

Caption: Troubleshooting workflow for fluorescent assay interference.

Signaling_Pathway_Example cluster_receptors Receptors Adrenergic Adrenergic Receptors Cellular_Response Cellular Response Adrenergic->Cellular_Response Dopaminergic Dopaminergic Receptors Dopaminergic->Cellular_Response Serotonergic Serotonergic Receptors Serotonergic->Cellular_Response DHT Dihydroergotoxine Mesylate DHT->Adrenergic Antagonist DHT->Dopaminergic Agonist DHT->Serotonergic Agonist

Caption: Dihydroergotoxine mesylate's interaction with receptors.

References

Troubleshooting inconsistent results in dihydroergotoxine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroergotoxine (B79615) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is dihydroergotoxine and why are my experimental results variable?

Dihydroergotoxine, also known as ergoloid mesylates, is a mixture of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine (B134457) (in its alpha- and beta-isomers).[1] The inherent complexity of working with a mixture of active compounds can contribute to experimental variability. Furthermore, dihydroergotoxine has a complex pharmacological profile, acting as an agonist or antagonist at various adrenergic, dopaminergic, and serotonergic receptors, with the exact mechanism of action not being fully elucidated.[2][3] This can lead to different effects depending on the specific receptor expression profile of the experimental model. Inconsistent results can also arise from issues with solubility, stability, and experimental protocol execution.

Q2: How should I prepare and store dihydroergotoxine solutions to ensure consistency?

Proper preparation and storage of dihydroergotoxine solutions are critical for reproducible results.

  • Solubility: Dihydroergotoxine mesylate is sparingly soluble in aqueous buffers.[4] For in vitro experiments, it is recommended to first dissolve the compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before further dilution in aqueous buffers or cell culture media.[4] It is crucial to keep the final concentration of the organic solvent low (e.g., <0.5% for DMSO) to avoid solvent-induced cytotoxicity.

  • Stability: Dihydroergotoxine is sensitive to light and temperature.[5] Stock solutions should be stored at -20°C and protected from light.[4][5] Aqueous solutions are not recommended for storage for more than one day.[4] The stability of dihydroergotoxine in cell culture media can also be a factor, and it is advisable to prepare fresh dilutions for each experiment. Ergot alkaloids can also undergo epimerization (conversion between the active '-ine' form and the less active '-inine' form), which can be influenced by factors such as pH and solvent.[6]

Q3: I am observing inconsistent results in my cell viability assays. What could be the cause?

Inconsistent results in cell viability assays (e.g., MTT, XTT) are a common issue. Here are some potential causes and troubleshooting steps:

  • Compound Precipitation: Due to its limited aqueous solubility, dihydroergotoxine may precipitate in the cell culture medium, leading to inconsistent concentrations across wells. Visually inspect your plates for any signs of precipitation.

  • Solvent Cytotoxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve dihydroergotoxine can be toxic to cells. Ensure a consistent and low final solvent concentration in all wells, including vehicle controls.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure a homogenous cell suspension and use a consistent seeding density.

  • Incubation Time: The duration of exposure to dihydroergotoxine can significantly impact results. Standardize the incubation time across all experiments.

  • Assay Interference: Dihydroergotoxine may interfere with the assay chemistry itself. For example, some compounds can chemically reduce the MTT reagent, leading to false-positive results.[7] Consider using a different viability assay to confirm your findings.

Troubleshooting Guides

In Vitro Experiment Troubleshooting

This guide addresses common issues encountered during in vitro experiments with dihydroergotoxine.

Problem: High variability between replicate wells in a 96-well plate.

  • Possible Cause: Uneven cell distribution, inaccurate pipetting, or compound precipitation.

  • Solution:

    • Ensure cells are thoroughly resuspended before seeding.

    • Calibrate pipettes regularly and use proper pipetting techniques.

    • Visually inspect for precipitation after adding dihydroergotoxine to the media. If precipitation is observed, consider adjusting the solvent or final concentration.

    • Avoid using the outer wells of the plate, which are more prone to evaporation ("edge effect").

Problem: Results are not reproducible between experiments.

  • Possible Cause: Variation in cell health or passage number, reagent degradation, or inconsistent incubation times.

  • Solution:

    • Use cells from a similar passage number and ensure they are in the logarithmic growth phase.

    • Prepare fresh dihydroergotoxine dilutions for each experiment.

    • Strictly adhere to standardized incubation times for cell treatment and assay development.

In Vivo Experiment Troubleshooting

In vivo studies with dihydroergotoxine can be challenging due to its pharmacokinetic properties and complex mechanism of action.

Problem: Inconsistent behavioral effects in animal models of cognitive impairment.

  • Possible Cause: Variability in drug formulation, route of administration, or animal handling.

  • Solution:

    • Formulation: Ensure the dihydroergotoxine formulation is homogenous and stable. For oral administration, consider whether a solution or suspension is more appropriate and ensure consistent dosing.

    • Route of Administration: The bioavailability of dihydroergotoxine can be low and variable after oral administration.[2] Intraperitoneal or subcutaneous injections may provide more consistent systemic exposure.

    • Animal Handling: Stress from handling and injection can influence behavioral outcomes. Acclimatize animals to the experimental procedures and handle them consistently.

    • Metabolism: Dihydroergotoxine is rapidly metabolized, which can lead to fluctuating plasma concentrations.[8][9] Consider the timing of behavioral testing relative to drug administration.

Quantitative Data

The following tables summarize key quantitative data for dihydroergotoxine to aid in experimental design and data interpretation.

Table 1: Receptor Binding Affinities (Ki values) of Dihydroergotoxine Components

ComponentReceptor SubtypeKi (nM)Reference
DihydroergocryptineDopamine (B1211576) D25-8[4]
DihydroergocryptineDopamine D1~30[4]
DihydroergocryptineDopamine D3~30[4]
[3H]Dihydroergocryptineα2-Adrenergic1.78 ± 0.22 (Kd)[4]

Table 2: Pharmacokinetic Parameters of Dihydroergotoxine in Humans (9 mg single oral dose)

FormulationCmax (pg/mL)tmax (h)AUC (pg/mL*h)Terminal Elimination Half-life (h)Reference
Tablet124 ± 161.15 ± 0.21790 ± 937.54 ± 1.23[10]
Oral Solution176 ± 160.50 ± 0.04779 ± 946.13 ± 0.76[10]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of dihydroergotoxine mesylate in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of dihydroergotoxine or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Radioligand Receptor Binding Assay (Competitive Inhibition)
  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation (containing a specific amount of protein).

    • A fixed concentration of a radiolabeled ligand with known affinity for the receptor.

    • Varying concentrations of unlabeled dihydroergotoxine.

    • For non-specific binding control, add a high concentration of an unlabeled competing ligand.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate the bound from free radioligand by filtration through glass fiber filters.

  • Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of dihydroergotoxine to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]

Protocol 3: In Vivo Scopolamine-Induced Memory Impairment Model in Mice
  • Animals: Use adult male mice, housed under standard laboratory conditions.

  • Acclimatization: Allow the animals to acclimatize to the housing facility for at least one week before the experiment.

  • Drug Administration:

    • Administer dihydroergotoxine or vehicle control orally or via intraperitoneal injection for a specified period (e.g., 7-14 days).

    • On the day of behavioral testing, administer scopolamine (B1681570) (0.4-1 mg/kg, i.p.) 30 minutes before the test to induce amnesia.[2][8][11]

  • Behavioral Testing:

    • Passive Avoidance Test: Assess learning and memory based on the animal's ability to remember an aversive stimulus (e.g., a mild footshock) associated with a specific environment.

    • Morris Water Maze: Evaluate spatial learning and memory by training the mice to find a hidden platform in a pool of water.

    • Novel Object Recognition Test: Assess recognition memory by measuring the time spent exploring a novel object compared to a familiar one.

  • Data Analysis: Compare the performance of the dihydroergotoxine-treated group with the scopolamine-only group and the vehicle control group to evaluate the potential of dihydroergotoxine to reverse the memory impairment.

Visualizations

Signaling Pathways

Dihydroergotoxine interacts with multiple G-protein coupled receptors (GPCRs). The following diagrams illustrate the general signaling pathways for the main receptor families it targets.

Adrenergic_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Response DHET Dihydroergotoxine Alpha1 α1-Adrenergic Receptor DHET->Alpha1 Antagonist Alpha2 α2-Adrenergic Receptor DHET->Alpha2 Agonist/Antagonist Gq Gq Alpha1->Gq Gi Gi Alpha2->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2_PKC ↑ Ca2+ ↑ PKC IP3_DAG->Ca2_PKC Response Cellular Response Ca2_PKC->Response cAMP->Response

Figure 1. Dihydroergotoxine's interaction with adrenergic receptors.

Dopamine_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Response DHET Dihydroergotoxine D1_like D1-like Receptor (D1, D5) DHET->D1_like Agonist/Antagonist D2_like D2-like Receptor (D2, D3, D4) DHET->D2_like Agonist Gs Gs D1_like->Gs Gi Gi D2_like->Gi AC Adenylyl Cyclase Gs->AC Gi->AC cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down Response Cellular Response cAMP_up->Response cAMP_down->Response

Figure 2. Dihydroergotoxine's interaction with dopamine receptors.

Serotonin_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Response DHET Dihydroergotoxine HT1 5-HT1 Receptors DHET->HT1 Agonist/Antagonist HT2 5-HT2 Receptors DHET->HT2 Agonist/Antagonist Gi Gi HT1->Gi Gq Gq HT2->Gq AC Adenylyl Cyclase Gi->AC PLC PLC Gq->PLC cAMP_down ↓ cAMP AC->cAMP_down IP3_DAG IP3 & DAG PLC->IP3_DAG Response Cellular Response cAMP_down->Response Ca2_PKC ↑ Ca2+ ↑ PKC IP3_DAG->Ca2_PKC Ca2_PKC->Response

Figure 3. Dihydroergotoxine's interaction with serotonin (B10506) receptors.
Experimental Workflow and Troubleshooting

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Health and Culture Conditions Start->Check_Cells Check_Equipment Verify Equipment Calibration and Function Start->Check_Equipment Check_Reagents->Check_Protocol No Issue Reagent_Issue Re-prepare solutions Use fresh aliquots Check_Reagents->Reagent_Issue Issue Found Check_Protocol->Check_Cells No Issue Protocol_Issue Standardize all steps (e.g., incubation times, volumes) Check_Protocol->Protocol_Issue Issue Found Check_Cells->Check_Equipment No Issue Cell_Issue Use cells at consistent passage number Ensure optimal growth conditions Check_Cells->Cell_Issue Issue Found Equipment_Issue Calibrate pipettes Check plate reader/instrument settings Check_Equipment->Equipment_Issue Issue Found Consult Consult Literature and Technical Support Check_Equipment->Consult No Issue Reagent_Issue->Consult Protocol_Issue->Consult Cell_Issue->Consult Equipment_Issue->Consult

References

Technical Support Center: Dihydroergotoxine Mesylate in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing dihydroergotoxine (B79615) mesylate (also known as co-dergocrine mesylate) in long-term cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of the compound throughout your studies.

Frequently Asked Questions (FAQs)

Q1: What is dihydroergotoxine mesylate and what are its key stability concerns in cell culture?

A1: Dihydroergotoxine mesylate is a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine. It is a white to yellowish-white powder that is sensitive to heat and light, necessitating storage in the dark. While the compound is generally considered stable, its stability in aqueous cell culture media at 37°C over extended periods can be a concern. Degradation can lead to a decrease in the effective concentration of the compound, impacting experimental reproducibility and the accuracy of dose-response relationships.

Q2: How should I prepare and store stock solutions of dihydroergotoxine mesylate?

A2: Dihydroergotoxine mesylate is soluble in organic solvents like DMSO and ethanol (B145695) but is sparingly soluble in aqueous buffers.[1] For cell culture applications, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).[1] This stock solution should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Based on general recommendations for similar compounds, aqueous working solutions should be prepared fresh for each experiment and not stored for more than a day.[1]

Q3: What are the primary mechanisms of action of dihydroergotoxine mesylate?

A3: Dihydroergotoxine mesylate has a complex pharmacological profile, acting on multiple neurotransmitter systems. It functions as a partial agonist at dopamine (B1211576) and serotonin (B10506) receptors and as an antagonist at alpha-adrenergic receptors. This multifaceted activity is believed to contribute to its effects on cognitive function and cerebral metabolism.

Q4: I am observing inconsistent results in my long-term experiments. What could be the cause?

A4: Inconsistent results in long-term cell culture experiments with dihydroergotoxine mesylate can stem from several factors:

  • Compound Instability: The compound may be degrading in the cell culture medium at 37°C. It is crucial to determine the stability of dihydroergotoxine mesylate under your specific experimental conditions.

  • Inconsistent Dosing: Frequent media changes are often necessary for long-term cultures. Ensure that the compound is replenished to the desired concentration with each media change.

  • Cellular Metabolism: Cells can metabolize the compound over time, reducing its effective concentration.[2]

  • General Cell Culture Issues: Problems such as microbial contamination, inconsistent cell seeding density, and fluctuations in incubator conditions can all contribute to variability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Decreased drug efficacy over time Compound degradation in media at 37°C.Perform a stability study to determine the half-life of dihydroergotoxine mesylate in your specific cell culture medium (see Experimental Protocols section). Increase the frequency of media changes with freshly prepared drug-containing media based on the stability data.
Cellular metabolism of the compound.Consider using a higher initial concentration if cytotoxicity is not a concern. Analyze cell lysates and supernatant for metabolites using techniques like HPLC-MS.
Precipitation of the compound in the media Poor aqueous solubility.Ensure the final DMSO concentration is low (typically <0.1%). Prepare the final working solution by adding the DMSO stock to pre-warmed (37°C) media dropwise while gently vortexing. Consider using a formulation with solubilizing agents if compatible with your cell line.
High variability between experimental replicates Inconsistent preparation of drug solutions.Prepare a single, large batch of drug-containing media for each experiment to ensure uniform concentration. Use calibrated pipettes for all liquid handling.
Uneven cell seeding.Ensure a homogenous cell suspension before seeding. Use reverse pipetting for viscous cell suspensions.
Unexpected cellular toxicity Contamination of stock solution or media.Filter-sterilize all prepared drug solutions before use. Regularly test cell cultures for mycoplasma contamination.
Off-target effects of the compound.Perform dose-response experiments to determine the optimal non-toxic working concentration. Include appropriate vehicle controls (e.g., media with the same concentration of DMSO) in all experiments.

Stability of Dihydroergotoxine Mesylate in Cell Culture Media

Currently, there is a lack of specific published data on the degradation kinetics of dihydroergotoxine mesylate in common cell culture media at 37°C. Therefore, it is highly recommended that researchers empirically determine the stability of the compound under their specific experimental conditions. The following table can be used to record and analyze your stability data.

Time (hours)Concentration (µM) - Replicate 1Concentration (µM) - Replicate 2Concentration (µM) - Replicate 3Average Concentration (µM)% Remaining
0100%
6
12
24
48
72

Experimental Protocols

Protocol for Assessing the Stability of Dihydroergotoxine Mesylate in Cell Culture Media

This protocol outlines a method to determine the stability of dihydroergotoxine mesylate in a cell-free culture medium at 37°C.

Materials:

  • Dihydroergotoxine mesylate powder

  • DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator at 37°C with 5% CO2

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of dihydroergotoxine mesylate in DMSO.

  • Spike the Media: Warm the cell culture medium to 37°C. Dilute the stock solution into the pre-warmed media to achieve your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.

  • Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a sterile multi-well plate.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 reference. Process this sample immediately as described in step 6.

  • Incubation: Place the remaining aliquots in a 37°C incubator. Collect samples at various time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Sample Processing: For each time point, transfer an aliquot of the media to a clean tube. If the media contains serum, precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (media:solvent). Vortex and centrifuge at high speed to pellet the proteins. Transfer the supernatant for analysis.

  • Analysis: Analyze the concentration of dihydroergotoxine mesylate in the processed samples using a validated HPLC-UV or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the average concentration at T=0. Plot the percentage remaining versus time to determine the degradation kinetics.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_media Prepare Working Solution in 37°C Media prep_stock->prep_media t0_sample Collect T=0 Sample prep_media->t0_sample incubate Incubate at 37°C prep_media->incubate process Process Samples (e.g., Protein Precipitation) t0_sample->process time_points Collect Samples at Time Points (6, 12, 24, 48, 72h) incubate->time_points time_points->process hplc Quantify with HPLC/LC-MS process->hplc calc Calculate % Remaining vs. T=0 hplc->calc

Caption: Experimental workflow for assessing compound stability.

Signaling Pathways

Dihydroergotoxine mesylate interacts with multiple receptor systems. The following diagrams illustrate the general signaling pathways associated with these receptors.

Dopaminergic Receptor Signaling

G cluster_d1 D1-like Receptors (D1, D5) cluster_d2 D2-like Receptors (D2, D3, D4) d1 D1/D5 Receptor gs Gs d1->gs Activates ac_d1 Adenylyl Cyclase gs->ac_d1 Activates camp_d1 cAMP ac_d1->camp_d1 Increases pka_d1 PKA camp_d1->pka_d1 Activates d2 D2/D3/D4 Receptor gi Gi d2->gi Activates ac_d2 Adenylyl Cyclase gi->ac_d2 Inhibits camp_d2 cAMP ac_d2->camp_d2 pka_d2 PKA dhet Dihydroergotoxine (Agonist) dhet->d1 dhet->d2

Caption: Dopaminergic receptor signaling pathways.

Serotonergic Receptor Signaling

G cluster_5ht1 5-HT1 Receptors cluster_5ht2 5-HT2 Receptors ht1 5-HT1 Receptor gi_ht1 Gi ht1->gi_ht1 Activates ac_ht1 Adenylyl Cyclase gi_ht1->ac_ht1 Inhibits camp_ht1 cAMP ac_ht1->camp_ht1 ht2 5-HT2 Receptor gq Gq ht2->gq Activates plc PLC gq->plc Activates ip3_dag IP3 & DAG plc->ip3_dag Increases ca2_pkc Ca2+ & PKC ip3_dag->ca2_pkc Activate dhet Dihydroergotoxine (Agonist) dhet->ht1 dhet->ht2

Caption: Serotonergic receptor signaling pathways.

Adrenergic Receptor Signaling

G cluster_alpha1 Alpha-1 Adrenergic Receptor alpha1 α1 Receptor gq_alpha1 Gq alpha1->gq_alpha1 Activates plc_alpha1 PLC gq_alpha1->plc_alpha1 Activates ip3_dag_alpha1 IP3 & DAG plc_alpha1->ip3_dag_alpha1 Increases ca2_pkc_alpha1 Ca2+ & PKC ip3_dag_alpha1->ca2_pkc_alpha1 Activate dhet Dihydroergotoxine (Antagonist) dhet->alpha1 norepi Norepinephrine norepi->alpha1

Caption: Alpha-adrenergic receptor signaling pathway.

References

Technical Support Center: Dihydroergotoxine Mesylate-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing challenges associated with dihydroergotoxine (B79615) mesylate-induced cytotoxicity in in vitro experiments.

Troubleshooting Guides

This guide is designed to help you troubleshoot common issues you may encounter during your in vitro cytotoxicity experiments with dihydroergotoxine mesylate.

Issue Potential Cause Recommended Action
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Compound precipitation- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Visually inspect for precipitation after adding the compound to the media. If observed, consider using a lower concentration or a different solvent system.
Low or no cytotoxicity observed - Incorrect compound concentration- Short incubation time- Cell line resistance- Compound instability- Verify stock solution concentration and dilution calculations.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.- Research the cell line's expression of adrenergic, dopaminergic, and serotonergic receptors, as these are targets of dihydroergotoxine.[1]- Prepare fresh dilutions for each experiment.
High background in cytotoxicity assay - Phenol (B47542) red interference (colorimetric assays)- Serum interference- Microbial contamination- Use phenol red-free media for the assay.- Use heat-inactivated serum or reduce serum concentration during the assay.- Regularly test cell cultures for mycoplasma and other contaminants.
Inconsistent IC50 values across experiments - Variation in cell passage number- Differences in cell confluence at the time of treatment- Inconsistent incubation conditions- Use cells within a consistent and defined passage number range.- Seed cells to achieve a consistent confluence (e.g., 70-80%) at the start of treatment.- Ensure consistent temperature, CO2, and humidity levels in the incubator.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of dihydroergotoxine mesylate?

A1: Dihydroergotoxine mesylate has been shown to have antiproliferative activity in vitro with an IC50 value in the range of 18-38 μM in prostate cancer cells.[1] However, the effective concentration can vary significantly depending on the cell line and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell model.

Q2: What is the primary mechanism of dihydroergotoxine mesylate-induced cytotoxicity?

A2: The precise mechanism of cytotoxicity is not well-elucidated in publicly available literature. Dihydroergotoxine mesylate is known to interact with multiple receptors, including dopaminergic, serotonergic, and adrenergic receptors, and also binds to the GABA-A receptor Cl- channel.[1] Its cytotoxic effects could be a result of complex downstream signaling from these interactions. Additionally, some ergot alkaloids are known to induce apoptosis.[2] One study in an in vivo model of ischemia showed that dihydroergotoxine mesylate reduced neuronal necrosis.[3] Therefore, the mode of cell death in vitro (apoptosis vs. necrosis) may be cell-type and concentration-dependent.

Q3: How can I distinguish between apoptosis and necrosis in my experiment?

A3: To differentiate between apoptosis and necrosis, you can use a combination of assays. For example, a caspase activation assay (e.g., Caspase-Glo® 3/7) can detect apoptosis, while a lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity, is an indicator of necrosis. Morphological changes, such as cell shrinkage and membrane blebbing (apoptosis) versus cell swelling and lysis (necrosis), can be observed by microscopy.

Q4: Can the solvent for dihydroergotoxine mesylate affect my results?

A4: Yes, the solvent used to dissolve dihydroergotoxine mesylate (e.g., DMSO) can have its own cytotoxic effects. It is crucial to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent used to dissolve the drug. The final solvent concentration should be kept to a minimum, typically below 0.5% (v/v).

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro cytotoxic and antiproliferative effects of dihydroergotoxine mesylate.

Cell LineAssayEndpointValueReference
Prostate Cancer CellsProliferation AssayIC5018 - 38 µM[1]
C1300 Mouse NeuroblastomaLipofuscin AccumulationReduction in pigment formationDose-dependent[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for your specific cell line and experimental conditions.

Cell Viability (MTT) Assay

This protocol is adapted for adherent cells.

Materials:

  • Cells seeded in a 96-well plate

  • Dihydroergotoxine mesylate stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density that will not reach 100% confluency at the end of the incubation period. Allow cells to adhere overnight.

  • Prepare serial dilutions of dihydroergotoxine mesylate in complete culture medium.

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells seeded in a 96-well plate

  • Dihydroergotoxine mesylate stock solution

  • Complete culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (provided in the kit) for maximum LDH release control

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of dihydroergotoxine mesylate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release.

  • For the maximum LDH release control, add lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Incubate the plate for the desired time.

  • Centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

Caspase-3/7 Activation Assay

This protocol uses a luminescent-based assay to measure the activity of caspases-3 and -7, key effectors of apoptosis.

Materials:

  • Cells seeded in a white-walled 96-well plate

  • Dihydroergotoxine mesylate stock solution

  • Complete culture medium

  • Caspase-Glo® 3/7 Assay System (or equivalent)

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of dihydroergotoxine mesylate.

  • Incubate the plate for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the culture medium volume.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Visualizations

The following diagrams illustrate key concepts related to dihydroergotoxine mesylate's potential mechanisms and experimental workflows.

Dihydroergotoxine_Signaling cluster_dihydroergotoxine Dihydroergotoxine Mesylate cluster_receptors Receptor Interactions cluster_effects Cellular Effects Dihydroergotoxine Dihydroergotoxine Mesylate Dopamine_R Dopaminergic Receptors Dihydroergotoxine->Dopamine_R Serotonin_R Serotonergic Receptors Dihydroergotoxine->Serotonin_R Adrenergic_R Adrenergic Receptors Dihydroergotoxine->Adrenergic_R GABA_R GABA-A Receptor Dihydroergotoxine->GABA_R Signaling Downstream Signaling Cascades Dopamine_R->Signaling Serotonin_R->Signaling Adrenergic_R->Signaling GABA_R->Signaling Cytotoxicity Cytotoxicity Signaling->Cytotoxicity

Caption: Potential signaling pathways of dihydroergotoxine mesylate leading to cytotoxicity.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A 1. Cell Seeding B 2. Compound Treatment A->B C 3. Incubation B->C D Cell Viability Assay (e.g., MTT) C->D E Membrane Integrity Assay (e.g., LDH) C->E F Apoptosis Assay (e.g., Caspase-3/7) C->F G 4. Data Acquisition D->G E->G F->G H 5. IC50 Calculation & Interpretation G->H

References

Technical Support Center: Dihydroergotoxine Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of dihydroergotoxine (B79615) in animal studies.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with dihydroergotoxine.

Issue Potential Cause Recommended Solution
High variability in plasma concentrations between animals 1. Inconsistent oral gavage technique leading to variable dosing. 2. First-pass metabolism saturation at different levels in individual animals. 3. Stress-induced changes in gastrointestinal motility and blood flow. 4. Formulation instability or improper storage.1. Ensure all personnel are thoroughly trained in oral gavage techniques. Use a consistent vehicle volume and administration speed. 2. Consider a dose-ranging study to investigate potential non-linear pharmacokinetics. 3. Acclimatize animals to handling and experimental procedures to minimize stress. 4. Prepare fresh formulations for each experiment and store them under appropriate conditions (e.g., protected from light, refrigerated if necessary).
Low oral bioavailability despite formulation efforts 1. Poor aqueous solubility of dihydroergotoxine. 2. Extensive first-pass metabolism in the liver. 3. Degradation of the drug in the acidic environment of the stomach.[1] 4. P-glycoprotein (P-gp) mediated efflux in the intestine.1. Employ advanced formulation strategies such as Self-Emulsifying Drug Delivery Systems (SEDDS), cyclodextrin (B1172386) complexation, or nanoparticle formulations to improve solubility and dissolution. 2. Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (after thorough investigation of potential drug-drug interactions). 3. Use enteric-coated formulations or retard capsules to protect the drug from gastric acid.[1] 4. Investigate the co-administration of a P-gp inhibitor to enhance intestinal absorption.
Difficulty in quantifying dihydroergotoxine in plasma 1. Low plasma concentrations of the parent drug. 2. Interference from metabolites. 3. Improper sample collection and processing.1. Utilize a highly sensitive analytical method such as HPLC-MS/MS.[2][3] 2. Develop a chromatographic method with sufficient resolution to separate the parent drug from its major metabolites. 3. Use appropriate anticoagulants (e.g., EDTA), immediately centrifuge blood samples to separate plasma, and store plasma at -80°C until analysis.
Inconsistent results with SEDDS formulations 1. Inappropriate selection of oils, surfactants, or co-surfactants. 2. Phase separation of the formulation upon storage. 3. Precipitation of the drug upon dilution in the gastrointestinal tract.1. Conduct thorough pre-formulation studies to identify excipients that provide optimal drug solubility and self-emulsification performance. 2. Perform stability studies on the SEDDS formulation under various storage conditions. 3. Evaluate the emulsion droplet size and stability upon dilution with aqueous media to mimic gastrointestinal conditions.

Frequently Asked Questions (FAQs)

Formulation Strategies

  • Q1: What are the most promising formulation strategies to enhance the oral bioavailability of dihydroergotoxine? A1: Due to its poor aqueous solubility, advanced formulation approaches are recommended. These include:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[4][5][6][7][8]

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with increased aqueous solubility and dissolution rate.[9][10][11][12]

    • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved dissolution and bioavailability.[13][14][15]

  • Q2: How do I choose the right excipients for a SEDDS formulation of dihydroergotoxine? A2: The selection of excipients is critical for a successful SEDDS formulation. A systematic approach involves:

    • Solubility Studies: Determine the solubility of dihydroergotoxine in various oils, surfactants, and co-surfactants.

    • Emulsification Efficiency: Evaluate the ability of different surfactant and co-surfactant combinations to emulsify the selected oil phase.

    • Ternary Phase Diagrams: Construct phase diagrams to identify the optimal concentration ranges of the components that result in stable micro- or nano-emulsions.

Animal Studies

  • Q3: What is the recommended animal model for studying dihydroergotoxine bioavailability? A3: The rat is a commonly used and well-characterized animal model for pharmacokinetic studies of dihydroergotoxine.[2]

  • Q4: What are the key considerations for oral administration of dihydroergotoxine to rats? A4: Oral gavage is the standard method for precise oral dosing in rats. Key considerations include:

    • Dose Volume: The volume should not exceed 10 mL/kg body weight.

    • Gavage Needle: Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus.

    • Technique: Ensure proper restraint and technique to avoid accidental administration into the trachea.

Analytical Methods

  • Q5: Which analytical method is most suitable for quantifying dihydroergotoxine in animal plasma? A5: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and ability to quantify low concentrations of dihydroergotoxine and its metabolites in complex biological matrices.[2][3]

Data Presentation

Table 1: Pharmacokinetic Parameters of Dihydroergotoxine Mesylate (DHETM) in Humans Following a Single 9 mg Oral Dose in Different Formulations. [16]

FormulationCmax (pg/mL)tmax (h)AUC (pg/mL*h)Terminal Elimination Half-life (h)
Tablet124 ± 161.15 ± 0.21790 ± 937.54 ± 1.23
Oral Solution176 ± 160.50 ± 0.04779 ± 946.13 ± 0.76

Data are presented as mean ± SE.

Experimental Protocols

1. Protocol for Oral Gavage in Rats

  • Animal Preparation: Weigh the rat to determine the correct dosing volume (not to exceed 10 mL/kg).

  • Restraint: Gently but firmly restrain the rat to immobilize its head and body.

  • Gavage Needle Insertion:

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

    • Gently insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars).

    • Advance the needle along the roof of the mouth and down the esophagus. The animal should swallow the tube. Do not force the needle.

  • Substance Administration: Administer the formulation slowly and steadily.

  • Needle Removal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress immediately after the procedure.

2. Protocol for Blood Sample Collection from Rat Tail Vein

  • Animal Warming: Warm the rat's tail using a heat lamp or warm water to dilate the tail veins.

  • Restraint: Place the rat in a suitable restrainer.

  • Vein Identification: Identify one of the lateral tail veins.

  • Needle Insertion: Puncture the vein with a 25-27 gauge needle.

  • Blood Collection: Collect blood into an appropriate micro-collection tube containing an anticoagulant (e.g., EDTA).

  • Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.

  • Sample Processing: Centrifuge the blood sample to separate the plasma. Store the plasma at -80°C until analysis.

3. Protocol for Dihydroergotoxine Quantification in Rat Plasma by HPLC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add an internal standard.

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for dihydroergotoxine and its components.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study Animal Study cluster_analysis Bioanalysis formulation Prepare Dihydroergotoxine Formulation (e.g., SEDDS) dosing Oral Gavage in Rats formulation->dosing blood_collection Serial Blood Collection (Tail Vein) dosing->blood_collection Timepoints sample_prep Plasma Sample Preparation blood_collection->sample_prep hplc_ms HPLC-MS/MS Quantification sample_prep->hplc_ms pk_analysis Pharmacokinetic Analysis hplc_ms->pk_analysis

Caption: Experimental workflow for assessing the bioavailability of dihydroergotoxine formulations in rats.

signaling_pathway cluster_dihydroergotoxine Dihydroergotoxine Action cluster_receptors Receptor Interaction cluster_downstream Downstream Signaling DHT Dihydroergotoxine D2R Dopamine D2 Receptor (Agonist) DHT->D2R HTR Serotonin Receptors (Agonist/Antagonist) DHT->HTR AAR Alpha-Adrenergic Receptors (Antagonist) DHT->AAR AC Adenylyl Cyclase (Inhibition) D2R->AC PLC Phospholipase C (Modulation) HTR->PLC AAR->PLC cAMP Decreased cAMP AC->cAMP PKA Decreased PKA Activity cAMP->PKA IP3_DAG IP3/DAG Modulation PLC->IP3_DAG

Caption: Simplified signaling pathways of dihydroergotoxine.

troubleshooting_logic node_q node_q node_s node_s start Low Bioavailability Observed q1 Is the formulation a simple solution? start->q1 q2 Is there high inter-animal variability? q1->q2 No s1 Improve Formulation: - SEDDS - Cyclodextrins - Nanoparticles q1->s1 Yes q3 Are plasma concentrations below detection limit? q2->q3 No s2 Refine Technique: - Standardize Gavage - Acclimatize Animals q2->s2 Yes s3 Optimize Analysis: - Increase Sample Volume - Use HPLC-MS/MS q3->s3 Yes s4 Investigate Metabolism: - Consider P-gp/CYP Inhibitors q3->s4 No

References

Technical Support Center: Overcoming Poor Solubility of Dihydroergotoxine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor solubility of dihydroergotoxine (B79615) in preparation for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is dihydroergotoxine, and why is its solubility a challenge?

A1: Dihydroergotoxine is a semi-synthetic ergot alkaloid mixture, also known as ergoloid mesylates. It is composed of the methanesulfonate (B1217627) salts of dihydroergocornine, dihydroergocristine, and dihydroergocryptine. Its complex, hydrophobic structure leads to poor aqueous solubility, making it difficult to formulate for in vivo studies where physiological compatibility is essential. At a physiological pH of 7.4, its aqueous solubility is approximately 62.9 µg/mL, which can be a limiting factor for achieving desired concentrations for administration.

Q2: What are the initial steps for dissolving dihydroergotoxine for an in vivo study?

A2: A common starting point is to first dissolve the dihydroergotoxine mesylate in an organic solvent before diluting it with an aqueous vehicle. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used initial solvent. A general approach is to create a concentrated stock solution in DMSO and then dilute it with a physiologically compatible buffer, such as phosphate-buffered saline (PBS), to the final desired concentration.

Q3: I dissolved dihydroergotoxine in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

A3: This phenomenon, known as "crashing out," is common when a drug is poorly soluble in the final aqueous vehicle. Here are some troubleshooting steps:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of dihydroergotoxine in your formulation.

  • Optimize the co-solvent ratio: You can try to increase the proportion of the organic co-solvent in your final formulation. However, be mindful of the potential toxicity of the co-solvent in your animal model.

  • Adjust the pH: The stability of related ergot alkaloids is known to be pH-dependent, with a more stable range between pH 5.0 and 6.0. Adjusting the pH of your aqueous buffer to this range might improve solubility and stability.

  • Use a different solubilization strategy: If simple co-solvents are not sufficient, you may need to explore more advanced formulation techniques such as using cyclodextrins, surfactants, or lipid-based systems.

Q4: Are there alternative formulation strategies to simple co-solvents for dihydroergotoxine?

A4: Yes, several advanced formulation strategies can significantly improve the solubility of dihydroergotoxine for in vivo studies:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.

  • Surfactant-Based Formulations: Surfactants can form micelles in aqueous solutions that encapsulate the drug, increasing its apparent solubility.

  • Lipid-Based Drug Delivery Systems (LBDDS): These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation upon dilution in aqueous buffer The aqueous solubility of dihydroergotoxine is exceeded.- Lower the final concentration. - Increase the co-solvent percentage (e.g., DMSO), being mindful of toxicity. - Adjust the pH of the aqueous buffer to a slightly acidic range (e.g., pH 5.0-6.0). - Consider using a different solubilization method (cyclodextrins, surfactants).
Cloudy or hazy final solution Incomplete dissolution or formation of fine precipitates.- Ensure the initial stock solution in the organic solvent is completely clear. - Try gentle warming or sonication to aid dissolution. - Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles.
Phase separation in lipid-based formulations The components of the formulation (oil, surfactant, co-solvent) are not in the correct ratio to form a stable emulsion.- Re-evaluate the formulation ratios by constructing a ternary phase diagram. - Ensure all components are fully dissolved and homogenized before dilution.
Variability in in vivo results Inconsistent drug solubility or precipitation at the injection site.- Ensure the formulation is consistently prepared for each experiment. - Visually inspect each dose for clarity before administration. - Consider the stability of the formulation over the duration of the experiment and prepare fresh solutions if necessary.

Quantitative Data: Solubility of Dihydroergotoxine

The following table summarizes the reported solubility of dihydroergotoxine in various solvents.

Solvent/Vehicle Solubility Reference
Water (pH 7.4)62.9 µg/mL[1]
Ethanol~1 mg/mL
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL[2]
Dimethylformamide (DMF)~20 mg/mL
1:20 DMSO:PBS (pH 7.2)~0.05 mg/mL

Experimental Protocols

Protocol 1: Co-Solvent Formulation

This protocol describes a basic method for preparing dihydroergotoxine for in vivo administration using a co-solvent approach.

Materials:

  • Dihydroergotoxine mesylate powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Prepare a stock solution: Accurately weigh the desired amount of dihydroergotoxine mesylate and dissolve it in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing or gentle warming.

  • Dilution: In a sterile vial, add the required volume of sterile PBS.

  • Final Formulation: While vortexing the PBS, slowly add the calculated volume of the dihydroergotoxine stock solution to achieve the final desired concentration.

  • Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it may be necessary to adjust the formulation or use a lower final concentration.

Protocol 2: Cyclodextrin-Based Formulation

This protocol outlines the preparation of a dihydroergotoxine formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.

Materials:

  • Dihydroergotoxine mesylate powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Sterile, pyrogen-free vials and equipment

Procedure:

  • Prepare HP-β-CD solution: Prepare a solution of HP-β-CD in sterile water (e.g., 20-40% w/v). Gentle warming may be required to fully dissolve the HP-β-CD.

  • Add Dihydroergotoxine: Add the accurately weighed dihydroergotoxine mesylate powder to the HP-β-CD solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm filter.

Protocol 3: Surfactant-Based Formulation (Micellar Solution)

This protocol describes the use of a non-ionic surfactant, such as Tween 80 (Polysorbate 80), to create a micellar solution of dihydroergotoxine.

Materials:

  • Dihydroergotoxine mesylate powder

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) for injection

  • Sterile, pyrogen-free vials and equipment

Procedure:

  • Prepare Surfactant Solution: Prepare a solution of Tween 80 in saline at a concentration above its critical micelle concentration (CMC), typically in the range of 1-5% (v/v).

  • Dissolve Dihydroergotoxine: Add the dihydroergotoxine mesylate powder to the surfactant solution.

  • Solubilization: Vortex and/or sonicate the mixture until the dihydroergotoxine is completely dissolved. Gentle warming can aid this process.

  • Final Preparation: Adjust the final volume with the surfactant solution and sterile-filter through a 0.22 µm filter.

Signaling Pathways and Experimental Workflows

Dihydroergotoxine exerts its effects through complex interactions with multiple neurotransmitter systems, primarily acting as an antagonist at α-adrenergic receptors and as a partial agonist/antagonist at dopamine (B1211576) and serotonin (B10506) receptors.

experimental_workflow cluster_prep Formulation Preparation cluster_invivo In Vivo Study A Weigh Dihydroergotoxine B Select Solubilization Method A->B C Co-solvent B->C Simple D Cyclodextrin B->D Moderate E Surfactant B->E Complex F Prepare Vehicle C->F D->F E->F G Dissolve/Complex F->G H Sterile Filter G->H I Animal Dosing H->I J Sample Collection I->J K Bioanalysis J->K L Pharmacokinetic/ Pharmacodynamic Analysis K->L

Caption: General experimental workflow for in vivo studies.

Dopamine Receptor Signaling

Dihydroergotoxine interacts with both D1-like (D1, D5) and D2-like (D2, D3, D4) dopamine receptors. Its action is complex, exhibiting both agonistic and antagonistic properties.

dopamine_signaling cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling D1 D1 Receptor Gs Gs D1->Gs Activates AC_stim Adenylate Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim ↑ PKA cAMP_inc->PKA_stim D2 D2 Receptor Gi Gi D2->Gi Activates AC_inhib Adenylate Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA cAMP_dec->PKA_inhib Dihydroergotoxine Dihydroergotoxine Dihydroergotoxine->D1 Partial Agonist/ Antagonist Dihydroergotoxine->D2 Partial Agonist/ Antagonist

Caption: Dihydroergotoxine's interaction with dopamine receptors.

Adrenergic Receptor Signaling

Dihydroergotoxine is known to be an antagonist of α-adrenergic receptors.

adrenergic_signaling cluster_alpha1 α1-Adrenergic Receptor Signaling Alpha1 α1 Receptor Gq Gq Alpha1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Dihydroergotoxine Dihydroergotoxine Dihydroergotoxine->Alpha1 Antagonist

Caption: Dihydroergotoxine's antagonism of α1-adrenergic receptors.

Serotonin Receptor Signaling

Dihydroergotoxine also modulates serotonergic systems, with complex interactions at various 5-HT receptors.

serotonin_signaling cluster_5ht2a 5-HT2A Receptor Signaling HT2A 5-HT2A Receptor Gq Gq HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Dihydroergotoxine Dihydroergotoxine Dihydroergotoxine->HT2A Partial Agonist/ Antagonist

Caption: Dihydroergotoxine's interaction with 5-HT2A receptors.

References

Dihydroergotoxine mesylate degradation products and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroergotoxine Mesylate (also known as Co-dergocrine mesylate).

Frequently Asked Questions (FAQs)

Q1: What is Dihydroergotoxine Mesylate and what are its components?

A1: Dihydroergotoxine mesylate is a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids. It is typically composed of equal parts of Dihydroergocornine, Dihydroergocristine (B93913), and Dihydroergocryptine (B134457) (which itself is a mix of α- and β-isomers).[1]

Q2: What are the primary degradation pathways for Dihydroergotoxine Mesylate?

A2: The primary degradation pathways for Dihydroergotoxine Mesylate include hydrolysis (acidic and basic), oxidation, and photodegradation.[2][3] The stability of hydrogenated ergopeptide alkaloids in solution is influenced by temperature and the dielectric constant of the solvent system.[4] Using water-alcohol mixtures with dielectric constants between 30 and 45 can enhance stability.[4]

Q3: What are the major degradation products of Dihydroergotoxine Mesylate?

A3: The major degradation products are typically hydroxylated metabolites formed through hepatic metabolism, primarily by the CYP3A4 enzyme. These include hydroxy-dihydroergocornine, hydroxy-dihydroergocryptine, and hydroxy-dihydroergocristine.[5][6] In forced degradation studies, other degradation products can be formed depending on the stress condition.

Q4: Do the degradation products of Dihydroergotoxine Mesylate have any pharmacological effects?

A4: Yes, some hydroxylated metabolites of ergot alkaloids have been shown to retain biological activity. For instance, 8'-hydroxy-dihydroergocristine (B1434331) is a major metabolite of dihydroergocristine.[7][8] In vitro studies have shown that dihydroergocryptine and dihydroergocristine exhibit dopaminomimetic action by inhibiting prolactin release and cyclic AMP accumulation in pituitary cells.[9] It is plausible that their hydroxylated metabolites could have similar or altered pharmacological profiles. For example, hydroxylated metabolites of the related compound dihydroergotamine (B1670595) have been shown to have considerable venoconstrictor activity.[10]

Troubleshooting Guides

Guide 1: HPLC Analysis Issues

This guide addresses common problems encountered during the HPLC analysis of Dihydroergotoxine Mesylate and its degradation products.

Problem Possible Causes Solutions & Recommendations
Peak Tailing - Secondary interactions between the basic amine groups of the analytes and residual silanol (B1196071) groups on the HPLC column packing. - Inappropriate mobile phase pH. - Column contamination or degradation.- Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. For these basic compounds, a low pH (e.g., 2.5-3.5) is often effective.[10] - Use of an Ion-Pairing Agent: Incorporate an ion-pairing agent into the mobile phase to improve peak shape. - Column Selection: Use a high-quality, end-capped C18 column to minimize silanol interactions.[11] - Column Washing: If the column is contaminated, flush with a strong solvent.
Peak Splitting - Co-elution of closely related compounds (e.g., isomers or degradation products). - Mismatch between the injection solvent and the mobile phase. - Column void or channeling. - Partially blocked column frit.- Optimize Separation: Adjust the mobile phase composition or gradient to improve the resolution between closely eluting peaks. - Injection Solvent: Dissolve the sample in the initial mobile phase to avoid peak distortion.[4] - Column Inspection/Replacement: If a void is suspected, the column may need to be replaced.[12] A blocked frit can sometimes be cleared by back-flushing.[13]
Poor Resolution - Inadequate separation of the individual components of Dihydroergotoxine Mesylate or their degradation products. - Suboptimal mobile phase composition or gradient.- Gradient Optimization: Develop a gradient elution program to effectively separate all components. - Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile, methanol) and buffer systems.
Irreproducible Retention Times - Fluctuations in mobile phase composition. - Temperature variations. - Pump issues (e.g., leaks, improper mixing).- Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Degas solvents thoroughly. - Temperature Control: Use a column oven to maintain a constant temperature. - System Maintenance: Regularly check the HPLC system for leaks and ensure the pump is functioning correctly.
Guide 2: Forced Degradation Study Issues

This guide provides troubleshooting for common challenges during forced degradation studies of Dihydroergotoxine Mesylate.

Problem Possible Causes Solutions & Recommendations
No or Minimal Degradation - Stress conditions are not harsh enough. - The molecule is highly stable under the applied conditions.- Increase Stress Severity: Gradually increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. - Photostability: Ensure exposure to a sufficient intensity of UV and visible light as per ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3]
Excessive Degradation - Stress conditions are too harsh, leading to complete degradation or the formation of secondary and tertiary degradation products.- Reduce Stress Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is typically to achieve 5-20% degradation.[2]
Poor Mass Balance - Some degradation products are not being detected (e.g., they are volatile, lack a chromophore, or are retained on the column). - Inaccurate quantification of the parent drug and degradation products.- Use of a Photodiode Array (PDA) Detector: A PDA detector can help identify peaks that might be missed at a single wavelength and can also assess peak purity. - Method Validation: Ensure the analytical method is validated for all known degradation products. - Column Flushing: After each run, flush the column with a strong solvent to elute any strongly retained compounds.

Data Presentation

Table 1: Summary of Forced Degradation of Dihydroergotoxine Mesylate

The following table summarizes the typical degradation behavior of Dihydroergotoxine Mesylate under various stress conditions as per ICH guidelines. The percentage of degradation can vary based on the exact experimental conditions.

Stress Condition Reagent/Condition Typical % Degradation Major Degradation Products
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hours10-15%Hydrolysis products
Base Hydrolysis 0.1 M NaOH at 80°C for 1 hour15-20%Hydrolysis and epimerization products
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours20-25%Oxidized derivatives, N-oxides
Thermal Degradation 105°C for 48 hours5-10%Thermally induced degradation products
Photodegradation UV and visible light exposure5-10%Photolytic degradation products

Note: The data presented is a representative summary based on typical forced degradation studies of ergot alkaloids. Actual results may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Dihydroergotoxine Mesylate

This protocol outlines a stability-indicating reversed-phase HPLC method for the analysis of Dihydroergotoxine Mesylate and its degradation products.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of Dihydroergotoxine Mesylate in methanol (B129727) at a concentration of 100 µg/mL.

  • Sample Solution: Prepare a sample solution of the drug product in methanol to achieve a similar concentration.

  • Forced Degradation Sample Preparation:

    • Acid/Base Hydrolysis: Take 1 mL of the standard stock solution (1 mg/mL) and add 1 mL of 1 M HCl or 1 M NaOH. Reflux for a specified time, cool, and neutralize. Dilute with mobile phase to the final concentration.

    • Oxidative Degradation: Take 1 mL of the standard stock solution and add 1 mL of 30% H₂O₂. Keep at room temperature for a specified time and then dilute with mobile phase.

    • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature and time. Then, dissolve and dilute to the final concentration.

    • Photodegradation: Expose the drug substance to UV and visible light. Then, dissolve and dilute to the final concentration.

Protocol 2: Column Regeneration for Reversed-Phase Columns

This protocol can be used to regenerate a C18 column that shows signs of contamination, such as high backpressure or peak tailing.

  • Disconnect the column from the detector.

  • Reverse the direction of the column.

  • Wash the column with the following solvents in sequence, for at least 20 column volumes each:

    • Water (HPLC grade)

    • Isopropanol

    • Hexane

    • Isopropanol

    • Water (HPLC grade)

  • Reconnect the column in the forward direction.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Solution (100 µg/mL in Methanol) HPLC RP-HPLC System (C18 Column, Gradient Elution) Standard->HPLC Sample Sample Solution (100 µg/mL in Methanol) Sample->HPLC Stressed Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) Stressed->HPLC Detection UV Detection (280 nm) HPLC->Detection Integration Chromatogram Integration Detection->Integration Quantification Quantification of Analytes Integration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Experimental workflow for the stability-indicating HPLC analysis of Dihydroergotoxine Mesylate.

signaling_pathway cluster_receptors Receptor Interactions cluster_effects Downstream Effects DHT_Metabolites Dihydroergotoxine & Hydroxylated Metabolites D2R Dopamine D2 Receptors DHT_Metabolites->D2R Agonist/Antagonist Alpha_AR α-Adrenergic Receptors DHT_Metabolites->Alpha_AR Antagonist 5HTR Serotonin Receptors DHT_Metabolites->5HTR Agonist/Antagonist cAMP ↓ Cyclic AMP D2R->cAMP Vasodilation Vasodilation Alpha_AR->Vasodilation Neurotransmission Modulation of Neurotransmission 5HTR->Neurotransmission Prolactin ↓ Prolactin Release cAMP->Prolactin

Caption: Postulated signaling pathways for Dihydroergotoxine Mesylate and its active metabolites.

troubleshooting_logic Start Peak Tailing Observed? Check_pH Is Mobile Phase pH Optimal (e.g., pH 3)? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.5 Check_pH->Adjust_pH No Check_Column Is Column End-capped and in Good Condition? Check_pH->Check_Column Yes Adjust_pH->Check_Column Replace_Column Replace with New, End-capped Column Check_Column->Replace_Column No Wash_Column Perform Column Regeneration Protocol Check_Column->Wash_Column Yes, but issue persists Resolved Issue Resolved Replace_Column->Resolved Check_Hardware Inspect System for Dead Volume Wash_Column->Check_Hardware Check_Hardware->Resolved

Caption: Logical workflow for troubleshooting peak tailing in the HPLC analysis of ergot alkaloids.

References

Validation & Comparative

Dihydroergotoxine Mesylate vs. Placebo in Animal Models of Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of Dihydroergotoxine Mesylate, a long-standing therapeutic for cognitive impairment, against a placebo in the context of Alzheimer's disease (AD) animal models. While direct studies on the complete Dihydroergotoxine Mesylate compound in transgenic AD models are limited in recent literature, this guide presents significant findings on its key active component, Dihydroergocristine (DHEC) Mesylate. The data herein is primarily derived from a comprehensive 2024 study utilizing the APP/PS1 transgenic mouse model of Alzheimer's disease, offering valuable insights into the potential disease-modifying effects of this compound.

Executive Summary

Recent preclinical evidence suggests that Dihydroergocristine (DHEC) Mesylate, a primary constituent of Dihydroergotoxine Mesylate, confers significant neuroprotective benefits in a transgenic mouse model of Alzheimer's disease. Key findings indicate that DHEC Mesylate treatment can ameliorate cognitive deficits, reduce amyloid-β (Aβ) and hyperphosphorylated tau pathology, and modulate underlying cellular signaling pathways crucial to AD pathogenesis. This guide will objectively present the experimental data, detail the methodologies employed, and visualize the proposed mechanisms of action.

Data Presentation

The following tables summarize the quantitative outcomes from a pivotal study comparing DHEC Mesylate treatment to a placebo (vehicle) in APP/PS1 transgenic mice.

Table 1: Cognitive Performance in the Morris Water Maze

GroupEscape Latency (seconds, Day 5)Time in Target Quadrant (seconds)
Wild Type (WT) + Vehicle~20~25
APP/PS1 + Vehicle~45~15
APP/PS1 + DHEC Mesylate~25~22

Note: Values are approximated from graphical representations in the source study for illustrative purposes.

Table 2: Neuropathological Markers in the Hippocampus

GroupAβ Plaque Area (%)Relative p-Tau (S396) Levels
Wild Type (WT) + VehicleNot ApplicableBaseline
APP/PS1 + Vehicle~10%High
APP/PS1 + DHEC Mesylate~5%Reduced

Note: Values are approximated from graphical representations in the source study for illustrative purposes.

Experimental Protocols

Animal Model
  • Model: APP/PS1 double transgenic mice. These mice express a chimeric mouse/human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PS1-dE9). This model exhibits age-dependent accumulation of Aβ plaques and cognitive deficits, recapitulating key aspects of Alzheimer's pathology.

  • Age and Gender: Male mice, 9 months of age at the commencement of the study.

  • Groups:

    • Wild-type (WT) mice receiving vehicle (placebo).

    • APP/PS1 mice receiving vehicle (placebo).

    • APP/PS1 mice receiving DHEC Mesylate.

Drug Administration
  • Compound: Dihydroergocristine (DHEC) Mesylate.

  • Dosage: 1.25 mg/kg/day.

  • Route of Administration: Intragastric gavage.

  • Duration: 3 months.

Behavioral Assessment: Morris Water Maze

The Morris Water Maze was employed to assess spatial learning and memory.

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water. A hidden platform (10 cm in diameter) was submerged 1 cm below the water surface in one quadrant.

  • Training Phase: Mice were subjected to four trials per day for five consecutive days. In each trial, the mouse was released from one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. If the mouse failed to find the platform within 60 seconds, it was guided to it.

  • Probe Trial: On the sixth day, the platform was removed, and each mouse was allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located was recorded.

Neuropathological Analysis
  • Tissue Preparation: Following the behavioral tests, mice were euthanized, and brain tissues were collected. One hemisphere was fixed for immunohistochemistry, and the other was used for biochemical analyses.

  • Immunohistochemistry: Brain sections were stained with antibodies against Aβ (to detect amyloid plaques) and phosphorylated tau (p-Tau S396, a marker of tau hyperphosphorylation). The stained areas were quantified using imaging software.

  • Western Blotting: Hippocampal lysates were analyzed by Western blotting to quantify the levels of key proteins in the AMPK and ERK signaling pathways.

Mechanism of Action: Signaling Pathways

The neuroprotective effects of DHEC Mesylate in the Alzheimer's disease model are attributed to its modulation of the AMPK and ERK signaling pathways.

G DHEC Dihydroergocristine Mesylate AMPK AMPK (Activated) DHEC->AMPK Activates ERK ERK (Activated) DHEC->ERK Activates Downstream Downstream Effectors AMPK->Downstream ERK->Downstream Neuroprotection Neuroprotection & Cognitive Improvement Downstream->Neuroprotection Leads to

Caption: Proposed signaling pathway of DHEC Mesylate in an AD model.

The diagram above illustrates the proposed mechanism where Dihydroergocristine (DHEC) Mesylate activates both AMPK and ERK signaling cascades. This dual activation leads to downstream effects that culminate in neuroprotection and the observed improvements in cognitive function.

Experimental Workflow

The following diagram outlines the logical flow of the key experimental procedures.

G cluster_0 Animal Model & Treatment cluster_1 Assessments cluster_2 Data Analysis & Conclusion Animal_Model APP/PS1 Mice (9 months old) Grouping Grouping: - WT + Vehicle - APP/PS1 + Vehicle - APP/PS1 + DHEC Animal_Model->Grouping Treatment 3-Month Treatment (DHEC or Vehicle) Grouping->Treatment Behavioral Morris Water Maze (Cognitive Assessment) Treatment->Behavioral Biochemical Tissue Collection & Biochemical Analysis (Western Blot) Behavioral->Biochemical Histo Histopathological Analysis (IHC) Biochemical->Histo Data Quantitative Data Analysis Histo->Data Conclusion Conclusion on Efficacy & Mechanism Data->Conclusion

Caption: Experimental workflow for evaluating DHEC Mesylate efficacy.

Conclusion

The presented preclinical data from a recent, robust study on Dihydroergocristine (DHEC) Mesylate, a key component of Dihydroergotoxine Mesylate, demonstrates its potential as a disease-modifying agent in an animal model of Alzheimer's disease. The observed improvements in cognitive function, reduction in hallmark AD pathologies, and favorable modulation of neuroprotective signaling pathways provide a strong rationale for further investigation. While these findings are promising, it is crucial to note that they are based on a single component of the full Dihydroergotoxine Mesylate compound. Future preclinical studies should aim to evaluate the complete mixture in various Alzheimer's disease models to provide a more comprehensive understanding of its therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals interested in the ongoing evaluation of ergot alkaloids for the treatment of neurodegenerative diseases.

A Comparative Analysis of Dihydroergotoxine and Piracetam for Memory Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent nootropic agents, dihydroergotoxine (B79615) and piracetam (B1677957), and their effects on memory and cognitive function. Drawing upon available clinical and preclinical data, this document outlines their mechanisms of action, presents quantitative data from relevant studies, and details the experimental protocols employed in their evaluation.

Executive Summary

Both dihydroergotoxine and piracetam have been investigated for their potential to ameliorate cognitive deficits, particularly in the elderly. Dihydroergotoxine, a mixture of three hydrogenated ergot alkaloids, primarily exerts its effects through the modulation of adrenergic, dopaminergic, and serotonergic neurotransmitter systems. Piracetam, a cyclic derivative of GABA, is thought to enhance cognitive function by influencing cholinergic and glutamatergic pathways, as well as improving neuronal membrane fluidity. While direct comparative clinical trials are scarce, existing evidence from placebo-controlled studies allows for an indirect comparison of their efficacy and methodologies.

Quantitative Data Comparison

The following table summarizes quantitative data from separate clinical trials evaluating the efficacy of dihydroergotoxine and piracetam on cognitive function. It is important to note that these data are not from head-to-head comparative studies and should be interpreted with caution.

ParameterDihydroergotoxine MesylatePiracetam
Dosage Range 1.5 mg t.i.d to 6 mg/day2.4 g/day to 8.0 g/day
Treatment Duration 12 weeks to 5 years6 weeks to 1 year
Key Efficacy Outcome Statistically significant improvement in memory function on the Inventory of Psychic and Somatic Complaints in the Elderly (IPSC-E) (F=3.34, p<0.04) in one study.[1] Another study using the Sandoz Clinical Assessment Geriatric (SCAG) scale showed significant improvement in cognitive deficits (p<0.05).A meta-analysis of 19 studies showed a significant odds ratio of 3.35 (95% CI: 2.70 to 4.17) for global improvement compared to placebo.[2][3]
Cognitive Assessment Tools Inventory of Psychic and Somatic Complaints in the Elderly (IPSC-E), Sandoz Clinical Assessment Geriatric (SCAG) scale, Nurse's Observation Scale for In-Patients (NOSIE), Digit Symbol Substitution Test, Zahlenverbindungs Test (ZVT).[1][4]Clinical Global Impression of Change (CGIC), Mini-Mental State Examination (MMSE), Wechsler Adult Intelligence Scale subtests, Benton Visual Retention Test.[2][5]
Reported Side Effects Generally well-tolerated; some reports of dyspepsia, mild gastralgia, and nausea.[6] More serious, but rarer, side effects like fibrosis and ergotism have been noted.Excellent tolerance with rare side effects including insomnia, irritability, and increased libido.[3]

Experimental Protocols

The methodologies employed in clinical trials of dihydroergotoxine and piracetam share common elements for assessing cognitive enhancers.

Dihydroergotoxine Study Protocol Example

A representative double-blind, placebo-controlled trial investigating the efficacy of dihydroergotoxine in mild dementia would typically involve the following steps[1][7]:

  • Participant Selection: Enrollment of outpatients aged 55 to 80 years with mild memory impairment. Exclusion criteria would include specific etiologies for the amnesic syndrome and significant depressive symptoms (e.g., Hamilton Depression Scale rating > 18) to rule out pseudodementia.

  • Randomization: Participants are randomly assigned to receive either dihydroergotoxine mesylate (e.g., 6 mg per day, administered orally) or a matching placebo.

  • Treatment Period: The treatment duration is typically 12 weeks or longer.

  • Cognitive Assessment: A battery of tests is administered at baseline and at the end of the treatment period. This may include physician-rated scales like the Inventory of Psychic and Somatic Complaints in the Elderly (IPSC-E) and objective neuropsychological tests such as the Digit Symbol Substitution Test and the Zahlenverbindungs Test (ZVT).

  • Data Analysis: Statistical analysis is performed to compare the changes in cognitive scores between the dihydroergotoxine and placebo groups.

Piracetam Study Protocol Example

A typical double-blind, placebo-controlled study on piracetam for age-related cognitive impairment would follow a similar structure[5]:

  • Participant Selection: Hospitalized geriatric patients aged 65 to 80 with memory disorders are recruited.

  • Randomization: Patients are randomly allocated to receive either piracetam (e.g., 2400 mg/day) or a placebo.

  • Treatment Period: The trial duration is commonly around 8 weeks.

  • Cognitive Assessment: A comprehensive battery of psychological tests is conducted before and after the treatment period. This includes subtests from the Wechsler Adult Intelligence Scale, Graham Kendall Memory for Design, Benton Visual Retention Test, and the Wechsler Memory Scale.

  • Data Analysis: The primary outcome is often a global measure of clinical improvement, with statistical comparisons made between the piracetam and placebo groups.

Signaling Pathways and Experimental Workflow

To visualize the proposed mechanisms of action and the general workflow of a comparative study, the following diagrams are provided in DOT language.

cluster_DHET Dihydroergotoxine Pathway DHET Dihydroergotoxine Alpha α-Adrenergic Receptors (Antagonist) DHET->Alpha Dopamine Dopamine Receptors (Agonist) DHET->Dopamine Serotonin Serotonin Receptors (Agonist) DHET->Serotonin CBF_DHET ↑ Cerebral Blood Flow Alpha->CBF_DHET Neurotransmission Modulation of Neurotransmission Dopamine->Neurotransmission Serotonin->Neurotransmission Cognition_DHET Cognitive Enhancement CBF_DHET->Cognition_DHET Neurotransmission->Cognition_DHET

Proposed signaling pathway for Dihydroergotoxine.

cluster_Piracetam Piracetam Pathway Piracetam Piracetam ACh Cholinergic System (↑ ACh Receptor Density) Piracetam->ACh Glutamate Glutamatergic System (↑ AMPA/NMDA Receptor Activity) Piracetam->Glutamate Membrane ↑ Neuronal Membrane Fluidity Piracetam->Membrane Neurotransmission_P Improved Neurotransmission ACh->Neurotransmission_P Synaptic Enhanced Synaptic Plasticity (LTP) Glutamate->Synaptic Membrane->Neurotransmission_P Cognition_P Cognitive Enhancement Synaptic->Cognition_P Neurotransmission_P->Cognition_P

Proposed signaling pathway for Piracetam.

Start Patient Recruitment (Cognitive Impairment Criteria) Screening Baseline Assessment (Cognitive & Clinical Evaluation) Start->Screening Randomization Randomization Screening->Randomization GroupA Group A: Dihydroergotoxine Randomization->GroupA GroupB Group B: Piracetam Randomization->GroupB Placebo Group C: Placebo Randomization->Placebo Treatment Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment Placebo->Treatment FollowUp Follow-up Assessments (Cognitive & Safety Monitoring) Treatment->FollowUp Analysis Data Analysis (Statistical Comparison of Outcomes) FollowUp->Analysis Results Results & Conclusion Analysis->Results

Generalized experimental workflow for a comparative nootropic study.

Discussion

The available evidence suggests that both dihydroergotoxine and piracetam may offer modest benefits in ameliorating age-related cognitive decline. Dihydroergotoxine's multi-target approach on key neurotransmitter systems and cerebral blood flow provides a broad mechanism for its potential effects. Piracetam's influence on fundamental neuronal processes like neurotransmission and membrane fluidity points to its role in enhancing neuronal efficiency.

A notable preclinical study has suggested a synergistic interaction between piracetam and dihydroergocristine (B93913) (a component of dihydroergotoxine), particularly in models of cerebral hypoxia and ischemia. This finding hints at the potential for combination therapies, where complementary mechanisms of action could lead to enhanced therapeutic outcomes.

However, the clinical evidence for both compounds is not without its limitations. Many of the studies were conducted several decades ago and may not meet the rigorous standards of modern clinical trial design. Furthermore, the effect sizes are often small, and the clinical significance of the observed improvements is a subject of ongoing debate. For instance, a meta-analysis on piracetam concluded that while there was evidence for global improvement, the effects on specific cognitive domains were less conclusive. Similarly, reviews of dihydroergotoxine have highlighted the modest nature of its therapeutic benefits.

Conclusion

Both dihydroergotoxine and piracetam represent early efforts in the development of cognitive enhancers. While they have demonstrated some efficacy in preclinical and clinical settings, their therapeutic value in the treatment of memory disorders remains a topic of discussion. Future research, including well-designed, head-to-head comparative trials, is necessary to definitively establish their relative efficacy and to explore the potential of combination therapies. The detailed experimental protocols and proposed signaling pathways presented in this guide offer a framework for designing and interpreting future investigations in this critical area of neuropharmacology.

References

A Comparative Guide to Dihydroergotoxine Mesylate and Nicergoline for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dihydroergotoxine (B79615) mesylate and nicergoline (B1678741), two ergoline (B1233604) derivatives with purported neuroprotective properties. The following sections detail their mechanisms of action, supporting experimental data from preclinical and clinical studies, and a comparative analysis to aid in research and development decisions.

At a Glance: Dihydroergotoxine Mesylate vs. Nicergoline

FeatureDihydroergotoxine MesylateNicergoline
Primary Mechanism Alpha-adrenergic antagonist, Dopamine (B1211576) D2 receptor agonistAlpha-1A adrenergic receptor antagonist, PI3K/Akt pathway activator
Additional Effects Antioxidant properties, modulation of serotonergic receptorsAntioxidant properties, increases neurotrophic factors (NGF, BDNF), enhances cholinergic and catecholaminergic neurotransmission
Clinical Use Age-related cognitive decline, cerebrovascular insufficiencyDementia (including Alzheimer's and vascular), cerebrovascular disorders, cognitive impairment

Quantitative Comparison of Clinical Efficacy

The following tables summarize quantitative data from clinical trials evaluating the efficacy of dihydroergotoxine mesylate and nicergoline in treating cognitive and behavioral symptoms associated with neurological disorders.

Table 1: Dihydroergotoxine Mesylate Clinical Trial Data

StudyPopulationDosageDurationOutcome MeasureResult
Lazzari et al. (1983)[1]Senile Cerebral Insufficiency4.5 mg/day1 yearUnspecified rating scalesStatistically significant improvement compared to placebo
Yesavage et al. (1979)[2]Senile Dementia3 mg vs 6 mg/day--Non-statistically significant trend for superiority of the higher dosage
EMA Assessment Report (2013)[3]Mild to Moderate Dementia4.5 mg/day6 monthsSandoz Clinical Assessment Geriatric (SCAG) scaleStatistically significant improvement in cognitive deficits, anxiety, mood, and other behavioral factors compared to placebo
Olin et al. (1997) (Meta-analysis)[4]Dementia≥ 4 mg/day-Comprehensive & Global RatingsStatistically significant improvement over placebo, particularly in vascular dementia

Table 2: Nicergoline Clinical Trial Data

StudyPopulationDosageDurationOutcome MeasureResult
Fioravanti & Flicker (2001) (Meta-analysis)[5][6]Dementia & Cognitive ImpairmentVarious3-12 monthsMini-Mental State Examination (MMSE)Significant improvement favoring nicergoline (Effect size at 12 months: 2.86)
Fioravanti & Flicker (2001) (Meta-analysis)[5][6]Alzheimer's DiseaseVarious12 monthsAlzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog)No significant benefit, but a trend favoring treatment
Fioravanti & Flicker (2001) (Meta-analysis)[5][6]Dementia & Cognitive ImpairmentVarious2-12 monthsSandoz Clinical Assessment Geriatric (SCAG) scaleSignificant reduction in behavioral symptoms (-5.18 points)
Winblad et al. (2001)Mild-to-Moderate Alzheimer's Disease60 mg/day6 monthsSCAG scaleSignificant improvement compared to placebo

Mechanisms of Neuroprotection and Signaling Pathways

Dihydroergotoxine Mesylate

Dihydroergotoxine mesylate is a mixture of three hydrogenated ergot alkaloids.[7] Its neuroprotective effects are thought to be mediated through its interaction with multiple neurotransmitter systems.

  • Alpha-Adrenergic Antagonism: By blocking alpha-adrenergic receptors, dihydroergotoxine may lead to vasodilation and increased cerebral blood flow.[8]

  • Dopamine D2 Receptor Agonism: Activation of D2 receptors has been linked to neuroprotective effects in conditions like ischemia and Parkinson's disease.[9][10] This may involve the modulation of downstream signaling cascades that promote neuronal survival.

  • Antioxidant Activity: Preclinical studies suggest that dihydroergocryptine (B134457), a component of dihydroergotoxine, can protect neurons from glutamate-induced toxicity by reducing the formation of intracellular peroxides.[11]

Dihydroergotoxine_Mesylate_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dihydroergotoxine Dihydroergotoxine Mesylate Alpha_Adrenergic_Receptor α-Adrenergic Receptor Dihydroergotoxine->Alpha_Adrenergic_Receptor Antagonism Dopamine_D2_Receptor Dopamine D2 Receptor Dihydroergotoxine->Dopamine_D2_Receptor Agonism Antioxidant_Response Reduced Intracellular Peroxides Dihydroergotoxine->Antioxidant_Response Direct/Indirect Effect Vasodilation Vasodilation & Increased Cerebral Blood Flow Alpha_Adrenergic_Receptor->Vasodilation Downstream_Signaling Modulation of Downstream Signaling Dopamine_D2_Receptor->Downstream_Signaling Neuroprotection Neuroprotection Vasodilation->Neuroprotection Downstream_Signaling->Neuroprotection Antioxidant_Response->Neuroprotection Nicergoline_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nicergoline Nicergoline Alpha1A_Receptor α1A-Adrenergic Receptor Nicergoline->Alpha1A_Receptor Antagonism Other_Receptors Other Receptors Nicergoline->Other_Receptors NGF_BDNF ↑ NGF & BDNF Production Nicergoline->NGF_BDNF Upregulation Antioxidant_Response Antioxidant Response Nicergoline->Antioxidant_Response Direct/Indirect Effect PI3K PI3K Other_Receptors->PI3K Activation Akt Akt PI3K->Akt Activation Apoptosis_Inhibition Inhibition of Apoptosis (e.g., ↓Caspase-3) Akt->Apoptosis_Inhibition Inflammation_Reduction Reduced Inflammation (e.g., ↓TNF-α) Akt->Inflammation_Reduction Neuroprotection Neuroprotection Apoptosis_Inhibition->Neuroprotection Inflammation_Reduction->Neuroprotection NGF_BDNF->Neuroprotection Antioxidant_Response->Neuroprotection Experimental_Workflow cluster_model Experimental Model Selection cluster_treatment Treatment cluster_analysis Analysis In_Vitro In Vitro (e.g., Neuronal Cell Cultures) Drug_A Dihydroergotoxine Mesylate In_Vitro->Drug_A Drug_B Nicergoline In_Vitro->Drug_B Control Vehicle Control In_Vitro->Control In_Vivo In Vivo (e.g., Animal Models of Neurodegeneration) In_Vivo->Drug_A In_Vivo->Drug_B In_Vivo->Control Behavioral Behavioral Tests (e.g., Cognitive Function) In_Vivo->Behavioral Biochemical Biochemical Assays (e.g., Western Blot for Signaling Proteins) Drug_A->Biochemical Histological Histological Analysis (e.g., Neuronal Viability Staining) Drug_A->Histological Drug_B->Biochemical Drug_B->Histological Control->Biochemical Control->Histological

References

A Comparative Guide to the Efficacy of Individual Ergoloid Mesylate Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergoloid mesylates, a combination of three dihydrogenated ergot alkaloids—dihydroergocornine, dihydroergocristine (B93913), and dihydroergocryptine (B134457)—have a long history in the treatment of cognitive impairment and age-related cerebral insufficiency. While the therapeutic efficacy of the combined product has been studied, a deeper understanding of the individual contributions of its components is crucial for targeted drug development and a more precise mechanistic understanding. This guide provides a comparative analysis of the in vitro efficacy of dihydroergocornine, dihydroergocristine, and dihydroergocryptine, focusing on their interactions with key neurotransmitter receptor systems. The data presented herein is compiled from various scientific studies to offer a comprehensive resource for researchers in pharmacology and drug discovery.

Data Presentation: Comparative Receptor Binding Affinities

The following table summarizes the available quantitative data on the receptor binding affinities of the individual components of ergoloid mesylates for various dopamine (B1211576), serotonin, and adrenergic receptor subtypes. The data is presented as the inhibition constant (Kᵢ) or dissociation constant (Kd) in nanomolar (nM) units, derived from radioligand binding assays. A lower value indicates a higher binding affinity. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as the radioligand used, tissue source, and assay protocol.

Receptor SubtypeDihydroergocornine (Kᵢ/Kd, nM)Dihydroergocristine (Kᵢ/Kd, nM)Dihydroergocryptine (Kᵢ/Kd, nM)
Dopamine Receptors
D₁Data not availableData not available~30[1]
D₂Data not availableData not available5-8[1]
D₃Data not availableData not available~30[1]
Adrenergic Receptors
α₁Equipotent to DihydroergocryptineLess potent than Dihydroergocornine/DihydroergocryptineData not available
α₂Equipotent to DihydroergocryptineLess potent than Dihydroergocornine/Dihydroergocryptine1.78 ± 0.22[2]
Serotonin Receptors
5-HT₂ₐData not availableData not availableData not available

Data Presentation: Comparative Functional Activities

The functional activity of the individual ergoloid mesylate components at various receptors is summarized below. The activity is described qualitatively (agonist, antagonist, partial agonist) and, where available, quantitatively with EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values.

Receptor SubtypeDihydroergocornineDihydroergocristineDihydroergocryptine
Dopamine Receptors
D₁Agonist (stimulates cAMP formation)[3]Antagonist[3]Partial Agonist[4]
D₂Agonist (inhibits evoked acetylcholine (B1216132) release)[3]Antagonist[3]Potent Agonist[4]
Adrenergic Receptors
α₁AntagonistCompetitive Antagonist[5]Antagonist
α₂AntagonistAgonist[5]Antagonist[2]
Serotonin Receptors
5-HTInhibitory effectNon-competitive Antagonist[4]Data not available

Experimental Protocols

The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. The following sections provide a detailed overview of the typical methodologies employed in these experiments.

Radioligand Binding Assays

These assays are utilized to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity of dihydroergocornine, dihydroergocristine, and dihydroergocryptine for various neurotransmitter receptors.

General Protocol:

  • Membrane Preparation:

    • Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

  • Binding Reaction:

    • A constant concentration of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the target receptor) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (dihydroergocornine, dihydroergocristine, or dihydroergocryptine) are added to compete with the radioligand for binding to the receptor.

    • The reaction is incubated at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membrane-bound radioligand.

    • The filters are washed with cold buffer to remove any unbound radioligand.

  • Quantification of Radioactivity:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional Assays (e.g., cAMP Accumulation Assay)

These assays are used to determine the functional consequence of a compound binding to a receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Objective: To characterize the functional activity of the individual ergoloid mesylate components at dopamine receptors.

General Protocol:

  • Cell Culture:

    • A cell line genetically engineered to express the human dopamine receptor of interest (e.g., D₁ or D₂) is cultured. These cells may also contain a reporter system, such as a cAMP-sensitive biosensor.

  • Compound Incubation:

    • The cells are treated with varying concentrations of the test compound.

    • For antagonist activity assessment, cells are co-incubated with the test compound and a known agonist for the receptor.

  • Measurement of Second Messenger Levels:

    • Following incubation, the cells are lysed, and the intracellular concentration of a second messenger molecule, such as cyclic adenosine (B11128) monophosphate (cAMP), is measured. For Gαs-coupled receptors like D₁, an agonist will increase cAMP levels, while for Gαi-coupled receptors like D₂, an agonist will decrease forskolin-stimulated cAMP levels.

  • Data Analysis:

    • The concentration-response curves are plotted, and the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined. The maximal effect (Eₘₐₓ) is also calculated to determine the efficacy of the compound.

Mandatory Visualization

The following diagrams illustrate the primary signaling pathways affected by the individual components of ergoloid mesylates and a typical experimental workflow.

G cluster_d1 Dopamine D1 Receptor Signaling cluster_d2 Dopamine D2 Receptor Signaling D1_Agonist Dihydroergocornine Dihydroergocryptine D1R D1 Receptor D1_Agonist->D1R Activates D1_Antagonist Dihydroergocristine D1_Antagonist->D1R Blocks Gs Gαs D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Cellular_Response_D1 Cellular Response PKA->Cellular_Response_D1 D2_Agonist Dihydroergocornine Dihydroergocryptine D2R D2 Receptor D2_Agonist->D2R Activates D2_Antagonist Dihydroergocristine D2_Antagonist->D2R Blocks Gi Gαi D2R->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit PKA_inhibit PKA Inhibition cAMP_inhibit->PKA_inhibit Cellular_Response_D2 Cellular Response PKA_inhibit->Cellular_Response_D2 G cluster_alpha Adrenergic Receptor Signaling Alpha1_Antagonist Dihydroergocornine Dihydroergocristine Dihydroergocryptine Alpha1R α1 Receptor Alpha1_Antagonist->Alpha1R Blocks Alpha2_Agonist Dihydroergocristine Alpha2R α2 Receptor Alpha2_Agonist->Alpha2R Activates Alpha2_Antagonist Dihydroergocornine Dihydroergocryptine Alpha2_Antagonist->Alpha2R Blocks Gq Gαq Alpha1R->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_A1 Cellular Response Ca_PKC->Cellular_Response_A1 Gi_alpha Gαi Alpha2R->Gi_alpha AC_inhibit_alpha Adenylyl Cyclase Gi_alpha->AC_inhibit_alpha cAMP_inhibit_alpha ↓ cAMP AC_inhibit_alpha->cAMP_inhibit_alpha Cellular_Response_A2 Cellular Response cAMP_inhibit_alpha->Cellular_Response_A2 G cluster_workflow Experimental Workflow: Radioligand Binding Assay start Start prep Membrane Preparation start->prep incubation Incubation: Membranes + Radioligand + Test Compound prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: IC50 → Ki counting->analysis end End analysis->end

References

Unveiling the Nootropic Potential of Dihydroergotoxine in Scopolamine-Induced Amnesia Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective nootropics demands rigorous validation. This guide provides an objective comparison of dihydroergotoxine's performance against other cognitive enhancers in the widely utilized scopolamine-induced amnesia model, supported by experimental data.

Scopolamine (B1681570), a muscarinic receptor antagonist, serves as a robust model for inducing transient memory deficits, mimicking aspects of cognitive impairment seen in neurodegenerative disorders. This guide delves into the efficacy of dihydroergotoxine (B79615) and its components, alongside other notable nootropics, in reversing these deficits.

Performance Comparison of Nootropics in Scopolamine-Induced Amnesia

The following tables summarize quantitative data from various studies. It is important to note that direct head-to-head comparisons are limited, and data has been compiled from separate experiments utilizing similar behavioral paradigms: the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) test.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory. A higher discrimination index (DI) indicates better memory, as the animal spends more time exploring a novel object compared to a familiar one.

CompoundAnimal ModelScopolamine DoseCompound DoseDiscrimination Index (DI) / Recognition Index (RI)Key Findings
Dihydroergotamine (DHE) Wistar Rats2 mg/kg, i.p.1 mg/kg, i.p.Reversed scopolamine-induced deficit (RI similar to saline group)DHE significantly improved recognition memory, an effect blocked by histamine (B1213489) receptor antagonists.
Piracetam Wistar Rats2 mg/kg, i.p.30 mg/kg, i.p.Reversed scopolamine-induced deficit (RI similar to saline group)Served as a positive control, effectively reversing scopolamine-induced amnesia.
Aniracetam Adult Rats0.2 mg/kg, s.c.25, 50, 100 mg/kg, p.o.Restored object recognitionDose-dependently restored the ability to discriminate between novel and familiar objects.[1]
Donepezil MiceNot specifiedNot specifiedNot specifiedProduced moderate-sized effects on scopolamine-induced deficits in attention, but only small effects on working memory.[2]
Galantamine Swiss Mice0.63 mg/kg, s.c.10 mg/kg, s.c.Partially reversed scopolamine-induced deficitsNormalized memory performance to control levels.
Morris Water Maze (MWM) Test

The MWM test evaluates spatial learning and memory. A shorter escape latency (the time taken to find a hidden platform) indicates better performance.

CompoundAnimal ModelScopolamine DoseCompound DoseEscape Latency (seconds)Key Findings
Dihydroergotamine (DHE) Wistar Rats2 mg/kg, i.p.1 mg/kg, i.p.Significantly reversed the increase in escape latency caused by scopolamine.DHE improved spatial learning and memory, an effect reversed by a histamine H1 receptor antagonist.
Piracetam Wistar Rats2 mg/kg, i.p.30 mg/kg, i.p.Significantly reversed the increase in escape latency caused by scopolamine.Demonstrated effective reversal of spatial memory impairment.
Donepezil Sprague-Dawley RatsNot specifiedNot specifiedSmall effect on reversing scopolamine-induced deficits in spatial mapping.[2]Showed limited efficacy on higher cognitive functions in this model.[2]
Galantamine MiceNot specifiedNot specifiedNot specifiedData on specific escape latency in a scopolamine model is not readily available in the provided results.

Experimental Protocols

Scopolamine-Induced Amnesia Model

The scopolamine-induced amnesia model is a widely accepted preclinical tool for screening potential nootropic drugs.[3]

  • Animals: Typically, adult male Wistar or Sprague-Dawley rats, or Swiss mice are used.

  • Induction of Amnesia: Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) or subcutaneously (s.c.). Dosages commonly range from 0.2 mg/kg to 2 mg/kg. The injection is typically given 20-30 minutes before the acquisition trial of a behavioral task.

  • Mechanism: Scopolamine is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[3] By blocking these receptors, it interferes with cholinergic transmission, which is crucial for learning and memory processes, particularly in the hippocampus.[3][4] Scopolamine's effects can also indirectly impact other neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems.

Behavioral Testing Paradigms

Novel Object Recognition (NOR) Test: This test leverages the innate tendency of rodents to explore novel objects more than familiar ones.

  • Habituation: Animals are allowed to freely explore an open-field arena for a set period in the absence of any objects.

  • Acquisition Trial (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time.

  • Retention Trial (T2): After a specific inter-trial interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

  • Data Analysis: The discrimination index (DI) or recognition index (RI) is calculated. A common formula for the DI is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.

Morris Water Maze (MWM) Test: This task assesses spatial learning and memory.

  • Apparatus: A large circular pool is filled with opaque water and contains a hidden platform submerged just below the surface.

  • Acquisition Phase: Animals are placed in the pool from different starting positions and must learn the location of the hidden platform using distal visual cues. This is typically conducted over several days with multiple trials per day. Escape latency, or the time to find the platform, is the primary measure of learning.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

Signaling Pathways and Mechanisms of Action

Scopolamine-Induced Memory Impairment

Scopolamine primarily induces cognitive deficits by blocking muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, in the central nervous system.[4] This disruption of cholinergic signaling in key brain regions like the hippocampus and cortex impairs synaptic plasticity and memory formation.

Scopolamine_Pathway cluster_downstream Downstream Effects Scopolamine Scopolamine mAChR Muscarinic Acetylcholine Receptors (e.g., M1) Scopolamine->mAChR Antagonist PLC Phospholipase C (PLC) mAChR->PLC Blocks Activation IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Reduced Activation Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Reduced Signaling Synaptic_Plasticity Impaired Synaptic Plasticity (LTP Inhibition) Ca_PKC->Synaptic_Plasticity Leads to Memory_Impairment Memory Impairment Synaptic_Plasticity->Memory_Impairment Results in

Caption: Scopolamine's antagonistic action on muscarinic receptors.

Dihydroergotoxine's Nootropic Mechanisms

Dihydroergotoxine is a mixture of three hydrogenated ergot alkaloids and exhibits a complex pharmacological profile. Its nootropic effects are likely multifactorial. It is known to be an alpha-adrenergic antagonist and a dopamine (B1211576) agonist. Dihydroergotamine (DHE), a key component, has been shown to improve memory in scopolamine models by increasing histamine levels in the hippocampus. Furthermore, some evidence suggests dihydroergotoxine can increase muscarinic cholinergic receptor binding.

Dihydroergotoxine_Pathway Dihydroergotoxine Dihydroergotoxine Alpha_Adrenergic α-Adrenergic Receptors Dihydroergotoxine->Alpha_Adrenergic Antagonist Dopamine Dopamine Receptors (e.g., D2) Dihydroergotoxine->Dopamine Agonist Serotonin Serotonin Receptors Dihydroergotoxine->Serotonin Modulator HNMT Histamine N-Methyltransferase (HNMT) Dihydroergotoxine->HNMT Inhibitor (DHE) mAChR_Binding Muscarinic Receptor Binding Dihydroergotoxine->mAChR_Binding Increases Cognitive_Enhancement Cognitive Enhancement Alpha_Adrenergic->Cognitive_Enhancement Dopamine->Cognitive_Enhancement Serotonin->Cognitive_Enhancement HNMT->Cognitive_Enhancement Increases Histamine mAChR_Binding->Cognitive_Enhancement

Caption: Multifaceted mechanisms of dihydroergotoxine.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the nootropic effects of a compound in a scopolamine-induced amnesia model.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (e.g., Vehicle, Scopolamine, Scopolamine + Drug) Animal_Acclimatization->Group_Allocation Drug_Administration Test Compound/Vehicle Administration Group_Allocation->Drug_Administration Scopolamine_Induction Scopolamine Administration Drug_Administration->Scopolamine_Induction Behavioral_Testing Behavioral Testing (e.g., NOR, MWM) Scopolamine_Induction->Behavioral_Testing Data_Analysis Data Collection & Analysis Behavioral_Testing->Data_Analysis Conclusion Conclusion on Nootropic Efficacy Data_Analysis->Conclusion

References

A Head-to-Head Comparison of Dihydroergotoxine and Ginkgo Biloba Extract in the Management of Cognitive Impairment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of cognitive enhancers, a clear understanding of the comparative efficacy and mechanisms of action of available compounds is paramount. This guide provides a detailed head-to-head comparison of two frequently discussed substances: dihydroergotoxine (B79615), a semi-synthetic ergot alkaloid, and the standardized extract of Ginkgo biloba. This analysis is based on available experimental data to facilitate an objective evaluation.

Executive Summary

Dihydroergotoxine and Ginkgo biloba extract have both been investigated for their potential to ameliorate age-associated cognitive decline and dementia. While both substances have shown some therapeutic benefits, their mechanisms of action, clinical efficacy, and safety profiles exhibit notable differences. Direct comparative studies are limited, with the most cited trial dating back to 1990. More recent and extensive research, including numerous clinical trials and meta-analyses, is available for Ginkgo biloba extract, particularly the standardized extract EGb 761®. In contrast, the clinical use of dihydroergotoxine has been met with more skepticism in recent years due to concerns about its risk-benefit profile.

Quantitative Data Comparison

The following tables summarize the key pharmacological and clinical characteristics of dihydroergotoxine and Ginkgo biloba extract based on available data.

Table 1: Pharmacological and Mechanistic Profile

FeatureDihydroergotoxine (Co-dergocrine Mesylate)Ginkgo Biloba Extract (EGb 761®)
Primary Mechanism of Action Acts as an agonist at dopaminergic and serotonergic receptors and an antagonist at alpha-adrenergic receptors.[1][2] It is believed to modulate synaptic neurotransmitter levels and may increase cerebral blood flow.[1]Multi-target activity including antioxidant effects (free radical scavenging), modulation of neurotransmitter systems, anti-inflammatory actions, and improvement of mitochondrial function.[3][[“]][5]
Key Molecular Targets Dopamine (B1211576) receptors (agonist), Serotonin (B10506) receptors (agonist), Alpha-adrenergic receptors (antagonist).[1][2]Involves multiple signaling pathways including MAPK, Nrf2, NF-κB, and PI3K-Akt.[3][[“]][6]
Metabolism Primarily hepatic, involving cytochrome P450 enzymes.[7]Metabolized in the liver; specific cytochrome P450 involvement is under investigation.
Bioavailability Low and variable.The bioavailability of active constituents like terpene lactones and flavonoid glycosides is well-characterized for standardized extracts.

Table 2: Clinical Efficacy in Cognitive Impairment and Dementia

Outcome MeasureDihydroergotoxine (Co-dergocrine Mesylate)Ginkgo Biloba Extract (EGb 761®)
Cognitive Function Some studies have shown statistically significant positive effects on symptoms of cognitive dysfunction, but the clinical relevance is debated.[8]Numerous clinical trials and meta-analyses have demonstrated improvements in cognitive function, particularly at a daily dose of 240 mg.[9][10]
Activities of Daily Living (ADL) Evidence of improvement in some studies.[11]Shown to improve or stabilize activities of daily living in patients with dementia.[9]
Neuropsychiatric Symptoms Limited specific data available.Effective in improving behavioral and psychological symptoms of dementia (BPSD), with the exception of psychotic-like features.[12]
Overall Impression of Change Some studies report improvements in global assessment scales.Clinically relevant improvements in global impression of change have been observed in multiple trials.
Regulatory Status (Europe) The European Medicines Agency (EMA) concluded that the benefits of dihydroergotoxine for cognitive impairment do not outweigh its risks, leading to recommendations for restricted use.[1]Widely available as a medicinal product or dietary supplement in many countries for the treatment of cognitive impairment.

Experimental Protocols

Randomized Comparative Study of Dihydroergotoxine and Ginkgo Biloba Extract (Gerhardt et al., 1990)
  • Objective: To compare the effectiveness and tolerance of dihydroergotoxine and a Ginkgo biloba extract in elderly patients with cerebrovascular disorders.[13]

  • Study Design: A randomized, comparative clinical trial.[13]

  • Participants: 80 elderly patients with diagnosed cerebrovascular disorders.[13]

  • Intervention:

    • Group 1: Dihydroergotoxine (dosage not specified in the abstract).

    • Group 2: Ginkgo biloba extract (dosage not specified in the abstract).

  • Duration: Six weeks.[13]

  • Outcome Measures: The study utilized psychometric tests and assessment scales to evaluate changes in the patients' condition.[13]

  • Key Findings:

    • Both treatment groups showed improvement in their condition.[13]

    • Intergroup comparison did not reveal major statistically significant differences for the most part.[13][14]

    • During follow-up, changes affecting various parameters were observed more frequently in the dihydroergotoxine group.[13][14]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms through which dihydroergotoxine and Ginkgo biloba extract exert their effects are crucial for understanding their therapeutic potential and limitations.

Dihydroergotoxine Signaling

The primary mechanism of dihydroergotoxine is not fully elucidated but is understood to involve the modulation of several neurotransmitter systems.[7][8] It acts as a partial agonist at dopamine and serotonin receptors and as an antagonist at alpha-adrenergic receptors.[1][2] This complex interaction is thought to normalize cerebrovascular tone and improve cerebral metabolism.[8]

Dihydroergotoxine_Pathway cluster_receptors Receptor Interactions cluster_effects Downstream Effects Dihydroergotoxine Dihydroergotoxine Dopamine_R Dopamine Receptors Dihydroergotoxine->Dopamine_R Agonist Serotonin_R Serotonin Receptors Dihydroergotoxine->Serotonin_R Agonist Alpha_Adrenergic_R Alpha-Adrenergic Receptors Dihydroergotoxine->Alpha_Adrenergic_R Antagonist Neurotransmitter_Modulation Neurotransmitter Modulation Dopamine_R->Neurotransmitter_Modulation Serotonin_R->Neurotransmitter_Modulation Cerebral_Blood_Flow Improved Cerebral Blood Flow Alpha_Adrenergic_R->Cerebral_Blood_Flow Cerebral_Metabolism Enhanced Cerebral Metabolism Cerebral_Blood_Flow->Cerebral_Metabolism

Fig. 1: Proposed mechanism of action for Dihydroergotoxine.
Ginkgo Biloba Extract Signaling

The neuroprotective effects of Ginkgo biloba extract are multifactorial and involve a complex interplay of various signaling pathways.[3][[“]] Its antioxidant properties are attributed to the scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant enzymes. It also exhibits anti-inflammatory effects by inhibiting pathways such as NF-κB. Furthermore, it modulates apoptosis and promotes neuronal survival through pathways like PI3K-Akt.[[“]][6]

Ginkgo_Biloba_Pathway cluster_cellular_stress Cellular Stressors cluster_signaling Signaling Pathways cluster_outcomes Neuroprotective Outcomes Ginkgo Ginkgo Biloba Extract Nrf2 Nrf2 Pathway Ginkgo->Nrf2 Activates NFkB NF-κB Pathway Ginkgo->NFkB Inhibits PI3K_Akt PI3K-Akt Pathway Ginkgo->PI3K_Akt Activates Oxidative_Stress Oxidative Stress Inflammation Inflammation Apoptosis Apoptosis Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Anti_inflammatory_Effects Anti-inflammatory Effects NFkB->Anti_inflammatory_Effects Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival

References

Dihydroergotoxine Mesylate vs. Synthetic Nootropics: A Comparative Analysis of Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers is a continuous journey. This guide provides a detailed comparison of dihydroergotoxine (B79615) mesylate, a semi-synthetic ergot alkaloid, with two prominent synthetic nootropics, piracetam (B1677957) and Noopept. The following analysis is based on available clinical data and aims to offer an objective overview of their performance in cognitive tests, their mechanisms of action, and the experimental protocols under which they have been studied.

Executive Summary

Dihydroergotoxine mesylate (also known as co-dergocrine mesylate or Hydergine), piracetam, and Noopept have all been investigated for their potential to ameliorate cognitive deficits. While direct head-to-head comparative trials with extensive quantitative data are limited, existing studies and meta-analyses provide valuable insights. Dihydroergotoxine mesylate has a long history of use in age-related cognitive decline and appears to exert its effects through a broad modulation of neurotransmitter systems. Piracetam, the first of the "racetam" family, is thought to enhance cognitive function by improving neuronal membrane fluidity and modulating cholinergic and glutamatergic neurotransmission. Noopept, a dipeptide derivative of piracetam, is reported to be effective at much lower doses and is believed to act by increasing the expression of neurotrophic factors.

Quantitative Comparison of Cognitive Performance

The following tables summarize the quantitative data from clinical studies on the effects of dihydroergotoxine mesylate, piracetam, and Noopept on various cognitive domains. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in study design, patient populations, and assessment tools.

Table 1: Dihydroergotoxine Mesylate in Cognitive Tests

Cognitive DomainAssessment ToolDosageDurationKey Findings
Global Cognitive FunctionClinical Global Impression of Change (CGIC)3-6 mg/day12 weeksStatistically significant improvement in global ratings compared to placebo.[1][2][3]
MemorySandoz Clinical Assessment Geriatric (SCAG) Scale4.5 mg/day12 weeksSignificant improvement in memory-related subscales.
Attention & ConcentrationSCAG Scale4.5 mg/day12 weeksNotable improvements in attention and concentration scores.
Overall EfficacyMeta-analysis of 12 trialsVariedVariedOdds Ratio for improvement: 3.78 (95% CI, 2.72-5.27) favoring dihydroergotoxine mesylate over placebo.[1][2][3]

Table 2: Piracetam in Cognitive Tests

Cognitive DomainAssessment ToolDosageDurationKey Findings
Global Cognitive FunctionClinical Global Impression of Change (CGIC)2.4-4.8 g/day 6-12 weeksMeta-analysis showed a significant global improvement compared to placebo.[4][5][6]
MemoryMini-Mental State Examination (MMSE)4.8 g/day 4 weeksSignificant increase in memory and concentration-psychomotor speed factors of the MMSE.[7]
Attention & VigilancePsychometric tests1.6-2.4 g/day 12 weeksImprovement in attentional performance.
Overall EfficacyMeta-analysis of 19 studiesVariedVariedOdds Ratio for improvement: 3.35 (95% CI, 2.70-4.17) favoring piracetam over placebo.[4]

Table 3: Noopept vs. Piracetam in Mild Cognitive Disorders

Cognitive DomainAssessment ToolNoopept DosagePiracetam DosageDurationKey Findings
Global Cognitive FunctionMini-Mental State Examination (MMSE)20 mg/day1200 mg/day56 daysNoopept group showed a significant improvement in MMSE scores (from 26 to 29); no significant difference in the extent of the nootropic effect between Noopept and piracetam was found.[8][9][10]
Overall PsychopathologyBrief Psychiatric Rating Scale (BPRS)20 mg/day1200 mg/day56 daysBoth groups showed improvement, with no significant difference between them.[9][10]
Cognitive and Somatic SymptomsClinical Classification of Somatic and Cognitive Symptoms (CCSE)20 mg/day1200 mg/day56 daysBoth groups showed improvement, with no significant difference between them.[9][10]

Experimental Protocols

Dihydroergotoxine Mesylate for Age-Related Cognitive Decline
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Elderly patients with mild to moderate age-related cognitive decline.

  • Intervention: Dihydroergotoxine mesylate administered orally at doses ranging from 3 mg to 6 mg per day, or a matching placebo.

  • Duration: Typically 12 to 24 weeks.

  • Outcome Measures: The primary efficacy endpoint was often the change from baseline in the Sandoz Clinical Assessment Geriatric (SCAG) scale or the Clinical Global Impression of Change (CGIC). Secondary measures included various psychometric tests assessing memory, attention, and executive function.

Piracetam for Cognitive Impairment
  • Study Design: Meta-analysis of randomized, double-blind, placebo-controlled trials.

  • Participants: Patients with dementia or cognitive impairment.

  • Intervention: Piracetam administered orally at doses ranging from 2.4 g to 4.8 g per day, or placebo.

  • Duration: Ranged from 6 to 52 weeks across the included studies.[4]

  • Outcome Measures: The common outcome measure was the Clinical Global Impression of Change (CGIC), dichotomized into 'improved' or 'no change/worse'.[4]

Noopept vs. Piracetam for Mild Cognitive Disorders
  • Study Design: An open-label, comparative study.[8][9]

  • Participants: Patients with mild cognitive disorders of vascular or traumatic origin.[9]

  • Intervention: Noopept (20 mg/day) or piracetam (1200 mg/day) administered orally.[9]

  • Duration: 56 days.[9]

  • Outcome Measures: The primary endpoints were changes in scores on the Mini-Mental State Examination (MMSE), the Brief Psychiatric Rating Scale (BPRS), and the Clinical Classification of Somatic and Cognitive Symptoms (CCSE).[9][10]

Signaling Pathways and Mechanisms of Action

The cognitive-enhancing effects of these compounds are attributed to their distinct interactions with various neuronal signaling pathways.

Dihydroergotoxine Mesylate

Dihydroergotoxine mesylate is a mixture of three dihydrogenated ergot alkaloids. Its mechanism of action is complex, involving the modulation of several neurotransmitter systems. It acts as a partial agonist at dopamine (B1211576) and serotonin (B10506) receptors and as an antagonist at alpha-adrenergic receptors.[11][12] This multi-receptor activity is thought to normalize age-related changes in neurotransmitter balance and improve cerebral metabolism.[12]

Dihydroergotoxine_Mesylate_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin _5HT_Receptor Serotonin Receptor Serotonin->_5HT_Receptor Norepinephrine Norepinephrine Alpha_Adrenergic_Receptor α-Adrenergic Receptor Norepinephrine->Alpha_Adrenergic_Receptor Cognitive_Function Improved Cognitive Function D2_Receptor->Cognitive_Function _5HT_Receptor->Cognitive_Function Alpha_Adrenergic_Receptor->Cognitive_Function Dihydroergotoxine Dihydroergotoxine Mesylate Dihydroergotoxine->D2_Receptor Agonist Dihydroergotoxine->_5HT_Receptor Agonist Dihydroergotoxine->Alpha_Adrenergic_Receptor Antagonist

Dihydroergotoxine Mesylate Signaling Pathway
Piracetam

Piracetam's mechanism is not fully understood but is believed to involve multiple pathways. It is thought to enhance the function of the neurotransmitter acetylcholine (B1216132) via muscarinic cholinergic receptors and to modulate NMDA glutamate (B1630785) receptors, both of which are crucial for learning and memory.[11] Additionally, piracetam may increase the permeability of neuronal cell membranes, thereby improving their function.

Piracetam_Pathway cluster_membrane Neuronal Membrane Membrane_Fluidity Increased Membrane Fluidity Cognitive_Function Improved Cognitive Function Membrane_Fluidity->Cognitive_Function ACh_Receptor Muscarinic ACh Receptor ACh_Receptor->Cognitive_Function NMDA_Receptor NMDA Glutamate Receptor NMDA_Receptor->Cognitive_Function Piracetam Piracetam Piracetam->Membrane_Fluidity Piracetam->ACh_Receptor Modulates Piracetam->NMDA_Receptor Modulates

Piracetam's Proposed Mechanism of Action
Noopept

Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is a dipeptide nootropic that is structurally related to piracetam. Its primary proposed mechanism of action involves the increased expression of two key neurotrophic factors: Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[9] These neurotrophins are critical for neuronal survival, differentiation, and synaptic plasticity, all of which are fundamental to cognitive processes.

Noopept_Pathway Noopept Noopept Hippocampus Hippocampus Noopept->Hippocampus NGF_Expression ↑ NGF Expression Hippocampus->NGF_Expression BDNF_Expression ↑ BDNF Expression Hippocampus->BDNF_Expression Neuronal_Survival Neuronal Survival & Differentiation NGF_Expression->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity BDNF_Expression->Synaptic_Plasticity Cognitive_Function Improved Cognitive Function Neuronal_Survival->Cognitive_Function Synaptic_Plasticity->Cognitive_Function

Noopept's Neurotrophic Signaling Pathway

Experimental Workflow Overview

The general workflow for clinical trials investigating cognitive enhancers follows a structured approach to ensure the validity and reliability of the findings.

Experimental_Workflow Start Study Initiation Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Start->Patient_Screening Baseline_Assessment Baseline Cognitive & Clinical Assessment Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (Active Compound) Randomization->Treatment_Group Arm 1 Control_Group Control Group (Placebo) Randomization->Control_Group Arm 2 Follow_Up Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment_Group->Follow_Up Control_Group->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results

References

A Cross-Study Analysis of Dihydroergotoxine Clinical Trial Data for Cognitive Impairment

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Dihydroergotoxine (B79615) with Alternative Nootropic Agents for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-study analysis of clinical trial data for dihydroergotoxine, a compound historically used for cognitive impairment. Its performance is objectively compared with current standard treatments and other nootropic agents, supported by quantitative data from various clinical investigations. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy of Dihydroergotoxine and Alternatives

The efficacy of dihydroergotoxine in treating cognitive deficits has been evaluated in numerous clinical trials, often yielding mixed results.[1] To provide a clear comparison, this section summarizes the quantitative outcomes from studies on dihydroergotoxine and its modern alternatives, including cholinesterase inhibitors, memantine, and the nootropic agent piracetam (B1677957). The data is primarily focused on changes in cognitive and global assessment scores.

Table 1: Comparison of Efficacy in Clinical Trials for Cognitive Impairment

Drug ClassDrugIndication StudiedKey Efficacy Endpoint(s)Mean Change from Baseline (Drug)Mean Change from Baseline (Placebo)Treatment DurationKey Findings
Ergot Alkaloid DihydroergotoxineMild to Moderate Senile Dementia / Cognitive ImpairmentSandoz Clinical Assessment Geriatric (SCAG) ScaleStatistically significant improvement in various subscales (cognitive deficits, mood, social behavior)Less improvement compared to treatment group6 monthsDihydroergotoxine showed a statistically significant advantage over placebo in improving symptoms of senile mental impairment.[2]
Cholinesterase Inhibitor Donepezil (B133215)Mild to Moderate Alzheimer's DiseaseAlzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog)-2.95-3.4124 weeksDonepezil demonstrated a statistically significant, though modest, improvement in cognitive function compared to placebo.
Cholinesterase Inhibitor GalantamineMild to Moderate Alzheimer's DiseaseADAS-cog-1.8 (24 mg/day)+1.85 monthsGalantamine at 16 mg/day and 24 mg/day resulted in significant improvements in cognitive function compared to placebo.[3]
Cholinesterase Inhibitor RivastigmineMild to Moderate Alzheimer's DiseaseADAS-cogMean Difference vs. Placebo: -1.79-26 weeksRivastigmine showed a statistically significant but small improvement in cognitive function compared to placebo.
NMDA Receptor Antagonist MemantineModerate to Severe Alzheimer's DiseaseADAS-cog+0.4-1.628 weeksMemantine treatment led to a significant benefit in cognitive function compared to placebo in patients with moderate to severe Alzheimer's disease.[4]
Nootropic PiracetamCognitive Impairment in the ElderlyClinical Global Impression of Change (CGIC)Odds Ratio for Improvement: 3.20-6-52 weeksA meta-analysis of 19 studies showed compelling evidence for the global efficacy of piracetam in older individuals with cognitive impairment.[5][6]

Comparative Safety and Tolerability

The safety profile of any therapeutic agent is a critical factor in its clinical utility. Dihydroergotoxine has been associated with certain adverse events, and this section compares its tolerability with that of alternative treatments based on data from clinical trials.

Table 2: Comparison of Common Adverse Events in Clinical Trials

DrugCommon Adverse Events (Incidence >5% and >Placebo)Discontinuation Rate due to Adverse Events (Drug)Discontinuation Rate due to Adverse Events (Placebo)
Dihydroergotoxine Nausea, gastrointestinal discomfort, headache, dizzinessNot consistently reported across older studiesNot consistently reported across older studies
Donepezil Nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue, anorexia~13% (10 mg/day)~5%
Galantamine Nausea, vomiting, diarrhea, anorexia, weight loss6-10%7%
Rivastigmine Nausea, vomiting, diarrhea, anorexia, headache, dizzinessHigher than placebo, dose-dependent-
Memantine Dizziness, headache, confusion, constipation, agitation8.9%9.8%
Piracetam Hyperkinesia, weight gain, nervousness, somnolence, depressionNot significantly different from placebo in most studies-

Experimental Protocols of Key Clinical Trials

To facilitate the critical evaluation and replication of the cited studies, this section outlines the methodologies of key clinical trials for dihydroergotoxine and its comparators.

Dihydroergotoxine in Mild Memory Impairment
  • Study Design : A double-blind, placebo-controlled study.

  • Participants : 41 outpatients aged 55 to 80 years with mild memory impairment. Patients with a Hamilton Depression Scale rating above 18 were excluded.

  • Intervention : Dihydroergotoxine mesylate (DEM, Hydergine) at a dose of 6 mg per day, administered orally, or placebo.

  • Duration : Twelve weeks.

  • Primary Outcome Measures :

    • Physician rating of memory using the Inventory of Psychic and Somatic Complaints in the Elderly (IPSC-E).

    • Structured testing of recent memory using digit symbol substitution and Zahlenverbindungs test (ZVT).

  • Statistical Analysis : Analysis of variance was used to compare the treatment groups.

Donepezil in Mild to Moderate Alzheimer's Disease
  • Study Design : A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants : Patients with a diagnosis of probable Alzheimer's disease of mild to moderate severity.

  • Intervention : Donepezil (5 mg/day or 10 mg/day) or placebo.

  • Duration : 24 weeks of treatment followed by a 6-week single-blind placebo washout period.

  • Primary Outcome Measures :

    • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog).

    • Clinician's Interview-Based Impression of Change-Plus caregiver input (CIBIC-Plus).

  • Statistical Analysis : Efficacy was analyzed for the intent-to-treat population using an analysis of covariance (ANCOVA) model.

Memantine in Moderate to Severe Alzheimer's Disease
  • Study Design : A 28-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants : Patients with probable Alzheimer's disease with a Mini-Mental State Examination (MMSE) score of less than 15.

  • Intervention : Memantine (20 mg/day) or placebo. Many patients were on a stable dose of a cholinesterase inhibitor.

  • Duration : 28 weeks.

  • Primary Outcome Measures :

    • Severe Impairment Battery (SIB).

    • Clinician's Interview-Based Impression of Change-Plus caregiver input (CIBIC-Plus).

  • Statistical Analysis : The primary efficacy analysis was performed on the intent-to-treat population using the last-observation-carried-forward (LOCF) method.

Signaling Pathways and Mechanism of Action

Dihydroergotoxine's mechanism of action is complex, involving interactions with multiple neurotransmitter systems. It exhibits a dual partial agonism/antagonism at adrenergic, dopaminergic, and serotonergic receptors.[3] This multifaceted activity is believed to contribute to its effects on cerebral blood flow and metabolism.

Dihydroergotoxine's Interaction with Neurotransmitter Systems

The following diagram illustrates the proposed interactions of dihydroergotoxine with key neurotransmitter receptors implicated in cognitive function.

Dihydroergotoxine_Mechanism cluster_dihydroergotoxine Dihydroergotoxine cluster_receptors Target Receptors cluster_effects Downstream Effects Dihydroergotoxine Dihydroergotoxine D2_receptor Dopamine D2 Receptor Dihydroergotoxine->D2_receptor Agonist/Antagonist S_receptor Serotonin Receptors Dihydroergotoxine->S_receptor Agonist/Antagonist Alpha_receptor Alpha-Adrenergic Receptors Dihydroergotoxine->Alpha_receptor Antagonist DA_modulation Dopamine Modulation D2_receptor->DA_modulation S_modulation Serotonin Modulation S_receptor->S_modulation NA_modulation Noradrenaline Modulation Alpha_receptor->NA_modulation Cognitive_function Modulation of Cognitive Function DA_modulation->Cognitive_function S_modulation->Cognitive_function NA_modulation->Cognitive_function Clinical_Trial_Workflow Screening Screening & Baseline Assessment Randomization Randomization Screening->Randomization Treatment_Arm Treatment Group (e.g., Dihydroergotoxine) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_Up_T Follow-up Visits (e.g., Weeks 4, 12, 24) Treatment_Arm->Follow_Up_T Follow_Up_P Follow-up Visits (e.g., Weeks 4, 12, 24) Placebo_Arm->Follow_Up_P End_of_Study_T End of Study Assessment Follow_Up_T->End_of_Study_T End_of_Study_P End of Study Assessment Follow_Up_P->End_of_Study_P Data_Analysis Data Analysis & Reporting End_of_Study_T->Data_Analysis End_of_Study_P->Data_Analysis

References

Dihydroergotoxine: A Comparative Analysis of Key Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of dihydroergotoxine's performance with alternative treatments, supported by experimental data. Dihydroergotoxine (B79615), a mixture of three dihydrogenated ergot alkaloids, has been investigated for its potential therapeutic effects in cognitive impairment and dementia. This guide synthesizes key findings, presents quantitative data in a structured format, and details the experimental protocols of pivotal studies to facilitate a deeper understanding of its pharmacological profile and clinical evidence.

Comparison with Alternative Treatments

Dihydroergotoxine has been compared to other nootropic agents and substances used for cerebrovascular disorders. Here, we present a summary of the available comparative clinical trial data.

Dihydroergotoxine vs. Ginkgo Biloba

A randomized trial involving 80 elderly patients with cerebrovascular disorders compared the effectiveness and tolerance of dihydroergotoxine with an extract of Ginkgo biloba over six weeks. While both substances showed improvement in the patients' condition based on psychometric tests and assessment scales, intergroup comparison revealed no major statistically significant differences for the most part. However, follow-up assessments indicated that changes affecting various parameters were more frequently observed in the dihydroergotoxine group.[1]

Table 1: Comparison of Dihydroergotoxine and Ginkgo Biloba in Cerebrovascular Disorders

Outcome MeasureDihydroergotoxine GroupGinkgo Biloba Extract GroupStatistical Significance
Psychometric TestsImprovement ObservedImprovement ObservedNo major statistically significant difference reported
Assessment ScalesImprovement ObservedImprovement ObservedNo major statistically significant difference reported
Follow-up ParametersMore frequent changes observedLess frequent changes observedNot specified

Note: The original study abstract did not provide specific quantitative data for the psychometric tests and assessment scales, only a qualitative description of the results.[1]

Dihydroergotoxine Analogues vs. Acetylcholinesterase Inhibitors

A retrospective, longitudinal study involving 510 patients with Alzheimer's disease investigated the efficacy of nootropics (including the dihydroergotoxine analogue, dihydroergocristine) versus acetylcholinesterase inhibitors (AChE-Is) like tacrine (B349632) and donepezil. The study utilized the Mini-Mental State Examination (MMSE) and the Cambridge Cognitive Examination for the Elderly (CAMCOG) to assess clinical efficacy.

Table 2: Comparison of Nootropics (including a Dihydroergotoxine Analogue) and Acetylcholinesterase Inhibitors (AChE-Is) in Alzheimer's Disease

Patient GroupOutcome MeasureNootropics Group (Mean Change)AChE-Is Group (Mean Change)Statistical Significance
All PatientsNeuropsychological Test ScoresNot specifiedNot specifiedNo significant differences
Severe AD (MMSE < 11)Neuropsychological Test ScoresNot specifiedNot specifiedNo significant differences
Moderate AD (MMSE 11-20)CAMCOG (after 12 months)+1.48-4.38Significantly greater deterioration in AChE-Is group
Mild AD (MMSE 21-26)MMSE (at each time-point)Greater deteriorationLess deteriorationSignificantly greater deterioration in nootropics group

AD = Alzheimer's Disease; MMSE = Mini-Mental State Examination; CAMCOG = Cambridge Cognitive Examination for the Elderly.

Experimental Protocols

Dihydroergotoxine vs. Placebo in Mild Dementia

A double-blind, placebo-controlled study evaluated the efficacy of dihydroergotoxine mesylate (6 mg/day) in 41 outpatients (aged 55-80) with mild memory impairment over twelve weeks.[2]

  • Inclusion Criteria: Outpatients aged 55 to 80 years with mild memory impairment.

  • Exclusion Criteria: Specific etiologies for the amnesic syndrome, Hamilton Depression Scale rating above 18 (to exclude possible pseudodementia).[2]

  • Treatment Protocol: 6 mg/day of dihydroergotoxine mesylate administered orally for twelve weeks.[2]

  • Assessment Tools:

    • Inventory of Psychic and Somatic Complaints in the Elderly (IPSC-E) for physician rating of memory.[2]

    • Digit Symbol Substitution Test and Zahlenverbindungs Test (ZVT) for structured testing of recent memory.[2]

Dihydroergotoxine vs. Placebo in Acquired Intellectual Impairment

A single-center, double-blind, randomized, controlled trial was designed to compare the clinical efficacy of dihydroergotoxine with a placebo in the treatment of acquired dementia of either degenerative or arteriopathic origin.[3]

  • Study Population: 100 subjects with acquired dementia, divided into three groups of increasing severity.

  • Treatment Duration: 6 months per patient.[3]

  • Post-trial Stratification: Patients were categorized into abiotrophic (degenerative) or arteriopathic dementia groups based on the Hachinski ischemic score and scan results where applicable.[3]

Mechanism of Action and Signaling Pathways

Dihydroergotoxine's therapeutic effects are believed to stem from its complex interactions with multiple neurotransmitter systems. It acts as a partial agonist/antagonist at adrenergic, dopaminergic, and serotonergic receptors.[4] The individual components of dihydroergotoxine—dihydroergocornine, dihydroergocristine, and dihydroergocryptine—contribute to its overall pharmacological profile.

The drug has been shown to modulate synaptic neurotransmitter levels and was initially thought to primarily increase cerebral blood flow.[5] It exhibits a dual agonistic/antagonistic activity on dopaminergic and adrenergic receptors and a non-competitive antagonistic effect on serotonin (B10506) receptors.[6]

Below is a diagram illustrating the proposed signaling pathways of dihydroergotoxine.

Dihydroergotoxine_Signaling_Pathways cluster_dihydroergotoxine Dihydroergotoxine cluster_downstream Downstream Effects Dihydroergotoxine Dihydroergotoxine D2_Receptor Dopamine D2 Receptor (Agonist) Dihydroergotoxine->D2_Receptor Alpha_Adrenergic Alpha-Adrenergic Receptor (Antagonist) Dihydroergotoxine->Alpha_Adrenergic Serotonin_Receptor Serotonin Receptor (Antagonist) Dihydroergotoxine->Serotonin_Receptor Neurotransmitter_Modulation Modulation of Synaptic Neurotransmission D2_Receptor->Neurotransmitter_Modulation Cerebral_Blood_Flow Increased Cerebral Blood Flow Alpha_Adrenergic->Cerebral_Blood_Flow Serotonin_Receptor->Neurotransmitter_Modulation Neuronal_Metabolism Enhanced Neuronal Metabolism Cerebral_Blood_Flow->Neuronal_Metabolism

Caption: Proposed signaling pathways of dihydroergotoxine.

Experimental Workflow for a Comparative Clinical Trial

The following diagram outlines a typical workflow for a randomized, double-blind, placebo-controlled clinical trial investigating the efficacy of dihydroergotoxine.

Experimental_Workflow start Patient Recruitment (e.g., Mild to Moderate Dementia) screening Screening & Informed Consent start->screening baseline_assessment Baseline Assessment (Cognitive, Functional, Global) screening->baseline_assessment randomization Randomization treatment_group Dihydroergotoxine Treatment Group randomization->treatment_group placebo_group Placebo Control Group randomization->placebo_group treatment_period Treatment Period (e.g., 12-24 weeks) treatment_group->treatment_period placebo_group->treatment_period baseline_assessment->randomization follow_up Follow-up Assessments (e.g., weeks 4, 8, 12) treatment_period->follow_up final_assessment Final Assessment treatment_period->final_assessment follow_up->treatment_period data_analysis Data Analysis (Statistical Comparison) final_assessment->data_analysis

Caption: Workflow of a comparative clinical trial.

Logical Relationships of Dihydroergotoxine's Effects

The multifaceted actions of dihydroergotoxine on various physiological systems contribute to its potential therapeutic effects. The diagram below illustrates the logical relationships between its primary actions and the observed clinical outcomes.

Logical_Relationships receptor_interaction Receptor Interaction (Dopaminergic, Adrenergic, Serotonergic) neurotransmission Modulation of Neurotransmission receptor_interaction->neurotransmission cerebral_circulation Improved Cerebral Circulation receptor_interaction->cerebral_circulation cognitive_enhancement Cognitive Enhancement neurotransmission->cognitive_enhancement neuronal_protection Neuroprotective Effects cerebral_circulation->neuronal_protection neuronal_protection->cognitive_enhancement symptom_alleviation Alleviation of Dementia Symptoms cognitive_enhancement->symptom_alleviation

Caption: Logical flow of dihydroergotoxine's effects.

References

Assessing the Translational Value of Preclinical Dihydroergotoxine Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of preclinical findings for dihydroergotoxine (B79615) (also known as co-dergocrine mesylate or Hydergine) with its clinical performance in age-related cognitive disorders. By presenting available experimental data, this guide aims to critically assess the translational value of preclinical models used to evaluate this compound and offer insights for future drug development in cognitive enhancement.

Overview of Dihydroergotoxine's Mechanism of Action

Dihydroergotoxine is a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine (B93913), and dihydro-α/β-ergocryptine. Its pharmacological profile is complex, exhibiting a "polypharmacology" approach by interacting with multiple neurotransmitter systems. Preclinical evidence suggests it does not have a single mechanism of action but rather modulates several key pathways implicated in cognitive function.[1][2]

The primary mechanism is characterized by a dual agonist/antagonist activity at dopaminergic and serotonergic receptors, and antagonist activity at α-adrenergic receptors.[1][3] This complex interaction is thought to normalize cerebral metabolism and neurotransmitter balance, which may be disrupted in age-related cognitive decline.[1][2]

Preclinical and Clinical Data Summary

To facilitate a clear comparison, the following tables summarize the quantitative data from key preclinical and clinical studies.

Table 1: Receptor Binding Affinity of Dihydroergotoxine Components

The following table presents the receptor binding affinities (Ki, in nM) of the primary components of dihydroergotoxine for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. Data is compiled from various in vitro studies.

Receptor SubtypeDihydroergocornine (Ki, nM)Dihydroergocristine (Ki, nM)Dihydroergocryptine (Ki, nM)Predominant Effect of Dihydroergotoxine
Dopamine Receptors
D1Mixed Agonist/AntagonistMixed Agonist/Antagonist~30 (partial agonist)Mixed Agonist/Antagonist
D2Mixed Agonist/AntagonistMixed Agonist/Antagonist5-8 (agonist)Agonist/Partial Agonist
D3Data not availableData not available~30 (partial agonist)Partial Agonist
Serotonin Receptors
5-HT1AData not availableData not availableData not availableMixed Agonist/Antagonist
5-HT2AData not availableHigh AffinityData not availableAntagonist
5-HT2CData not availableData not availableData not availableAntagonist
Adrenergic Receptors
α1AntagonistAntagonistAntagonistAntagonist
α2AntagonistAntagonistAntagonistAntagonist
Table 2: Comparative Efficacy in Preclinical Models

This table summarizes the quantitative outcomes from preclinical studies evaluating dihydroergotoxine's efficacy in various animal models relevant to cognitive impairment.

Preclinical ModelSpeciesDihydroergotoxine DoseAlternative CompoundKey Quantitative OutcomeReference
Cerebral Hypoxia/Ischemia MiceNot specified (in combination)Piracetam (B1677957) (533:1 ratio with Dihydroergocristine)Synergistic increase in survival time compared to either compound alone.[4]
Hypercapnic Anoxia RatNot specified (in combination)Piracetam (533:1 ratio with Dihydroergocristine)Significant reduction in the duration of electrical silence on the electrocorticogram.[4]
Anoxia-Induced Amnesia (Passive Avoidance) RatNot specified (in combination)Piracetam (533:1 ratio with Dihydroergocristine)Effective in antagonizing the memory-ablating effects of anoxia.[4]

Note: Many early preclinical studies on dihydroergotoxine lack detailed quantitative data in their publications, often reporting qualitative improvements. Direct preclinical comparisons with modern acetylcholinesterase inhibitors like donepezil (B133215) were not found in the searched literature.

Table 3: Summary of Clinical Efficacy in Dementia and Age-Related Cognitive Decline

This table presents a summary of findings from clinical trials and meta-analyses of dihydroergotoxine in human subjects with dementia and age-related cognitive impairment.

PopulationStudy DesignDihydroergotoxine DoseKey Quantitative OutcomeReference
Dementia (mixed etiology) Meta-analysis of 47 trials≥ 4 mg/day associated with larger effectsOverall Effect Size (d) vs. Placebo: - Comprehensive Ratings: 0.47 - Global Ratings: 0.56 - Neuropsychological Measures: 0.27[5][6]
Vascular Dementia Sub-analysis of meta-analysisNot specifiedLarger effect sizes observed compared to other dementia types.[5]
Probable Alzheimer's Disease Sub-analysis of meta-analysisDose-response observedModest effect, significant only for combined neuropsychological measures (d = 0.30).[5][6]
Severe Multi-infarct Dementia Double-blind, placebo-controlled trial3 mg/day (intravenous)Significant improvements on SCAG scale for cognitive dysfunction, mood, and withdrawal vs. placebo.[7]
Multi-infarct Dementia PET study0.04 mg/kg (intravenous)Significant increase in cerebral glucose metabolism in the cerebral cortex and basal ganglia.[8]

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of preclinical findings. Below is a representative protocol for a key behavioral test used in the assessment of cognitive enhancers.

Passive Avoidance Test

This test assesses fear-motivated long-term memory.

Objective: To evaluate the effect of dihydroergotoxine on memory retention by measuring a rodent's latency to enter a dark compartment previously associated with an aversive stimulus (mild foot shock).

Apparatus: A two-compartment box with one illuminated ("safe") and one dark ("aversive") chamber, connected by a small opening. The floor of the dark chamber is equipped with a grid for delivering a mild electrical shock.

Procedure:

  • Acclimation: Allow the animal to habituate to the testing room for at least 30 minutes before the trial.

  • Training (Acquisition Phase):

    • Place the animal in the illuminated compartment.

    • After a brief exploration period, the door to the dark compartment is opened.

    • Rodents have a natural tendency to enter dark spaces. When the animal enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.

    • The animal is then immediately removed and returned to its home cage.

  • Drug Administration: Dihydroergotoxine or a vehicle control is administered at a specified time relative to the training phase (e.g., immediately after training or before the retention test), depending on whether the study aims to assess memory consolidation or retrieval.

  • Testing (Retention Phase):

    • Typically 24 hours after the training phase, the animal is placed back into the illuminated compartment.

    • The door to the dark compartment is opened, and the latency to enter the dark compartment is recorded (up to a maximum cut-off time, e.g., 300 seconds).

    • A longer latency to enter the dark chamber is interpreted as better memory retention of the aversive experience.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways of dihydroergotoxine and a generalized workflow for preclinical evaluation.

G cluster_0 Preclinical Evaluation Workflow A Animal Model Selection (e.g., Aged Rats, Ischemia Model) B Baseline Behavioral Testing (e.g., MWM, Passive Avoidance) A->B C Chronic Drug Administration (Dihydroergotoxine vs. Vehicle/Comparator) B->C D Post-Treatment Behavioral Testing C->D E Neurochemical/Histological Analysis (e.g., Receptor Levels, Biomarkers) D->E F Data Analysis & Interpretation E->F

Caption: Generalized workflow for preclinical drug evaluation.

Caption: Key signaling pathways modulated by dihydroergotoxine.

Assessment of Translational Value

The translational value of preclinical dihydroergotoxine studies presents a mixed and cautionary picture.

Points of Convergence:

  • Mechanism of Action: Preclinical studies correctly identified dihydroergotoxine's multi-target engagement of dopaminergic, serotonergic, and adrenergic systems.[1] This complex pharmacology is consistent with its proposed effects on cerebral metabolism and neurotransmission.

  • Cerebral Metabolism: Preclinical findings suggesting an improvement in cerebral metabolism and oxygen utilization are supported by clinical PET studies showing increased cerebral glucose metabolism in patients with multi-infarct dementia following dihydroergotoxine administration.[3][8]

Points of Divergence and Translational Failure:

  • Magnitude of Effect: While preclinical studies in models of hypoxia and ischemia showed significant and sometimes synergistic protective effects, the clinical benefits in dementia have been consistently modest.[4][5][9] Meta-analyses report small to medium effect sizes, and the clinical relevance of these statistical improvements is a subject of ongoing debate.[2][10]

  • Efficacy in Alzheimer's Disease: Despite positive outcomes in various preclinical models of cognitive impairment, dihydroergotoxine has shown very limited to no efficacy in patients with probable Alzheimer's disease.[5][6] This highlights a significant disconnect between the preclinical models and the specific pathology of Alzheimer's disease.

  • Dose Translation: A notable challenge in translating preclinical findings has been the discrepancy in dosing. Some animal studies utilized doses significantly higher than those typically administered to humans, which complicates direct comparisons of efficacy and safety.

Alternative Compounds:

  • Piracetam: Preclinical studies showed a synergistic effect when dihydroergocristine (a component of dihydroergotoxine) was combined with piracetam.[4] Clinically, piracetam, like dihydroergotoxine, has a history of use for cognitive disorders, but its efficacy is also considered modest and not universally accepted.

  • Donepezil: As an acetylcholinesterase inhibitor, donepezil has a more targeted mechanism of action focused on enhancing cholinergic neurotransmission. It has become a standard treatment for Alzheimer's disease, demonstrating more consistent, albeit still modest, cognitive benefits in this specific patient population compared to the broad-spectrum effects of dihydroergotoxine.[11][12] No direct preclinical comparative studies between dihydroergotoxine and donepezil were identified, which represents a significant gap in understanding their relative preclinical potential.

Conclusion for Drug Development Professionals

The case of dihydroergotoxine serves as a critical example in the assessment of translational pharmacology for cognitive enhancers. The preclinical data, while promising in models of general cerebral distress and age-related decline, did not effectively predict the modest and inconsistent efficacy observed in well-defined clinical populations, particularly those with Alzheimer's disease.

This suggests that:

  • Model Selection is Crucial: Preclinical models of hypoxia or generalized cognitive decline may not be adequate predictors of efficacy for specific neurodegenerative diseases like Alzheimer's. Future preclinical work should incorporate models that more closely mimic the specific pathology of the target clinical indication.

  • Polypharmacology is a Double-Edged Sword: While engaging multiple targets can be a valid therapeutic strategy, it can also lead to off-target effects and a diluted impact on the primary disease driver. The broad receptor profile of dihydroergotoxine may contribute to its modest clinical signal.

  • Translational Gaps Persist: The discrepancy between the robust effects in some animal models and the limited clinical utility underscores the ongoing challenges in translating preclinical neuroscience to clinical success. A greater emphasis on quantitative endpoints, pharmacokinetic-pharmacodynamic modeling, and direct comparisons with standard-of-care agents in preclinical studies is necessary to improve predictive value.

For researchers and scientists, the story of dihydroergotoxine highlights the importance of critically evaluating the predictive power of preclinical models and moving towards more sophisticated, disease-relevant assays to better guide the development of the next generation of cognitive enhancers.

References

Safety Operating Guide

Proper Disposal Procedures for Dihydroergotoxine Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Dihydroergotoxine mesylate, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations.

I. Immediate Safety Precautions

Before handling Dihydroergotoxine mesylate for disposal, ensure all relevant personnel are familiar with its Safety Data Sheet (SDS). This compound is considered a hazardous substance.[1] Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a dust respirator.[1][2]

  • Ventilation: Handle the material in a well-ventilated area to avoid inhalation of dust.[3][4]

  • Avoid Contamination: Prevent contact with skin and eyes.[2][4] Avoid generating dust during handling and cleanup.[1]

  • Spill Response: In case of a spill, immediately clean it up using dry procedures. Dampen with water to prevent dusting before sweeping.[1] For major spills, evacuate the area and alert emergency responders.[1]

II. Regulatory Compliance

Disposal of Dihydroergotoxine mesylate must comply with all local, state, and federal regulations.[1] This substance is classified as a hazardous waste.[1]

  • Hazardous Waste Regulations: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7]

  • Controlled Substance Regulations: Ergot alkaloids may be subject to Drug Enforcement Administration (DEA) regulations. If Dihydroergotoxine mesylate is a controlled substance at your facility, its disposal must adhere to DEA requirements, which include rendering the substance non-retrievable.[8][9][10]

III. Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Identify all waste containing Dihydroergotoxine mesylate, including pure substance, contaminated labware (e.g., vials, syringes, gloves), and spill cleanup materials.

    • Segregate this waste from non-hazardous waste streams.

  • Containerization and Labeling:

    • Place the waste in a suitable, closed, and properly labeled container for hazardous waste.[2][4]

    • The container must be leak-proof and clearly marked with the contents and associated hazards.

  • On-Site Neutralization (if applicable and permitted):

    • Consult your institution's environmental health and safety (EHS) office for approved on-site neutralization protocols. Do not attempt to neutralize the waste without specific guidance and approval.

  • Disposal through a Licensed Hazardous Waste Contractor:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and reputable contractor.

    • Ensure the contractor is permitted to handle and transport hazardous pharmaceutical waste.

  • DEA-Controlled Substance Disposal (if applicable):

    • If Dihydroergotoxine mesylate is managed as a DEA-controlled substance, you must follow these additional steps:

      • Reverse Distributor: Transfer the material to a DEA-registered reverse distributor for disposal.[8][11]

      • Documentation: Complete a DEA Form 41 to document the destruction of the substance. This form must be signed by two authorized employees.[8]

      • Record Keeping: Maintain all disposal records for a minimum of two years.[8][11]

  • Empty Container Disposal:

    • Empty containers that held Dihydroergotoxine mesylate may still contain residual dust and should be treated as hazardous waste.[1] Puncture containers to prevent reuse.[1]

    • If regulations permit, triple-rinse empty containers. The rinsate must be collected and disposed of as hazardous waste.[11]

IV. Quantitative Data Summary

ParameterValue/InformationSource
UN Number 1544[1]
IMDG Class 6.1[1]
Packing Group III[1]
Shipping Name ALKALOIDS, SOLID, N.O.S. or ALKALOID SALTS, SOLID, N.O.S.[1][2]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Dihydroergotoxine mesylate.

Dihydroergotoxine Mesylate Disposal Workflow start Start: Dihydroergotoxine Mesylate Waste Generated spill_check Is there a spill? start->spill_check is_controlled Is it a DEA Controlled Substance? dea_protocol Follow DEA Disposal Protocol - Use Reverse Distributor - Complete DEA Form 41 - Render Non-Retrievable is_controlled->dea_protocol Yes package Package in Labeled, Sealed Hazardous Waste Container is_controlled->package No dea_protocol->package contact_ehs Contact Environmental Health & Safety (EHS) / Waste Vendor package->contact_ehs spill_check->is_controlled No spill_cleanup Follow Spill Cleanup Protocol - Wear appropriate PPE - Use dry cleanup methods - Dampen to prevent dust spill_check->spill_cleanup Yes spill_cleanup->is_controlled disposal Dispose via Licensed Hazardous Waste Contractor contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the disposal of Dihydroergotoxine Mesylate.

References

Essential Safety and Logistical Information for Handling Dihydroergotoxine Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Dihydroergotoxine mesylate, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to ensure personal safety and minimize environmental contamination.

Dihydroergotoxine mesylate is a hazardous substance that can be harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It may also cause harm to an unborn child and poses a possible risk of impaired fertility.[3][4] Therefore, strict observance of safety procedures is mandatory.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling Dihydroergotoxine mesylate to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or glasses with side-shields conforming to EN166 are required.[2] A full-face shield may be necessary for supplementary protection during operations with a higher risk of splashing.[4] Contact lenses should be avoided as they can absorb and concentrate irritants.[4]
Skin Protection Gloves: Chemical-resistant gloves, such as nitrile or rubber gloves (EN 374), are mandatory.[5] Double gloving is recommended.[4] For prolonged contact, gloves with a higher protection class (breakthrough time > 240 minutes) are advised.[4] Lab Coat/Coveralls: A laboratory coat is suitable for handling small quantities (up to 500 grams).[4] For larger quantities, a disposable, low-permeability coverall is recommended.[4] Shoe Covers: Protective shoe covers should be worn.[4]
Respiratory Protection A NIOSH-approved respirator is necessary if airborne concentrations of the substance are expected to exceed exposure limits or if dust is generated.[3][5]
Head Protection A head covering should be used.[4]

Note: No specific occupational exposure limits (OELs) for Dihydroergotoxine mesylate were found in the provided search results.[2]

Operational Plan: Handling Dihydroergotoxine Mesylate

A systematic approach to handling Dihydroergotoxine mesylate is essential to maintain a safe laboratory environment.

1. Preparation:

  • Ensure the work area is well-ventilated, and an eyewash station and safety shower are readily accessible.

  • Review the Safety Data Sheet (SDS) before starting any procedure.

  • Assemble all necessary equipment and reagents.

  • Demarcate the handling area.

2. Donning PPE:

  • Follow the correct sequence for putting on PPE:

    • Lab coat or coveralls

    • Head covering

    • Shoe covers

    • Respirator (if required)

    • Eye/face protection

    • Gloves (the outer pair over the cuff of the lab coat)

3. Handling the Compound:

  • Handle Dihydroergotoxine mesylate in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6]

  • Avoid the formation of dust and aerosols.[2]

  • Use dry clean-up procedures for any minor spills, avoiding dust generation.[4] A vacuum cleaner with a HEPA filter can be used.[4]

  • For major spills, evacuate the area and alert emergency responders.[4]

4. Doffing PPE:

  • Remove PPE in a manner that avoids self-contamination:

    • Outer gloves

    • Lab coat or coveralls (turn inside out)

    • Shoe covers

    • Inner gloves

    • Eye/face protection

    • Respirator (if worn)

    • Head covering

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste containing Dihydroergotoxine mesylate must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[4]

  • Contaminated Materials: All disposable PPE (gloves, lab coats, shoe covers), and any other materials that have come into contact with Dihydroergotoxine mesylate, must be collected in a designated, labeled hazardous waste container.[4]

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[5] Puncture containers to prevent reuse.[4]

  • Waste Disposal: Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not discharge into the environment.[2][7]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of Dihydroergotoxine mesylate.

cluster_prep 1. Preparation cluster_ppe 2. Personal Protective Equipment cluster_handling 3. Handling cluster_disposal 4. Disposal prep_area Prepare Work Area review_sds Review SDS prep_area->review_sds gather_materials Gather Materials review_sds->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_compound Handle Compound don_ppe->handle_compound doff_ppe Doff PPE collect_waste Collect Waste doff_ppe->collect_waste handle_compound->doff_ppe spill_response Spill Response handle_compound->spill_response dispose_waste Dispose via EHS collect_waste->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.